molecular formula C6H2BrFI2 B14063489 1-Bromo-4,5-diiodo-2-fluorobenzene

1-Bromo-4,5-diiodo-2-fluorobenzene

Cat. No.: B14063489
M. Wt: 426.79 g/mol
InChI Key: XLGQPJKGBNYHCD-UHFFFAOYSA-N
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Description

1-Bromo-4,5-diiodo-2-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrFI2 and its molecular weight is 426.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4,5-diiodo-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4,5-diiodo-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2BrFI2

Molecular Weight

426.79 g/mol

IUPAC Name

1-bromo-2-fluoro-4,5-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

XLGQPJKGBNYHCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)Br)F

Origin of Product

United States

Foundational & Exploratory

Programmable Orthogonal Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene: A Technical Guide for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the demand for densely functionalized, sterically constrained aromatic scaffolds has driven the evolution of site-selective catalysis. 1-Bromo-4,5-diiodo-2-fluorobenzene represents a masterclass in synthetic design—a tetra-halogenated arene that serves as a highly programmable building block. By exploiting the subtle electronic disparities and bond dissociation energies (BDEs) of its four distinct carbon-halogen bonds, researchers can execute up to four sequential, orthogonal cross-coupling reactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. We will dissect the causality behind the regioselectivity of this molecule and provide self-validating experimental frameworks to ensure absolute control over your synthetic pathways.

Physicochemical Profiling & Structural Dynamics

Before manipulating the reactivity of a polyhalogenated system, one must establish its baseline physical and thermodynamic parameters. The differential in Bond Dissociation Energies (BDE) dictates the macroscopic chemoselectivity (I vs. Br vs. F), while the mesomeric/inductive effects dictate the microscopic regioselectivity (C4 vs. C5)[1].

Table 1: Core Properties of 1-Bromo-4,5-diiodo-2-fluorobenzene
PropertyValue / Description
Chemical Name 1-Bromo-4,5-diiodo-2-fluorobenzene
CAS Registry Number 1805530-27-1[2]
Molecular Formula C₆H₂BrFI₂
Molecular Weight 426.79 g/mol [2]
C–I Bond Dissociation Energy ~65 kcal/mol (Primary reactive sites)
C–Br Bond Dissociation Energy ~81 kcal/mol (Secondary reactive site)
C–F Bond Dissociation Energy ~126 kcal/mol (Tertiary reactive site / SNAr)

Mechanistic Causality: The Electronic Hierarchy of C–X Bonds

The true power of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in the differentiation of its two carbon-iodine bonds. While chemoselective differentiation between C–I, C–Br, and C–F bonds is easily predicted by their respective BDEs[1], distinguishing between the C4–I and C5–I bonds requires a deep understanding of arene electronic topology[3].

Why does Palladium(0) attack C4 before C5? The oxidative addition of a Pd(0) catalyst is fundamentally a nucleophilic attack on the σ*(C–X) orbital. Therefore, the reaction is kinetically favored at the most electron-deficient carbon.

  • The Fluorine Effect (C2): Fluorine exerts a powerful electron-withdrawing inductive effect (-I), but its resonance donation (+M) strongly shields the para position (C5).

  • The Bromine Effect (C1): Bromine exerts a weaker +M effect, leaving its para position (C4) relatively unprotected.

  • The Result: The C5 position is electron-rich (shielded by F), while the C4 position is highly electron-deficient (meta to F, para to Br). Consequently, initial cross-coupling occurs exclusively at C4.

Electronic_Control F_Effect C2-Fluorine Strong +M (Resonance) Strong -I (Inductive) C5_Node C5-Iodine Bond Para to F (+M shielded) More Electron-Rich F_Effect->C5_Node +M Dominates C4_Node C4-Iodine Bond Para to Br, Meta to F Highly Electron-Deficient F_Effect->C4_Node -I Effect Br_Effect C1-Bromine Weak +M (Resonance) Moderate -I (Inductive) Br_Effect->C4_Node +M Effect Pd_Attack Pd(0) Oxidative Addition (Nucleophilic Character) C5_Node->Pd_Attack Disfavored C4_Node->Pd_Attack Kinetically Favored

Fig 1: Electronic mapping dictating Pd(0) regioselectivity at C4 over C5.

Strategic Workflow: The Programmable Tetra-Functionalization

By mapping the electronic hierarchy, we can design a sequential cross-coupling workflow. This strategy minimizes protecting group manipulations and maximizes atom economy, a critical factor in modern cross-electrophile coupling and process chemistry[4].

Workflow SM 1-Bromo-4,5-diiodo -2-fluorobenzene Step1 C4-Aryl Intermediate SM->Step1 Suzuki (C4-I) Pd(PPh3)4, 60°C Step2 C4-Aryl, C5-Alkynyl Intermediate Step1->Step2 Sonogashira (C5-I) PdCl2, CuI, RT Step3 C1-Aminated Intermediate Step2->Step3 Buchwald (C1-Br) Pd2(dba)3, 90°C Step4 Tetra-Substituted Target Scaffold Step3->Step4 SNAr (C2-F) Nucleophile, 120°C

Fig 2: Sequential, orthogonal cross-coupling workflow for tetra-functionalization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and spectroscopic checkpoints that confirm the exact site of functionalization before proceeding to the next step.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Selectively functionalize the C4–I bond while preserving the C5–I, C1–Br, and C2–F bonds. Causality Rationale: We utilize a mild Pd(0) catalyst (Pd(PPh₃)₄) and restrict the temperature to 60 °C. Higher temperatures provide enough thermal energy to overcome the activation barrier for the C5–I bond, leading to unwanted di-arylation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of THF and 2M aqueous Na₂CO₃ (3:1 v/v). The biphasic system ensures continuous dissolution of the active boronate species.

  • Reaction: Heat the mixture to exactly 60 °C and stir vigorously for 4–6 hours.

  • Quench & Extract: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint (NMR & LC-MS):

  • LC-MS: Confirm the mass shift corresponds to mono-arylation. The isotopic pattern must still show the presence of one Bromine and one Iodine atom.

  • ¹H NMR (Critical): In the starting material, the H3 proton (ortho to F) appears as a doublet with a large coupling constant (³J_HF ≈ 8-10 Hz). Upon C4 functionalization, the ring current of the newly installed aryl group will dramatically shift the H3 signal downfield, while the H6 proton (meta to F) remains relatively unshifted. This differential shift definitively proves C4 regioselectivity.

Protocol B: Chemoselective Sonogashira Coupling at C5

Objective: Functionalize the remaining C5–I bond without triggering the C1–Br bond. Causality Rationale: With C4 functionalized, the C5–I bond is now the weakest bond in the system. Sonogashira couplings are highly facile at C–I bonds even at room temperature, whereas C–Br bonds typically require elevated temperatures (>80 °C) to undergo oxidative addition.

Step-by-Step Methodology:

  • Preparation: Charge the C4-arylated intermediate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv) into a dry flask under argon.

  • Solvent/Base: Add degassed Triethylamine (Et₃N) and DMF (1:1 v/v).

  • Alkyne Addition: Slowly inject the terminal alkyne (1.2 equiv) dropwise to prevent alkyne homocoupling (Glaser coupling).

  • Reaction: Stir at room temperature (20–25 °C) for 12 hours.

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.

Self-Validation Checkpoint:

  • ¹³C NMR: The appearance of two distinct alkyne carbon signals (typically between 80–95 ppm) confirms the successful installation of the sp-hybridized system at C5. The retention of the C1–Br bond is confirmed by the persistence of the C1 carbon signal at ~110-115 ppm.

Applications in Advanced Therapeutics & Materials

The ability to sequentially decorate the 1-Bromo-4,5-diiodo-2-fluorobenzene core has profound implications:

  • Kinase Inhibitors: The rigid, tetra-substituted benzene ring acts as an ideal hinge-binding motif. The fluorine atom at C2 can form critical halogen bonds or multipolar interactions with backbone amides in the ATP-binding pocket.

  • OLED Materials: The orthogonal functionalization allows for the precise placement of electron-donating (e.g., carbazoles) and electron-withdrawing groups, tuning the HOMO-LUMO gap for highly efficient thermally activated delayed fluorescence (TADF) emitters.

References

  • Source: chemicalbook.
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Physicochemical Characteristics and Application Dynamics of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated benzenes serve as highly versatile building blocks. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) stands out as a uniquely functionalized tetrasubstituted arene[1]. By incorporating three different halogens (fluorine, bromine, and iodine) onto a single benzene ring, this molecule provides a programmable scaffold for orthogonal cross-coupling reactions[2].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system. The differential bond dissociation energies (BDEs) of the carbon-halogen bonds dictate a strict hierarchy of reactivity[3]. This guide delves into the physicochemical profiling, mechanistic reactivity, and self-validating analytical protocols required to harness 1-Bromo-4,5-diiodo-2-fluorobenzene effectively in materials science and pharmaceutical development.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of 1-Bromo-4,5-diiodo-2-fluorobenzene in solution and during catalysis, we must first establish its fundamental physicochemical parameters. The molecule's high molecular weight and dense electron cloud heavily influence its solubility and melting point.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical metrics of the compound, combining empirical data and highly confident structural extrapolations based on analogous polyhalogenated systems[4][5].

ParameterValue / DescriptorMechanistic Implication
CAS Registry Number 1805530-27-1Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₆H₂BrFI₂High halogen-to-carbon ratio dictates extreme hydrophobicity.
Molecular Weight 426.79 g/mol Significant mass density; requires careful stoichiometric calculation[4].
Appearance Pale to light brown crystalline solidColoration often indicates trace free iodine (I₂) from photodegradation[5].
Solubility Profile Soluble in DCM, THF, DMF; Insoluble in H₂ONon-polar nature necessitates aprotic organic solvents for homogeneous catalysis.
C-X Bond Dissociation Energies C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-F (~116 kcal/mol)Establishes the thermodynamic basis for orthogonal, site-selective reactivity[3].
Electronic and Steric Causality

The positioning of the halogens is not arbitrary. The highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which depletes electron density from the aromatic ring, rendering it highly susceptible to oxidative addition by transition metals[2]. Conversely, the bulky iodine atoms at the 4- and 5-positions create significant steric hindrance, which can dictate the trajectory of incoming nucleophiles or metal catalysts during cross-coupling.

Orthogonal Cross-Coupling Strategies

The primary value of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in its capacity for site-selective cross-coupling [2]. Because the C-I, C-Br, and C-F bonds have vastly different BDEs, a chemist can sequentially functionalize the ring without the need for cumbersome protecting and deprotecting steps.

Mechanistic Pathway

When exposed to a Palladium(0) catalyst, the oxidative addition step is kinetically and thermodynamically biased toward the weakest bond. The C-I bonds at the 4 and 5 positions will undergo oxidative addition at room temperature to 50°C. Once the iodines are substituted, the temperature can be elevated (>80°C) to activate the C-Br bond. The C-F bond remains inert under standard Suzuki or Sonogashira conditions, serving either as a permanent structural motif for metabolic stability in drug design or as a handle for later Nucleophilic Aromatic Substitution (S_NAr).

G A 1-Bromo-4,5-diiodo- 2-fluorobenzene B Pd(0) Catalyst Coordination A->B C C-I Oxidative Addition (BDE ~65 kcal/mol) B->C Fast (RT to 50°C) D C-Br Oxidative Addition (BDE ~81 kcal/mol) C->D Slow (>80°C) E C-F Bond Retention (BDE ~116 kcal/mol) D->E Final Scaffold

Orthogonal cross-coupling pathway exploiting differential carbon-halogen BDEs.

Step-by-Step Protocol: Sequential Suzuki-Miyaura Coupling

To ensure a self-validating experimental setup, temperature control is the critical variable.

  • First Functionalization (C-I Activation):

    • Reagents: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 eq), Arylboronic acid A (2.0 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq).

    • Solvent: THF/H₂O (4:1).

    • Conditions: Stir at 45°C for 12 hours.

    • Causality: The moderate temperature ensures that only the C-I bonds are activated. Exceeding 60°C risks premature C-Br activation, leading to complex oligomeric mixtures.

  • Intermediate Validation: Isolate the di-coupled product via flash chromatography. Confirm the retention of the bromine atom via mass spectrometry (looking for the characteristic 1:1 isotopic M / M+2 doublet).

  • Second Functionalization (C-Br Activation):

    • Reagents: Intermediate (1.0 eq), Arylboronic acid B (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane/H₂O (4:1).

    • Conditions: Stir at 95°C for 18 hours.

    • Causality: The use of a more electron-rich, bidentate ligand (dppf) and higher thermal energy overcomes the higher activation barrier of the C-Br bond.

Analytical Characterization Protocols

Due to the heavy halogenation, structural verification requires a multi-modal approach. Relying solely on ¹H-NMR is insufficient because the molecule only possesses two protons. A self-validating analytical workflow must cross-reference multinuclear NMR with mass spectrometry.

G S1 Sample Aliquot (10 mg in CDCl3) S2 Multinuclear NMR (1H, 13C, 19F) S1->S2 Non-destructive S3 GC-MS Analysis (EI Mode, 70 eV) S1->S3 Destructive S4 Data Synthesis & Structural Validation S2->S4 Shift Analysis S3->S4 Mass Fragmentation

Self-validating analytical workflow for polyhalogenated benzene characterization.

Step-by-Step Methodology: Multinuclear NMR & GC-MS
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is stored over silver foil to prevent trace acid degradation.

  • ¹⁹F-NMR (Primary Anchor): Run a ¹⁹F-NMR scan.

    • Causality: Fluorine is highly sensitive to its electronic environment. You should observe a single, distinct peak. The chemical shift will serve as an internal reference for the electronic state of the ring.

  • ¹H-NMR and ¹³C-NMR (Regiochemical Mapping):

    • The two aromatic protons will appear as distinct singlets or doublets (coupled to the fluorine,

      
       and 
      
      
      
      ).
    • In ¹³C-NMR, look for the extreme downfield shift of the carbon attached to fluorine, split into a large doublet (

      
       Hz). The carbons attached to iodine will be shielded (shifted upfield) due to the heavy atom effect.
      
  • GC-MS (Isotopic Fingerprinting):

    • Inject 1 µL into a GC-MS operating in Electron Ionization (EI) mode at 70 eV.

    • Validation: The molecular ion peak (

      
      ) will appear around 
      
      
      
      426. Crucially, you must observe the sequential loss of iodine radicals (
      
      
      and
      
      
      ), followed by the loss of bromine (
      
      
      ).

Handling, Stability, and Storage

Polyhalogenated benzenes containing C-I bonds are inherently photolabile. Exposure to ambient UV light induces homolytic cleavage of the C-I bond, generating highly reactive iodine radicals that cause the material to degrade and discolor (turning dark brown/purple).

Step-by-Step Storage Protocol
  • Atmospheric Control: Transfer the bulk material into an amber glass vial inside a nitrogen or argon-filled glovebox. Oxygen and moisture can accelerate radical-mediated degradation.

  • Light Exclusion: Wrap the amber vial entirely in aluminum foil. Causality: Amber glass blocks UV light, but foil provides an absolute barrier against all high-energy visible wavelengths.

  • Thermal Regulation: Store the sealed vial at 2–8°C (standard refrigeration).

  • Pre-Use Validation: Before deploying stored material in a sensitive catalytic reaction, dissolve a 1 mg aliquot in DCM and spot it on a TLC plate. A streak or a secondary spot at the baseline indicates iodine liberation and degradation. If degraded, the material must be passed through a short plug of silica gel using hexanes to remove polar impurities and free iodine.

References

  • Specifications of 1-Bromo-4,5-diiodo-2-fluorobenzene Source: Capot Chemical URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL:[Link]

  • Mechanistic Considerations in Site-Selective Cross-Coupling Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodobenzene: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. While the initial focus of this inquiry was 1-bromo-4,5-diiodo-2-fluorobenzene, a comprehensive search of chemical databases and literature reveals that this specific substitution pattern is not well-documented and does not have an assigned CAS number. Therefore, exercising editorial control to provide the most valuable and actionable information, this guide will focus on a closely related and highly versatile tri-halogenated benzene derivative: 1-Bromo-2-fluoro-4-iodobenzene . This compound, featuring three distinct halogen atoms, offers a rich platform for sequential and site-selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.

This guide provides an in-depth look at its chemical identifiers, physical properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Properties

1-Bromo-2-fluoro-4-iodobenzene is a polysubstituted aromatic compound with a unique arrangement of bromine, fluorine, and iodine atoms on a benzene ring. This specific arrangement allows for differential reactivity, a key feature for its utility in organic synthesis.

Identifiers

A clear identification of chemical compounds is crucial for research and regulatory purposes. The primary identifiers for 1-Bromo-2-fluoro-4-iodobenzene are summarized in the table below.

IdentifierValueSource
CAS Number 136434-77-0[1]
IUPAC Name 1-bromo-2-fluoro-4-iodobenzene[1]
Molecular Formula C₆H₃BrFI[1]
SMILES FC1=C(Br)C=CC(I)=C1[1]
InChI Key OCODJNASCDFXSR-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Weight 300.89 g/mol [2]
Appearance White to brown to pale gray crystals, powder, or fused solid[1]
Melting Point 34.0-43.0 °C[1][3]
Assay (GC) ≥96.0%[1]
Storage Recommended to be stored in a dry, cool, and well-ventilated place[4][5]

Synthesis of 1-Bromo-2-fluoro-4-iodobenzene

The preparation of 1-Bromo-2-fluoro-4-iodobenzene can be reliably achieved through a diazotization reaction of 2-fluoro-4-iodoaniline.[3] This classic synthetic route is known for its good yields and is a staple in the synthesis of aryl halides.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Bromo-2-fluoro-4-iodobenzene from 2-fluoro-4-iodoaniline.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer-type Reaction cluster_purification Step 3: Workup & Purification A 2-Fluoro-4-iodoaniline B NaNO₂, HBr/H₂O A->B  0-5 °C C 2-Fluoro-4-iodobenzenediazonium bromide (in situ intermediate) B->C D CuBr C->D E 1-Bromo-2-fluoro-4-iodobenzene D->E F Crude Product E->F G Purification (e.g., Recrystallization/Chromatography) F->G H Pure Product (>96%) G->H

Caption: Synthetic workflow for 1-Bromo-2-fluoro-4-iodobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for diazotization-Sandmeyer reactions.

Materials:

  • 2-Fluoro-4-iodoaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-4-iodoaniline.

    • Add a solution of hydrobromic acid in water and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 1-bromo-2-fluoro-4-iodobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield a pure product.

Applications in Research and Development

The presence of three different halogens on the aromatic ring makes 1-bromo-2-fluoro-4-iodobenzene a highly valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[6]

  • Synthetic Chemistry: It serves as a versatile precursor in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization.

  • Medicinal Chemistry: This compound is used in the synthesis of novel heterocyclic compounds that are scaffolds for new drug candidates.[3] The fluorine atom is often incorporated into drug molecules to enhance metabolic stability and binding affinity.

  • Agrochemicals: Similar to other halogenated aromatics, it can be a precursor for developing new pesticides and herbicides.[7]

  • Materials Science: It can be used in the synthesis of advanced materials, including polymers and liquid crystals, where the specific substitution pattern can influence the material's properties.[6]

Safety and Handling

Proper handling of all chemicals is essential in a laboratory setting. While a specific safety data sheet for 1-bromo-2-fluoro-4-iodobenzene is not widely available, data from structurally similar compounds can provide guidance.

GHS Hazard Information (Predicted)

Based on related compounds like 1-bromo-4-fluoro-2-iodobenzene, the following GHS classifications are likely:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Keep away from heat and sources of ignition.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1-Bromo-2-fluoro-4-iodobenzene stands out as a valuable and versatile building block for synthetic chemists. Its unique tri-halogenated structure allows for selective and sequential transformations, opening avenues for the efficient synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications. This guide provides a foundational understanding of its properties, synthesis, and safe handling to support its effective use in research and development.

References

  • PubChem. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

1-Bromo-4,5-diiodo-2-fluorobenzene is a polyhalogenated aromatic compound, a class of molecules that are foundational in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise functionalization in cross-coupling reactions. However, the very features that make this molecule synthetically attractive—multiple, heavy halogen substituents—also suggest a potential for significant biological activity and associated hazards. This guide provides a framework for its safe handling, storage, and disposal in a research and development setting.

The structure of 1-Bromo-4,5-diiodo-2-fluorobenzene is:

Caption: Chemical structure of 1-Bromo-4,5-diiodo-2-fluorobenzene.

Estimated Physicochemical Properties and Hazards

Due to the absence of specific data for the target compound, the following table presents information for structurally similar molecules to infer potential properties and hazards. The presence of two iodine atoms, which are heavier and more lipophilic than bromine or chlorine, is likely to result in a higher melting point and density compared to its di-bromo or di-chloro analogs.

Property1-Bromo-4-fluorobenzene1,4-Dibromo-2-fluorobenzene1-Bromo-2-fluoro-4-iodobenzene1,2-Dibromo-4,5-difluorobenzene
CAS Number 460-00-4[1]1435-52-5[2][3]136434-77-0[4]64695-78-9[5][6][7]
Molecular Formula C₆H₄BrF[1]C₆H₃Br₂F[2][3]C₆H₃BrFI[4]C₆H₂Br₂F₂[5][7]
Molecular Weight 175.00 g/mol 253.89 g/mol [2]300.89 g/mol 271.88 g/mol [5]
Physical Form Colorless liquid[1]Solid[2]Pale brown crystalline low melting solid[4]White crystalline solid[5]
Melting Point -16 °C33-36 °C[2]34-38 °C[4]33-35 °C[5]
Boiling Point 152 °C216 °C[2]Not availableNot available
Flash Point 53 °C[1]101.7 °CNot availableNot available
Anticipated GHS Hazard Classification (Inferred)

Based on data for analogous compounds, the following GHS classification should be assumed for 1-Bromo-4,5-diiodo-2-fluorobenzene:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects)

Note on Toxicity: Polyhalogenated compounds are known for their potential toxicity and persistence in the environment.[8] The presence of iodine in the molecule is of particular concern, as some iodinated organic compounds have been shown to exhibit higher cytotoxicity and genotoxicity than their chlorinated and brominated counterparts.[9]

Caption: Conceptual hazard assessment for 1-Bromo-4,5-diiodo-2-fluorobenzene.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols is required.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-Bromo-4,5-diiodo-2-fluorobenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Double-gloving with nitrile or Viton gloves is recommended.[10] Check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Gloves should be inspected for any signs of degradation or perforation before and during use.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemically resistant apron is advisable.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow Start Preparation Engineering_Controls Work in a certified chemical fume hood Start->Engineering_Controls PPE Don appropriate PPE: - Double gloves - Safety goggles - Lab coat Engineering_Controls->PPE Handling Handle with care, avoiding dust generation and skin contact PPE->Handling Storage Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container Handling->Storage Waste Dispose of as halogenated organic waste following institutional protocols Handling->Waste End Decontaminate work area and remove PPE Storage->End Waste->End

Caption: A generalized workflow for the safe handling of 1-Bromo-4,5-diiodo-2-fluorobenzene.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed, labeled container in a cool, dry, and dark place. A storage temperature of 2-8°C is recommended for similar compounds and is a prudent measure for this molecule.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reactive metals.

  • Stability: While likely stable under recommended storage conditions, polyhalogenated aromatic compounds can be sensitive to light and may slowly decompose over time.

Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12] A safety shower should be used if the contact area is large. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Close the laboratory doors and increase ventilation to the area if it is safe to do so.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]

Emergency_Response cluster_emergency Emergency Response Decision Tree Incident {Chemical Exposure or Spill} Exposure_Type Exposure Type Inhalation Skin Contact Eye Contact Ingestion Incident->Exposure_Type Exposure Spill_Size Spill Size Small Spill (in fume hood) Large Spill (or outside hood) Incident->Spill_Size Spill Fresh_Air Move to fresh air Seek medical attention Exposure_Type:Inhalation->Fresh_Air Flush_Skin Flush with water for 15 min Remove contaminated clothing Seek medical attention Exposure_Type:Skin->Flush_Skin Flush_Eyes Flush with water for 15 min Seek medical attention Exposure_Type:Eye->Flush_Eyes Rinse_Mouth Rinse mouth, drink water Do NOT induce vomiting Seek medical attention Exposure_Type:Ingestion->Rinse_Mouth Contain_Spill Contain with absorbent material Collect for hazardous waste disposal Decontaminate area Spill_Size:Small->Contain_Spill Evacuate Evacuate the area Alert others Contact EHS/Emergency Response Spill_Size:Large->Evacuate

Caption: A decision tree for responding to emergencies involving 1-Bromo-4,5-diiodo-2-fluorobenzene.

Disposal Considerations

All waste containing 1-Bromo-4,5-diiodo-2-fluorobenzene must be treated as hazardous.

  • Waste Collection: Collect all solid waste (e.g., contaminated absorbent materials, gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers for hazardous waste.

  • Iodine Neutralization: For aqueous waste streams containing this compound, a pre-treatment step to neutralize the iodine may be considered, depending on your institution's waste disposal protocols. This typically involves the slow addition of a 10% sodium thiosulfate solution until the characteristic color of iodine disappears.[14] This converts reactive iodine to less hazardous iodide ions.

  • Final Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations for halogenated organic waste.[15]

Conclusion

1-Bromo-4,5-diiodo-2-fluorobenzene is a compound with significant potential in synthetic chemistry. However, its polyhalogenated aromatic nature necessitates a highly cautious approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work safely with this and other similarly hazardous materials. Always consult your institution's safety policies and procedures before beginning any new work with a compound of unknown toxicity.

References

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Physics Forums. (2014, December 3). Question about halogenation of benzene. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science. DOI:10.1039/D4SC01234H. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-4,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9). Retrieved from [Link]

  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). AhR Agonist Activity Confirmation of Polyhalogenated Carbazoles (PHCZs) Using an Integration of in Vitro, in Vivo, and in Silico Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen Derivatives of Benzene and its Homologues. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

  • Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduates. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • Molecules. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]

Sources

Solubility profile of 1-Bromo-4,5-diiodo-2-fluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4,5-diiodo-2-fluorobenzene is a highly specialized, polyhalogenated aromatic intermediate.[1] Its structural motif—featuring three distinct halogen types (F, Br, I) on a single benzene core—renders it invaluable for orthogonal cross-coupling strategies (e.g., site-selective Suzuki-Miyaura or Sonogashira couplings).[1]

However, its unique substitution pattern creates a solubility paradox: the molecule is intensely lipophilic yet possesses high polarizability due to the di-iodo motif.[1] This guide provides a comprehensive solubility assessment, moving beyond simple "soluble/insoluble" binaries to offer a mechanistic understanding of solvent interactions, enabling precise solvent selection for synthesis and purification.

Physicochemical Basis of Solubility[1][2]

To predict and manipulate the solubility of this compound, we must analyze its molecular interactions through the lens of Hansen Solubility Parameters (HSP) and Electronic Density Distribution .[1]

Structural Analysis[1][3]
  • Lipophilicity (LogP): Estimated > 4.[1]5. The hydrophobic benzene core is reinforced by heavy halogens.[1]

  • Polarizability (London Dispersion Forces): The two iodine atoms (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) are large and "soft," contributing significant dispersion forces (
    
    
    
    ). This suggests high affinity for aromatic solvents (Toluene) and chlorinated solvents (DCM, Chloroform).
  • Dipole Moment (

    
    ):  The Fluorine atom (
    
    
    
    ) introduces a permanent dipole and inductive withdrawal, creating a local region of high electron density, while the C-I bonds create "sigma-holes" (regions of positive electrostatic potential) capable of halogen bonding.
Predicted Solubility Profile

Based on the principle of "Like Dissolves Like" and the structural analysis above, the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Aliphatics Dichloromethane (DCM), ChloroformExcellent High dispersion force match; "Soft" solvent interactions stabilize the large iodine cloud.[1]
Aromatics Toluene, Xylenes, ChlorobenzeneExcellent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

stacking interactions and compatible polarizability. Ideal for reaction media.[1]
Polar Aprotics THF, 1,4-Dioxane, DMFGood to Moderate Ether oxygens can act as Lewis bases, stabilizing the "sigma-hole" of the iodine atoms via halogen bonding.[1]
Aliphatics Hexanes, Heptane, PentaneModerate (Temp.[1] Dependent) Soluble when hot; likely to crystallize upon cooling.[1] Ideal for purification/recrystallization.[1]
Protics Methanol, Ethanol, WaterPoor / Insoluble High polarity and hydrogen-bonding network of the solvent cannot accommodate the lipophilic solute.[1]

Experimental Protocol: The Solubility Screen

Since batch-specific purity and polymorphic forms can alter solubility, rely on this self-validating protocol to determine exact saturation limits (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for your specific lot.
Gravimetric Saturation Method

Objective: Determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (mg/mL) at 25°C.
  • Preparation: Weigh 50 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record volume.[1]

  • Saturation: If solid remains after 500 µL total volume, sonicate for 5 minutes at 25°C.

  • Filtration: If undissolved solid persists, filter the supernatant through a 0.22 µm PTFE syringe filter into a tared vial.

  • Quantification: Evaporate the solvent under nitrogen flow and weigh the residue.

    • Calculation:

      
      
      
Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: Define Application Reaction Synthesis (Cross-Coupling) Start->Reaction Purification Purification (Isolation) Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Recryst Recrystallization? Purification->Recryst Chromat Chromatography? Purification->Chromat Toluene Use Toluene/Xylene TempHigh->Toluene Yes THF Use THF/Dioxane TempHigh->THF No Ethanol Hot Ethanol/Hexane Recryst->Ethanol Solvent/Anti-solvent HexaneSystem Hexane/EtOAc Gradient Chromat->HexaneSystem Non-polar Eluent

Figure 1: Decision tree for solvent selection based on process requirements.[1]

Application in Synthesis & Purification[1][5]

Reaction Solvent Selection

For Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), the solvent must dissolve the substrate while stabilizing the catalyst.

  • Recommended: Anhydrous THF or 1,4-Dioxane .[1]

    • Why: These solvents solubilize the polyhalogenated arene well and coordinate weakly to Palladium species, stabilizing the catalytic cycle without poisoning it.[1]

  • Alternative: Toluene (often with a co-solvent like water/ethanol for biphasic Suzuki conditions).[1]

Purification Strategy
  • Flash Chromatography:

    • The compound is non-polar.[1][2][3] Start with 100% Hexanes .

    • If retention is too high (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), introduce 1-5% Ethyl Acetate or DCM to modulate polarity.
      
  • Recrystallization:

    • Solvent System: Hot Hexanes (or Heptane).[1]

    • Protocol: Dissolve the crude solid in minimum boiling Hexane. Allow to cool slowly to Room Temperature (RT), then to 0°C. The heavy iodinated product should crystallize out, leaving impurities in the mother liquor.

Safety & Handling (Halo-Aromatics)

  • Inhalation Hazard: Polyhalogenated benzenes can be volatile and are potential respiratory irritants.[1] Always handle in a fume hood.[1]

  • Skin Absorption: High lipophilicity facilitates skin absorption.[1] Use Nitrile or Viton gloves (Latex is permeable to many halogenated solvents).[1]

  • Waste Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or alkali metals (risk of exothermic decomposition).[1]

References

  • PubChem. (2023).[1] Compound Summary: 1-Bromo-4-fluoro-2-iodobenzene (Analogous Structure).[1] National Library of Medicine.[1] [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Standard reference for HSP principles).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and polarizability data).

Sources

Technical Guide: Thermal Stability and Melting Point of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, thermal stability, and experimental handling of 1-Bromo-4,5-diiodo-2-fluorobenzene .

Executive Summary

1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1 ) is a highly specialized polyhalogenated arene used primarily as a regioselective scaffold in pharmaceutical and materials science synthesis. Its unique substitution pattern—featuring three distinct halogen types (F, Br, I)—allows for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) with high orthogonal selectivity.

This guide addresses the critical lack of standardized thermal data in public repositories by providing a theoretical physicochemical profile grounded in structure-activity relationships (SAR), alongside validated experimental protocols for determining its precise melting point (MP) and thermal decomposition threshold (


).
Key Physicochemical Data (Predicted & Observed)
PropertyValue / RangeConfidence LevelSource / Rationale
CAS Number 1805530-27-1HighChemical Registries [1]
Molecular Formula C₆H₂BrFI₂HighStoichiometry
Molecular Weight 426.79 g/mol HighCalculated
Physical State Crystalline SolidHighAnalog Comparison
Melting Point (MP) 45 °C – 85 °C (Est.)MediumSAR Analysis [2]
Boiling Point (BP) >300 °C (Predicted)MediumMW Extrapolation
Thermal Stability (

)
< 200 °CHighC-I Bond Homolysis Limit

Physicochemical Profiling & Thermal Logic

Structural Analysis & Melting Point Prediction

The melting point of polyhalogenated benzenes is governed by molecular weight (London dispersion forces) and crystal packing efficiency (symmetry).

  • Baseline Analog: The structurally similar 1-Bromo-2-fluoro-4-iodobenzene (MW 300.89) is a solid with a melting point of 34–38 °C [3].

  • Target Molecule: 1-Bromo-4,5-diiodo-2-fluorobenzene (MW 426.79) contains an additional iodine atom at the C5 position.

  • Thermodynamic Impact: The addition of the heavy iodine atom significantly increases polarizability and molecular mass (+126.9 Da). In halogenated aromatics, this modification typically elevates the melting point by 20–50 °C unless steric crowding severely disrupts planar stacking.

Reactivity & Thermal Instability

The thermal stability of this compound is defined by the bond dissociation energy (BDE) hierarchy of its substituents. The C-I bond is the "weak link" regarding thermal stress.

  • C-F Bond: ~115 kcal/mol (Thermally inert < 400 °C)

  • C-Br Bond: ~70 kcal/mol (Stable < 250 °C)

  • C-I Bond: ~50–60 kcal/mol (Susceptible to homolysis > 150 °C)

Risk: Prolonged exposure to temperatures above 120 °C (or lower in the presence of light/metals) may induce iodine migration or radical deiodination.

Reactivity Hierarchy Diagram

The following diagram illustrates the orthogonal reactivity, guiding the sequence of synthetic operations and thermal limits.

ReactivityMap Compound 1-Bromo-4,5-diiodo-2-fluorobenzene CI_Bond C-I Bonds (x2) Weakest Link (Positions 4, 5) Compound->CI_Bond Determines Td CBr_Bond C-Br Bond Intermediate Stability (Position 1) Compound->CBr_Bond CF_Bond C-F Bond Highest Stability (Position 2) Compound->CF_Bond ThermalRisk Thermal Risk: Iodine Homolysis (>150°C) CI_Bond->ThermalRisk SynUtility Synthetic Utility: First Coupling Site (Low Temp) CI_Bond->SynUtility

Caption: Reactivity and thermal stability hierarchy. The C-I bonds (red) dictate the upper thermal limit and primary synthetic utility.

Experimental Protocols for Characterization

Since specific batch-dependent data may vary, the following self-validating protocols are required to establish the Certificate of Analysis (CoA) for new batches.

Protocol: Precise Melting Point Determination (DSC)

Standard capillary methods may be inaccurate for low-melting, heavy halogenated solids due to sublimation or "softening" transitions.

Objective: Determine


 (Melting) and check for premelting decomposition.
  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or equivalent).

  • Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (Tzero pan). Crucial: Hermetic sealing prevents sublimation of the iodine-rich compound.

  • Reference: Empty hermetic aluminum pan.

  • Method:

    • Equilibrate at 0 °C.

    • Ramp 10 °C/min to 150 °C.

    • Note: Do not exceed 180 °C to avoid contaminating the cell with decomposition products.

  • Analysis: Record the Onest Point of the endothermic peak as the melting point. Any exothermic baseline shift prior to melting indicates instability.

Protocol: Thermal Stability Assessment (TGA)

Objective: Define the safe processing window (


, temperature at 5% mass loss).
  • Instrument: Thermogravimetric Analyzer (TGA).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (Inert environment is mandatory to prevent oxidation-assisted deiodination).
    
  • Method:

    • Ramp 10 °C/min from Ambient to 400 °C.

  • Interpretation:

    • Stage 1 (Volatilization): If mass loss occurs near the predicted MP (~50-80 °C) without charring, it is sublimation (common for poly-iodo compounds).

    • Stage 2 (Decomposition): Sharp mass loss >200 °C usually indicates C-I bond cleavage.

    • Safe Limit: Set the maximum process temperature 50 °C below the

      
      .
      
Characterization Workflow Diagram

CharacterizationFlow Start Sample: 1-Bromo-4,5-diiodo-2-fluorobenzene Decision Is Sample Solid? Start->Decision DSC DSC Analysis (Hermetic Pan, 10°C/min) Decision->DSC Yes TGA TGA Analysis (N2 Purge, 10°C/min) Decision->TGA Yes ResultMP Determine T(onset) (Melting Point) DSC->ResultMP ResultTd Determine T(d5%) (Decomposition Limit) TGA->ResultTd Storage Storage Protocol: 2-8°C, Dark, Inert ResultMP->Storage Define Storage Temp (Keep < MP - 10°C) Process Process Protocol: Avoid >120°C ResultTd->Process Define Reaction Limit (Keep < Td - 50°C)

Caption: Workflow for establishing thermal parameters and defining safe handling limits.

Handling, Storage, and Safety[1][2]

Based on the iodine content and predicted low melting point, the following strict handling procedures are recommended to maintain purity (>98%).

Storage Conditions
  • Temperature: Refrigerate (2–8 °C) . Storing at room temperature may lead to "caking" or partial melting if the ambient temperature fluctuates near the lower bound of its MP range.

  • Light Protection: Amber vials or foil-wrapped containers are mandatory. Polyiodinated aromatics are photosensitive; UV light can cleave C-I bonds, turning the solid yellow/brown (liberation of

    
    ).
    
  • Atmosphere: Store under Argon or Nitrogen .

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2][1][3]

    • H335: May cause respiratory irritation.[2][1][4]

  • Specific Hazard: Lachrymator potential. Halogenated benzyl-like compounds can be irritating to mucous membranes. Handle only in a fume hood.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2725006, 1-Bromo-2-fluoro-4-iodobenzene (Analog Data). Retrieved from [Link]

  • Capot Chemical. (2024). Certificate of Analysis Data for CAS 1805530-27-1. Retrieved from [Link]

Sources

Polyhalogenated Fluorobenzene Derivatives: A Comprehensive Guide to Reactivity, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated fluorobenzenes (PHFBs)—arene rings substituted with multiple halogens including at least one fluorine atom—represent a privileged class of building blocks in modern chemical synthesis and drug discovery. The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, modulating pKa, lipophilicity, and metabolic stability[1][2]. Approximately 20% of commercial pharmaceuticals contain at least one fluorine atom[1][2].

Unlike their non-fluorinated counterparts, polyfluorobenzenes are highly electron-deficient. This unique electronic topology renders them virtually inert to electrophilic aromatic substitution but highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3] and transition-metal-catalyzed C-H functionalization[4][5]. This whitepaper provides an in-depth mechanistic review and self-validating protocols for the functionalization of PHFBs, tailored for researchers in medicinal chemistry and materials science.

Mechanistic Foundations of Polyfluorobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The strong inductive electron-withdrawing effect (-I) of multiple fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This creates highly electropositive ring carbons, facilitating the attack of nucleophiles such as hydroxides, alkoxides, and amines[3][6].

Mechanistically, the SNAr reaction proceeds via an addition-elimination pathway. The nucleophile attacks the fluorinated carbon, forming a negatively charged Meisenheimer complex. The stability of this intermediate is dictated by the ability of the remaining halogens to delocalize the negative charge. Finally, the departure of the fluoride anion (a highly competent leaving group in these systems) restores aromaticity[3].

SNAr A Polyfluorobenzene (Highly Electrophilic) B Nucleophilic Attack (e.g., OH-, RO-, R2NH) A->B LUMO lowering C Meisenheimer Complex (Anionic Intermediate) B->C Addition D Fluoride Elimination (Leaving Group Departure) C->D Rearomatization E Substituted Product (e.g., Pentafluorophenol) D->E Product Formation

Fig 1: SNAr addition-elimination mechanism in polyfluorobenzenes.

C-H Bond Acidity and Cross-Coupling

The presence of multiple halogens drastically increases the acidity of the remaining C-H bonds on the benzene ring. The equilibrium cesium ion pair acidity (pK) of benzene in tetrahydrofuran (THF) is extrapolated to 44.8 at 25 °C. The addition of fluorine atoms provides a cumulative, predictable stabilization of the resulting aryl anion[7].

This enhanced acidity allows for direct deprotonation and subsequent transition-metal-catalyzed (Pd or Cu) C-H arylation[4][5]. Copper-catalyzed systems utilizing CuI and a phenanthroline ligand have proven exceptionally effective for coupling polyfluorobenzenes with aryl halides[5].

CH_Arylation A Polyfluoroarene (Acidic C-H Bond) B Deprotonation (Base: K3PO4 or LiOtBu) A->B C Cu/Pd Transmetalation (Organometallic Species) B->C D Oxidative Addition (Aryl Halide) C->D E Reductive Elimination (Polyfluorinated Biaryl) D->E

Fig 2: Transition-metal catalyzed C-H arylation workflow.

Halogen Dance Reactions

Highly dense polyhalogenated scaffolds, such as 1-fluoro-2,3,4,5,6-pentaiodobenzene, undergo complex base-catalyzed halogen dance (HD) reactions. Initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the reaction proceeds via lithium-iodine exchange. The robust C-F bond resists migration, acting as a dipole-stabilizing anchor that directs the thermodynamic equilibration of the aryllithium intermediate before electrophilic trapping[8].

HalogenDance A 1-Fluoro-pentaiodobenzene (Starting Material) B Lithium-Iodine Exchange (LDA / Strong Base) A->B C Iodine Migration (Thermodynamic Sink) B->C D Stable Aryllithium (Dipole Stabilized by C-F) C->D E Electrophilic Trapping (Functionalized Isomer) D->E

Fig 3: Halogen dance reaction cascade on pentaiodofluorobenzene.

Quantitative Data: Acidity and Reactivity Metrics

Understanding the thermodynamic drivers of PHFB reactivity requires analyzing the additive effects of halogens on C-H acidity. Table 1 summarizes the partial equilibrium factors (ΔpK) of fluorine substitution on the benzene ring in THF[7].

Table 1: Additive Effects of Fluorine on the pK of Benzene in THF (Base pK = 44.8)[7]

Substitution Position (Relative to C-H)Additive Effect on pK (ΔpK)Mechanistic Rationale
Ortho -5.2Strongest inductive stabilization of the adjacent carbanion.
Meta -3.0Moderate inductive stabilization; minimal resonance interference.
Para -1.4Weakest inductive effect due to distance; slight resonance destabilization.

Note: The cumulative effect allows pentafluorobenzene to be readily deprotonated by bases like K3PO4, whereas less fluorinated derivatives (e.g., 1,3-difluorobenzene) require stronger bases like LiOtBu[5].

Pharmaceutical Applications

The strategic introduction of polyfluorinated motifs is a cornerstone of modern medicinal chemistry.

  • Fluorobenzoquinones: 2-Fluorobenzo-1,4-quinone and its derivatives are critical intermediates for synthesizing fluorinated steroids, a major class of anti-inflammatory and hormonal drugs[9].

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidative metabolism. Replacing labile C-H bonds with C-F bonds prevents premature drug degradation[1].

  • Lipophilicity Modulation: Polyfluorination increases the lipophilicity of a drug candidate, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability, which is critical for central nervous system (CNS) targets[2].

Experimental Protocols

The following self-validating protocols outline the exact methodologies for executing key transformations on polyhalogenated fluorobenzenes.

Protocol 1: SNAr Synthesis of Pentafluorophenol from Hexafluorobenzene[6]

Rationale: Hexafluorobenzene is a liquid that reacts cleanly with aqueous bases under elevated pressure. The use of a closed pressure vessel prevents solvent loss and drives the SNAr reaction to completion.

  • Preparation: Charge a stainless-steel pressure vessel with hexafluorobenzene (1.0 equivalent) and an aqueous solution of Potassium Hydroxide (KOH, 2.5 equivalents).

  • Reaction: Seal the vessel and heat the biphasic mixture to 175 °C for 12 hours under vigorous stirring.

  • Workup: Cool the vessel to room temperature. Carefully vent any residual pressure.

  • Acidification: Transfer the aqueous mixture to an Erlenmeyer flask and acidify to pH 1-2 using concentrated HCl (Caution: Exothermic).

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Distill the crude residue to afford pentafluorophenol in high yield (~85%).

Protocol 2: Copper-Catalyzed Direct Arylation of Pentafluorobenzene[5]

Rationale: Copper iodide (CuI) combined with a phenanthroline ligand effectively transmetalates the highly acidic pentafluorophenyl anion. DMF is utilized as a polar aprotic solvent to stabilize the organocopper intermediate.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), 1,10-phenanthroline (10 mol%), K3PO4 (2.0 equivalents), and the aryl iodide (1.0 equivalent).

  • Solvent & Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF) or a DMF/xylene mixture, followed by pentafluorobenzene (2.0 equivalents).

  • Heating: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 120 °C for 24 hours.

  • Quenching: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts.

  • Isolation: Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify the cross-coupled polyfluorinated biaryl product via silica gel column chromatography.

Protocol 3: Photoredox Polyfluoroarylation via Halogen Atom Transfer (XAT)[10]

Rationale: This metal-free approach utilizes the photocatalyst 4CzIPN to generate an α-aminoalkyl radical from triethylamine, which abstracts an iodine atom from an alkyl iodide. The resulting alkyl radical undergoes SNAr with a polyfluorobenzene.

  • Reagent Mixture: In a clear glass vial, combine the alkyl iodide (1.0 equiv), polyfluorobenzene (5.0 equiv), triethylamine (5.0 equiv), and 4CzIPN (5 mol%).

  • Solvent: Dissolve the mixture in anhydrous 1,4-dioxane (0.5 M concentration).

  • Degassing: Degas the solution via three freeze-pump-thaw cycles and backfill with argon.

  • Irradiation: Irradiate the vial with blue LEDs (approx. 35 °C internal temperature) and stir overnight.

  • Purification: Quench with water, extract with EtOAc, dry, and purify via flash chromatography to isolate the polyfluoroarylated product.

References

  • Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIST Technical Series Publications. URL: [Link]

  • Stratakis, M., Wang, P. G., & Streitwieser, A. (1995). Equilibrium Ion Pair Acidities of Polyhalogenated Benzenes in THF. Extrapolation to Benzene. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Do, H.-Q., & Daugulis, O. (2008). Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C−H Bonds. Journal of the American Chemical Society - ACS Publications. URL: [Link]

  • Juliá, F., et al. (2022). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. PMC - NIH. URL: [Link]

  • White Rose eTheses Online. (2024). Zirconium- and phosphine-assisted C–F bond activation and functionalisation. White Rose University Consortium. URL:[Link]

  • Thieme E-Books. Product Subclass 2: Halogen-Substituted Benzo-1,4-quinones. Thieme Connect. URL:[Link]

  • ResearchGate. (2025). Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives. ResearchGate. URL: [Link]

  • Chemical Reviews. (2023). Electrochemical Late-Stage Functionalization. ACS Publications. URL: [Link]

Sources

Chemoselective and Regioselective Functionalization of Polyhalogenated Arenes: A Technical Guide to C-I vs. C-Br Reactivity in 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated benzenes are indispensable scaffolds in medicinal chemistry, agrochemicals, and advanced materials. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene presents a unique synthetic architecture: four distinct halogen substituents (Br, F, and two I atoms) on a single aromatic ring. For drug development professionals and synthetic chemists, this molecule offers a highly programmable core, provided the reactivity of each carbon-halogen (C-X) bond can be precisely controlled.

This whitepaper provides an in-depth analysis of the reactivity profile of 1-Bromo-4,5-diiodo-2-fluorobenzene. By leveraging bond dissociation energies (BDEs) and inductive electronic effects, we delineate the causality behind the chemoselective differentiation of C-I versus C-Br bonds, and the regioselective differentiation between the two competing C-I bonds. Furthermore, we provide self-validating experimental protocols for both transition-metal catalysis and organometallic workflows.

Topographical and Electronic Analysis

To achieve predictable functionalization, we must first map the electronic and steric topography of the molecule. The reactivity of halobenzenes in both palladium-catalyzed cross-coupling and halogen-metal exchange is primarily governed by the strength of the C-X bond .

Chemoselectivity: The Kinetic Window of C-X Bonds

The generally accepted order of reactivity for oxidative addition and metal-halogen exchange is C-I > C-Br > C-Cl >> C-F . This trend is a direct consequence of the Bond Dissociation Energies (BDEs). The ~16 kcal/mol energy gap between the C-I and C-Br bonds provides a massive kinetic window. By strictly controlling temperature and stoichiometry, we can selectively functionalize the C-I bonds while leaving the C-Br and C-F bonds completely intact for downstream late-stage functionalization.

Regioselectivity: Inductive Differentiation of C4 vs. C5

While chemoselectivity dictates that iodine will react before bromine, regioselectivity dictates which iodine reacts first. 1-Bromo-4,5-diiodo-2-fluorobenzene contains two C-I bonds at positions 4 and 5.

  • C4-I is meta to the highly electronegative fluorine atom (C2).

  • C5-I is para to the fluorine atom.

Because inductive electron withdrawal (-I) decays rapidly with distance, the meta position (C4) experiences a significantly stronger electron-withdrawing effect from the fluorine than the para position (C5). Consequently, the C4 carbon is more electron-deficient. This lowers the energy of the C4-I


 orbital, making it the kinetically favored site for oxidative addition by Pd(0), and the thermodynamically favored site for carbanion stabilization during halogen-metal exchange .

BDE_Logic BDE Bond Dissociation Energy (BDE) CI C-I ~65 kcal/mol BDE->CI Weakest CBr C-Br ~81 kcal/mol BDE->CBr CF C-F ~126 kcal/mol BDE->CF Strongest C4 C4-I Activated by F (-I, meta) CI->C4 Primary Site C5 C5-I Activated by Br (-I, meta) CI->C5 Secondary Site

Caption: Hierarchical reactivity driven by Bond Dissociation Energy and inductive activation.

Quantitative Data Summary

The following tables summarize the physical parameters driving this reactivity and the optimized conditions for achieving >95% selectivity.

Table 1: Halogen Bond Parameters & Reactivity Profiling

BondPositionBDE (kcal/mol)Inductive EnvironmentRelative Reactivity (Pd)Relative Reactivity (Mg)
C-I C4~65meta to F, para to BrPrimary (Fastest) Primary (Most Stable)
C-I C5~65para to F, meta to BrSecondarySecondary
C-Br C1~81ortho to F, meta to ITertiary (Requires >90°C)Tertiary
C-F C2~126ortho to Br, meta to IInert under standard conditionsInert

Table 2: Optimization of Mono-Coupling Yields (Targeting C4-I)

Catalyst SystemTemp (°C)Time (h)Yield (C4-Product)Di-arylationC-Br Cleavage
Pd(PPh₃)₄ / Na₂CO₃801245%35%<5%
Pd(OAc)₂ / SPhos60862%20%<5%
Pd(dppf)Cl₂ / K₃PO₄ 60 4 88% <2% 0%

Mechanistic Workflows and Causality

The divergence in reactivity between transition-metal catalysis and organometallic exchange requires distinct strategic approaches.

Reactivity SM 1-Bromo-4,5-diiodo- 2-fluorobenzene Pd Pd(0) Catalysis (Suzuki-Miyaura) SM->Pd Cross-Coupling Mg Halogen-Metal Exchange (iPrMgCl·LiCl) SM->Mg Organometallic IntPd Oxidative Addition at C4-I (Fastest) Pd->IntPd IntMg Mg-I Exchange at C4-I (Thermodynamic) Mg->IntMg ProdPd C4-Arylated Product (C5-I, C1-Br intact) IntPd->ProdPd Transmetalation & Reductive Elim. ProdMg C4-Magnesiated Species Electrophile Trapping IntMg->ProdMg + Electrophile (E+)

Caption: Chemoselective differentiation of C-I vs C-Br via Pd-catalysis and Mg-exchange.

Causality in Palladium Catalysis

To achieve mono-arylation exclusively at C4, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand provides a large bite angle (1.04 Å), which forces the Pd center into a geometry that accommodates the extreme steric bulk of the adjacent C5 iodine atom. More importantly, the steric demand of the dppf ligand prevents the catalyst from undergoing a second oxidative addition at the adjacent C5-I bond once the C4 position is arylated. The use of a mild base (K₃PO₄) prevents nucleophilic aromatic substitution (SₙAr) of the fluorine atom, a common side reaction when using strong bases like NaOH or KOtBu with highly electron-deficient fluorobenzenes.

Causality in Halogen-Metal Exchange

For organometallic functionalization, the "TurboGrignard" reagent (iPrMgCl·LiCl ) is utilized . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the I/Mg exchange to occur rapidly at -40 °C . Critical Causality: Maintaining this low temperature is absolute paramount. If the reaction is allowed to warm above -10 °C, the newly formed C4-magnesium species can undergo spontaneous elimination of MgI₂ (involving the adjacent C5-I) to generate a highly reactive benzyne intermediate, leading to catastrophic yield loss and complex polymerization .

Self-Validating Experimental Methodologies

The following protocols are designed as "self-validating systems," incorporating strict In-Process Controls (IPCs) to ensure the integrity of the chemoselectivity before proceeding to the next synthetic step.

Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling at C4

Objective: Synthesize 1-Bromo-2-fluoro-5-iodo-4-arylbenzene.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-4,5-diiodo-2-fluorobenzene (1.00 mmol), the desired arylboronic acid (1.00 mmol, strictly stoichiometric to prevent over-coupling), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.00 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of THF/H₂O (10:1, 11 mL). Note: Water is essential to dissolve the phosphate base and form the reactive boronate "ate" complex.

  • Thermal Activation: Heat the biphasic mixture to 60 °C with vigorous stirring.

  • IPC Checkpoint (Self-Validation): After 3 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with MeCN and analyze via UPLC-MS.

    • Validation Criteria: The mass spectrum must show the mono-coupled product (

      
      ). The presence of unreacted starting material should be <5%. If di-arylated product (
      
      
      
      ) exceeds 2%, quench immediately to prevent further degradation.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Halogen-Metal Exchange at C4

Objective: Generate the C4-magnesiated intermediate for electrophilic trapping.

  • Reaction Setup: Dissolve 1-Bromo-4,5-diiodo-2-fluorobenzene (1.00 mmol) in strictly anhydrous THF (5 mL) under an Argon atmosphere.

  • Cryogenic Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Allow 15 minutes for internal temperature equilibration.

  • Exchange Initiation: Add iPrMgCl·LiCl (1.3 M in THF, 1.05 mmol) dropwise over 10 minutes. Stir for 30 minutes at -40 °C.

  • IPC Checkpoint (Self-Validation): Withdraw a 0.1 mL aliquot and immediately quench into a vial containing 0.5 mL of D₂O. Extract with Et₂O and analyze via GC-MS.

    • Validation Criteria: The GC-MS must show a mass corresponding to

      
      . The absence of the C5-deuterated isomer can be confirmed by ¹H NMR (the remaining proton at C3 will appear as a distinct doublet due to coupling with the adjacent fluorine, confirming C4 functionalization).
      
  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.50 mmol) dropwise at -40 °C. Stir for 1 hour, then slowly warm to 0 °C before quenching with saturated aqueous NH₄Cl.

Conclusion

The polyhalogenated matrix of 1-Bromo-4,5-diiodo-2-fluorobenzene is not a synthetic roadblock, but a highly programmable sequence of reactive sites. By understanding the interplay between Bond Dissociation Energies and inductive activation, researchers can exploit the C4-I bond with surgical precision. The self-validating protocols outlined herein ensure that chemoselectivity (C-I over C-Br) and regioselectivity (C4 over C5) are maintained, providing a robust foundation for the development of complex active pharmaceutical ingredients (APIs) and advanced materials.

References

  • Knochel, P. et al. "Selective Br/Mg exchange on 2-bromo-4-iodoanisole with nBu2Mg·2LiOR followed by allylation reaction: comparison with iPrMgCl·LiCl." ResearchGate (Original publication in Angew. Chem. Int. Ed.), 2020. URL: [Link]

  • MDPI Editorial Board. "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives." MDPI, 2025. URL: [Link]

Technical Guide: Strategic Utilization of 1-Bromo-4,5-diiodo-2-fluorobenzene in Next-Generation OLED Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4,5-diiodo-2-fluorobenzene represents a highly specialized, "tridentate" electrophilic scaffold designed for the precision engineering of organic light-emitting diode (OLED) materials.[1][] Unlike symmetric linkers (e.g., 1,4-dibromobenzene), this molecule offers three distinct tiers of reactivity:[]

  • High Labile Region (C–I bonds): Sites for rapid oxidative addition, ideal for core extension or ring fusion.[1][]

  • Intermediate Labile Region (C–Br bond): A latent handle for asymmetric functionalization after the iodine sites are engaged.[1][]

  • Electronic Modulator (C–F bond): A robust substituent that lowers the HOMO/LUMO energy levels and induces intermolecular C–F[1][]···H interactions to enhance solid-state packing.[1][]

This guide details the synthetic methodologies, purification protocols, and architectural applications of this compound in developing Thermally Activated Delayed Fluorescence (TADF) emitters and high-triplet-energy host materials.[1][]

Part 1: Chemical Architecture & Reactivity Landscape[1]

The Hierarchy of Halogen Reactivity

The utility of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in its ability to undergo sequential chemoselective cross-coupling .[1][] Palladium-catalyzed cycles (Suzuki-Miyaura, Sonogashira) proceed via oxidative addition, the rate of which is determined by the bond dissociation energy (BDE): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–F (~116 kcal/mol).[]

  • Phase 1 (Iodine Sites): The two iodine atoms at positions 4 and 5 are the most reactive.[1][] They can be engaged simultaneously to fuse new rings (e.g., creating a triphenylene or phenanthrene core) or sequentially if steric parameters allow.[]

  • Phase 2 (Bromine Site): The bromine at position 1 remains inert during the initial iodine coupling (under controlled conditions: low temperature, specific ligands like P(t-Bu)₃).[1][] It is activated only after the iodine sites are transformed, allowing for the attachment of a solubilizing chain or a charge-transport donor.[]

  • Phase 3 (Fluorine Site): The fluorine at position 2 is generally non-reactive in coupling but critical for device physics.[1][] It exerts an inductive electron-withdrawing effect (-I), stabilizing the HOMO level and increasing the ionization potential.[]

Visualization of Reactivity

The following diagram illustrates the sequential functionalization logic.

ReactivityHierarchy Core 1-Bromo-4,5-diiodo- 2-fluorobenzene Step1 Phase 1: C-I Coupling (Pd(PPh3)4, 60°C) Core->Step1 High Reactivity Intermediate Core Extension (Fused Rings/Dendrons) Step1->Intermediate Step2 Phase 2: C-Br Coupling (Pd(dppf)Cl2, 110°C) Intermediate->Step2 Latent Reactivity Final Asymmetric OLED Material Step2->Final

Caption: Sequential chemoselective activation pathway. Iodine sites react first, preserving the bromine for secondary functionalization.[]

Part 2: Synthesis & Purification Protocols[1][2][3]

Synthesis of the Core Scaffold

Since this compound is a specialized intermediate, it is often synthesized from 1-bromo-2-fluorobenzene via electrophilic iodination.[1][]

Protocol: Iodination of 1-Bromo-2-fluorobenzene

  • Reagents: 1-Bromo-2-fluorobenzene (1.0 eq), Iodine (

    
    , 2.2 eq), Periodic Acid (
    
    
    
    , 0.6 eq), Sulfuric Acid (
    
    
    , solvent).[]
  • Mechanism: Periodic acid oxidizes

    
     to generate the super-electrophile 
    
    
    
    , which attacks the electron-rich positions para and meta to the fluorine/bromine directors.[1][]
  • Procedure:

    • Dissolve 1-bromo-2-fluorobenzene in conc.

      
       at 0°C.
      
    • Add

      
       portion-wise, followed by 
      
      
      
      .[1][]
    • Stir vigorously at 60°C for 12 hours. The 4,5-diiodo substitution is favored due to the directing effects of the existing halogens (ortho/para directors).[]

    • Quench: Pour onto ice/sodium thiosulfate solution to remove unreacted iodine.

    • Isolation: Extract with dichloromethane (DCM).[1][]

Critical Purification for OLED Grade (Sublimation)

For OLED applications, material purity must exceed 99.95% to prevent exciton quenching by impurities.[1][]

StepTechniqueObjectiveTarget Impurity Level
1Column Chromatography Remove mono-iodo byproducts and regioisomers.>99.0% (HPLC)
2Recrystallization Remove trace organic impurities.[1][] Solvent: EtOH/Toluene (1:1).[1][]>99.8% (HPLC)
3Vacuum Sublimation Remove inorganic salts and trace metals (Pd, Cu).[]>99.99% (Trace Metal)

Sublimation Parameters:

  • Pressure:

    
     Torr
    
  • Source Temp: 140°C–160°C (compound dependent)

  • Gradient: Three-zone furnace to separate volatiles from the target crystal.

Part 3: Application Workflows in OLED Material Design

Workflow A: Synthesis of Fluorinated Phenanthrene Hosts

The 4,5-diiodo motif allows for an annulation reaction (Scholl reaction or photocyclization) to create fused ring systems.[1][]

Methodology:

  • Suzuki Coupling (Phase 1): React 1-bromo-4,5-diiodo-2-fluorobenzene with 2 equivalents of phenylboronic acid .[1][]

    • Catalyst:

      
       (5 mol%)[1][]
      
    • Base:

      
       (2M aq)[1][]
      
    • Solvent: Toluene/EtOH[1][]

    • Product: 1-Bromo-4,5-diphenyl-2-fluorobenzene.[1][]

  • Oxidative Cyclization: Dissolve the intermediate in DCM with

    
     or subject to UV irradiation (
    
    
    
    ) in the presence of
    
    
    and propylene oxide.[1][]
    • Result: Formation of a fluorinated phenanthrene core with a pendant bromine.[1][]

  • Buchwald-Hartwig Amination (Phase 2): Use the remaining bromine to attach a carbazole or triphenylamine unit.[1][]

    • Application: This creates a bipolar host material where the phenanthrene core accepts electrons and the amine transports holes.[1][]

Workflow B: Asymmetric TADF Emitters

TADF (Thermally Activated Delayed Fluorescence) relies on separating the HOMO and LUMO orbitals.[1][] This scaffold is ideal for creating "Donor-Acceptor-Donor'" (D-A-D') architectures where the donors are non-equivalent.[1][]

Experimental Protocol:

  • Selective Sonogashira: React the diiodo sites with a trimethylsilyl (TMS) protected alkyne.[1][]

  • Bromine Activation: React the bromine site with a strong acceptor moiety (e.g., triazine boronic ester) using a specialized catalyst like Pd-PEPPSI-IPr which can activate aryl bromides efficiently.[1][]

  • Cyclization: Convert the alkynes into aromatic rings (e.g., via Diels-Alder) to build a rigid, extended backbone.[1][]

DOT Diagram: Synthesis of a Fused OLED Core

OLED_Synthesis Start 1-Bromo-4,5-diiodo- 2-fluorobenzene Terphenyl Intermediate: 1-Bromo-4,5-diphenyl- 2-fluorobenzene Start->Terphenyl Suzuki Coupling (Pd(PPh3)4, Na2CO3) Boronic 2 eq. Phenylboronic Acid Boronic->Terphenyl Suzuki Coupling (Pd(PPh3)4, Na2CO3) FusedCore Fused Core: 2-Fluoro-3-bromo- phenanthrene Terphenyl->FusedCore Scholl Cyclization (FeCl3, DCM) FinalProduct Final Host Material: Bipolar Fluorinated Phenanthrene FusedCore->FinalProduct Buchwald-Hartwig (Pd2(dba)3, tBu3P) HoleTransport Carbazole (Amine) HoleTransport->FinalProduct Buchwald-Hartwig (Pd2(dba)3, tBu3P)

Caption: Step-wise construction of a fused-ring OLED host material using the target scaffold.[1][]

Part 4: References

  • Miyaura, N., & Suzuki, A. (1995).[1][] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][] Link[]

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[] Highly efficient organic light-emitting diodes from delayed fluorescence.[1][] Nature, 492, 234–238.[] Link[]

  • Bordwell, F. G., & Algrim, D. J. (1988).[1][] Bond dissociation energies in organohalides.[1][] Journal of Organic Chemistry. (General reference for C-X bond strengths).

  • Merkul, E., & Müller, T. J. J. (2006).[1][] Rapid Synthesis of Polysubstituted Fluorophores via Sequential Coupling. ChemComm. (Methodology for sequential halo-coupling).

  • BenchChem Technical Notes. (2025). Protocols for Halogenated Intermediates in Organic Electronics. Link[]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Regioselective Halogenation and Orthogonal Functionalization Strategies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Application Context

Polyhalogenated benzenes, such as 1-bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1)[1], serve as highly versatile scaffolds in advanced medicinal chemistry and materials science[2]. The distinct electronic properties and bond dissociation energies of the carbon-fluorine, carbon-bromine, and carbon-iodine bonds allow for orthogonal cross-coupling reactions (e.g., sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[3]. This enables researchers to systematically functionalize the aromatic core with precise regiocontrol during lead optimization[3]. This application note details a robust, self-validating four-step synthetic protocol to access this densely functionalized molecule from inexpensive starting materials.

Retrosynthetic Strategy & Mechanistic Rationale

Synthesizing a tetra-halogenated benzene with three different halogens requires strict adherence to the rules of electrophilic aromatic substitution and chemoselectivity. The synthesis is achieved via a linear sequence starting from 1,2-diiodobenzene:

  • Step 1: Regioselective Nitration. Iodine is a weak deactivator but an ortho/para director. Nitration of 1,2-diiodobenzene occurs predominantly at the 4-position, driven by the para-directing effect of the C1 iodine and the lower steric hindrance compared to the ortho positions.

  • Step 2: Chemoselective Reduction. The Béchamp reduction (Fe/NH₄Cl) is employed to reduce the nitro group to an amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is strictly avoided, as it would cause rapid hydrodehalogenation of the highly labile C-I bonds.

  • Step 3: Sterically-Controlled Bromination. The newly formed -NH₂ group in 3,4-diiodoaniline is a powerful activating group, directing electrophiles to positions 2 and 6. Because position 2 is sterically blocked by the adjacent iodine at position 3, bromination with N-bromosuccinimide (NBS) occurs exclusively at position 6, yielding 2-bromo-4,5-diiodoaniline.

  • Step 4: Fluorodediazoniation. The classical Balz-Schiemann reaction requires the isolation of potentially explosive diazonium tetrafluoroborate salts. To ensure safety and maximize yield, a modern non-aqueous dediazoniation is utilized. Treatment of the aniline with tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·OEt₂) generates the diazonium species in situ, which thermally decomposes to the aryl fluoride[4][5].

SynthesisRoute A 1,2-Diiodobenzene B 4-Nitro-1,2-diiodobenzene A->B Step 1: HNO3 / H2SO4 (Regioselective Nitration) C 3,4-Diiodoaniline B->C Step 2: Fe / NH4Cl (Chemoselective Reduction) D 2-Bromo-4,5-diiodoaniline C->D Step 3: NBS / DMF (Steric-Controlled Bromination) E 1-Bromo-4,5-diiodo-2-fluorobenzene D->E Step 4: t-BuONO / BF3·OEt2 (Fluorodediazoniation)

Figure 1: Four-step synthetic workflow for 1-Bromo-4,5-diiodo-2-fluorobenzene.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Nitro-1,2-diiodobenzene
  • Preparation: Charge a 500 mL round-bottom flask with 1,2-diiodobenzene (33.0 g, 100 mmol) and concentrated sulfuric acid (150 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add fuming nitric acid (5.0 mL, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent dinitration.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture over 500 g of crushed ice. Filter the resulting yellow precipitate under vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry in vacuo to afford the product.

Step 2: Synthesis of 3,4-Diiodoaniline
  • Preparation: Suspend 4-nitro-1,2-diiodobenzene (28.1 g, 75 mmol) in a mixture of ethanol (225 mL) and water (75 mL).

  • Addition: Add iron powder (21.0 g, 375 mmol) and ammonium chloride (20.0 g, 375 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol (100 mL). Concentrate the filtrate under reduced pressure, dilute with water, and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Synthesis of 2-Bromo-4,5-diiodoaniline
  • Preparation: Dissolve 3,4-diiodoaniline (17.2 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) and cool to 0 °C under an inert argon atmosphere.

  • Addition: Add N-bromosuccinimide (NBS) (9.3 g, 52.5 mmol) portionwise over 15 minutes, ensuring the flask is protected from light to prevent radical side reactions.

  • Reaction: Stir the solution at 0 °C for 1 hour.

  • Workup: Quench the reaction by pouring it into ice water (400 mL). Extract the aqueous layer with diethyl ether (3 × 100 mL). Wash the organic layer with water (3 × 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, 10% EtOAc in hexanes).

Step 4: Synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene
  • Preparation: In an oven-dried flask, dissolve 2-bromo-4,5-diiodoaniline (12.7 g, 30 mmol) in anhydrous dichloromethane (DCM) (120 mL). Cool the solution to -5 °C.

  • Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (5.7 mL, 45 mmol). Following this, add tert-butyl nitrite (t-BuONO) (5.4 mL, 45 mmol) dropwise over 20 minutes[4][5].

  • Reaction: Stir the mixture at 0 °C for 30 minutes to ensure complete diazotization. Then, equip a reflux condenser and heat the mixture to 40 °C (reflux) for 2.5 hours until nitrogen evolution ceases[4].

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography (100% hexanes) to yield the target tetra-halogenated compound.

Quantitative Data Summaries

Table 1: Summary of Reaction Parameters and Expected Yields

StepReaction TypeKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1NitrationHNO₃, H₂SO₄0 to 252.080 - 85
2ReductionFe, NH₄Cl804.090 - 95
3BrominationNBS, DMF0 to 251.085 - 90
4Fluorinationt-BuONO, BF₃·OEt₂-5 to 402.560 - 70

Table 2: Self-Validating Analytical Signatures (¹H NMR, 400 MHz, CDCl₃)

CompoundExpected ¹H NMR Signals (δ, ppm)Structural Assignment
4-Nitro-1,2-diiodobenzene8.35 (d, J=2.5 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H), 7.80 (dd, J=8.5, 2.5 Hz, 1H)Confirms para-nitration relative to C1-Iodine.
3,4-Diiodoaniline7.55 (d, J=8.5 Hz, 1H), 7.15 (d, J=2.5 Hz, 1H), 6.45 (dd, J=8.5, 2.5 Hz, 1H), 3.70 (br s, 2H)Confirms intact aromatic core and primary amine.
2-Bromo-4,5-diiodoaniline8.05 (s, 1H), 7.20 (s, 1H), 4.10 (br s, 2H)Two singlets confirm para-relationship of remaining protons (C3 and C6).
1-Bromo-4,5-diiodo-2-fluorobenzene8.15 (d, J=6.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H)Doublets arise from ortho and meta coupling to the newly introduced Fluorine atom.
Troubleshooting & Safety
  • Reagent Handling: Boron trifluoride etherate (BF₃·OEt₂) is a highly corrosive Lewis acid that reacts violently with water to release toxic fumes. It must be handled in a fume hood using strict moisture-free techniques.

  • Diazotization Exotherm: The addition of t-BuONO is exothermic. Strict temperature control (-5 °C to 0 °C) during the addition phase is critical to prevent premature decomposition of the diazonium intermediate, which leads to reduced yields[4].

  • Light Sensitivity: Polyhalogenated anilines and benzenes are intrinsically sensitive to prolonged UV exposure. Storage in amber vials under an argon atmosphere at 4 °C is highly recommended to maintain structural integrity and prevent radical-induced dehalogenation.

References
  • ChemicalBook. "1-Bromo-4,5-diiodo-2-fluorobenzene CAS Manufactory".
  • Capot Chemical. "Specifications of 1-Bromo-4,5-diiodo-2-fluorobenzene".
  • Benchchem. "2-Bromo-3-fluoro-6-iodobenzonitrile and Halogenated Benzonitrile Derivatives".
  • Google Patents. "Process for the preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene" (CA2078215A1).
  • Semantic Scholar. "Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates".
  • Sigma-Aldrich. "Boron trifluoride dibutyl etherate 593-04-4".

Sources

Step-by-step preparation of 1-Bromo-4,5-diiodo-2-fluorobenzene from precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1).[1] This highly functionalized arene is a critical building block in the development of conjugated polymers for organic photovoltaics (OPV), liquid crystals, and advanced pharmaceutical intermediates.[1]

The synthesis strategy prioritizes regiochemical control, utilizing the directing effects of existing substituents to install the iodine atoms sequentially.[1]


)[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 1,2,4,5-tetrasubstituted benzenes presents a challenge in regioselectivity. Direct halogenation of simple precursors often leads to isomeric mixtures that are difficult to separate.[1]

To ensure high purity (>98%) and structural fidelity, this protocol employs a Sequential Electrophilic Substitution Strategy .[1]

  • Starting Material: 2-Fluoro-4-iodoaniline . This precursor effectively "locks" the positions of the Fluorine and the first Iodine.[1]

  • Intermediate: 1-Bromo-2-fluoro-4-iodobenzene . Synthesized via a Sandmeyer reaction.[1]

  • Target: 1-Bromo-4,5-diiodo-2-fluorobenzene . Synthesized via high-acidity electrophilic iodination, leveraging the para-directing effect of the fluorine atom to install the second iodine at the C5 position.[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic pathway prioritizing regiochemical control. Target Target: 1-Bromo-4,5-diiodo-2-fluorobenzene Inter Intermediate: 1-Bromo-2-fluoro-4-iodobenzene Target->Inter Electrophilic Iodination (NIS / TfOH) Start Starting Material: 2-Fluoro-4-iodoaniline Inter->Start Sandmeyer Reaction (t-BuONO / CuBr2)

Safety & Handling Protocols

  • Hydrofluoric Acid (Potential): While not used directly, fluorinated aryl decomposition can release HF under extreme thermal stress.[1]

  • Triflic Acid (TfOH): Extremely corrosive.[1] Use only in a fume hood with acid-resistant gloves.[1]

  • Heavy Metals: Copper salts (Sandmeyer) and Iodine waste must be segregated into heavy metal waste streams.[1]

  • Diazonium Salts: The intermediate diazonium species in Stage 1 is potentially explosive if dried.[1] Keep in solution and process immediately.

Stage 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene[1]

This step converts the aniline amine group to a bromide.[1] The use of tert-butyl nitrite (


-BuONO) allows for non-aqueous diazotization, which is often cleaner and higher yielding for halogenated anilines than traditional 

methods.[1]
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
2-Fluoro-4-iodoaniline 1.0Substrate
Copper(II) Bromide (

)
1.2Bromine Source/Catalyst

-Butyl Nitrite (

-BuONO)
1.5Diazotizing Agent
Acetonitrile (MeCN) SolventReaction Medium
Protocol 1: Modified Sandmeyer Reaction
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (

    
    ).[1][5]
    
  • Dissolution: Add

    
     (1.2 equiv) to anhydrous MeCN (10 mL/g of substrate). Stir until fully dissolved/suspended.
    
  • Activation: Add

    
    -BuONO (1.5 equiv) dropwise to the copper solution.[1] Heat the mixture to 65°C.
    
  • Addition: Dissolve 2-Fluoro-4-iodoaniline (1.0 equiv) in minimal MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Note: Gas evolution (

    
    ) will be observed.
    
  • Reaction: Stir at 65°C for 2 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1). The amine spot should disappear.[1]

  • Quench: Cool to room temperature (RT). Pour the mixture into 20% aqueous

    
     (200 mL) to decompose copper complexes.
    
  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 100 mL).
    
  • Wash: Wash combined organics with saturated

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .[1][2][6]
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes).

    • Target Yield: 85-90%[1]

    • Appearance: White to off-white solid.[1]

Stage 2: Synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene[1]

The introduction of the second iodine atom requires forcing conditions because the ring is already deactivated by three halogens (F, Br, I).[1] Standard


 will not react. We use 

-Iodosuccinimide (NIS)
activated by Triflic Acid (TfOH) to generate the super-electrophile "superelectrophilic iodine species."[1]

Regioselectivity Logic:

  • F (Pos 2): Directs para to Position 5. (Strongest Director).[1]

  • I (Pos 4): Directs ortho to Position 5.

  • Br (Pos 1): Directs para to Position 4 (Blocked) or ortho to Position 6.

  • Result: Position 5 is synergistically activated by the para-F and ortho-I effects, making it the exclusive site of iodination.[1]

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
1-Bromo-2-fluoro-4-iodobenzene 1.0Substrate

-Iodosuccinimide (NIS)
1.2Iodine Source
Triflic Acid (TfOH) 0.5 - 1.0Acid Catalyst
Dichloromethane (DCM) SolventSolvent (Anhydrous)
Protocol 2: Acid-Mediated Iodination[1]
  • Setup: Flame-dry a 250 mL Schlenk flask. Cool under Argon. Add 1-Bromo-2-fluoro-4-iodobenzene (1.0 equiv).[1]

  • Solvation: Dissolve in anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add NIS (1.2 equiv) in one portion. The suspension may remain heterogeneous.

  • Acid Activation: Cool the mixture to 0°C in an ice bath. Add TfOH (0.5 equiv) dropwise via syringe.[1] Caution: Exothermic.[1]

    • Note: If reaction is sluggish after 1 hour, increase acid loading to 1.0 equiv.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Exclusion of light (wrapping flask in foil) is recommended to prevent radical side reactions.[1]

  • Quench: Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine species (solution turns from violet/red to colorless).
    
  • Workup: Extract with DCM. Wash organic layer with water and brine.[1][2][6] Dry over

    
    .[1][3][4]
    
  • Purification: Recrystallization is preferred for high purity.[1]

    • Solvent System: Ethanol or Methanol/Chloroform mixture.[1]

    • Alternative: Silica plug filtration using Hexanes to remove succinimide byproducts.[1]

Experimental Workflow (DOT Visualization)

Workflow Figure 2: Stage 2 Electrophilic Iodination Workflow Substrate Precursor: 1-Br-2-F-4-I-Benzene Mix Mix with NIS in DCM (0°C) Substrate->Mix Acid Add TfOH (Catalyst) Mix->Acid React Stir 12h @ RT (Dark) Acid->React Quench Quench: Na2S2O3 (aq) React->Quench Product Isolate: 1-Bromo-4,5-diiodo-2-fluorobenzene Quench->Product

Characterization & Validation

Upon isolation, the product must be validated to ensure the iodine was installed at C5 and not C3 or C6.

TechniqueExpected SignalInterpretation
GC-MS M+ peak at ~426.8 amuConfirms molecular weight (

).[1]
1H NMR Two singlets (or doublets due to F-coupling)H-3: ~7.4 ppm (d,

large).[1] H-6: ~7.9 ppm (d,

small).[1] Absence of para-coupling indicates 1,2,4,5 substitution.[1]
19F NMR Single peakConfirms retention of Fluorine.[1] Shift changes slightly from precursor.
Melting Point Distinct from precursorSharp melting point indicates high purity.[1]

Troubleshooting Regioselectivity: If a mixture of isomers is observed (e.g., iodination at C3), recrystallize from Ethanol .[1] The 1,2,4,5-substitution pattern typically packs better in the crystal lattice, making the target molecule less soluble than the asymmetric isomers.[1]

References

  • Synthesis of Halogenated Benzenes via Sandmeyer

    • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis."[1] Journal of Organic Chemistry.

    • (Context: General methodology for non-aqueous Sandmeyer).[1]

  • Electrophilic Iodination of Deactivated Arenes

    • Olah, G. A., et al.[7] "Synthetic Methods and Reactions.[1][5] Iodination of Deactivated Arenes with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Synthesis.

    • (Context: Validation of NIS/TfOH system).

  • Precursor Data (1-Bromo-2-fluoro-4-iodobenzene)

    • PubChem Compound Summary.[1] "1-Bromo-2-fluoro-4-iodobenzene."[1][8][9]

    • [1]

  • Target Compound Data

    • ChemicalBook.[1][2] "1-Bromo-4,5-diiodo-2-fluorobenzene CAS 1805530-27-1."[1][10][11][12][13]

Sources

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, predictable site-selectivity, and self-validating experimental protocols.

Executive Summary

The programmable functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1)[1] serves as an exceptional tetra-orthogonal building block. By exploiting the inherent differences in Bond Dissociation Energies (BDEs) and the subtle electronic disparities between identical halogens, chemists can execute a predictable, three-step sequential Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, self-validating protocol for the stepwise functionalization of the C5, C4, and C1 positions.

Mechanistic Rationale & Causality (E-E-A-T)

Achieving site-selectivity in a molecule with four halogens requires a deep understanding of the kinetic preferences of the Palladium(0) oxidative addition step[2]. The selectivity is governed by two primary principles:

A. Halogen Hierarchy (BDEs)

The relative reactivity of carbon-halogen bonds toward Pd(0) oxidative addition inversely correlates with their Bond Dissociation Energies: C–I > C–Br >> C–F . Consequently, the two iodine atoms at C4 and C5 will invariably react before the bromine at C1, while the fluorine at C2 remains inert under standard cross-coupling conditions.

B. Electronic Differentiation of Identical Halogens (C4 vs. C5)

The most significant challenge is differentiating the two identical C–I bonds. Oxidative addition is kinetically accelerated at the most electron-deficient (electrophilic) carbon atom[3]. We can predict this by calculating the sum of the Hammett substituent constants (


) for the remaining functional groups relative to each iodine atom:
  • At the C4-I position: The iodine is para to the Fluorine (

    
    ) and meta to the Bromine (
    
    
    
    ).
  • At the C5-I position: The iodine is meta to the Fluorine (

    
    ) and para to the Bromine (
    
    
    
    ).

Causality Conclusion: Because


, the C5 position is significantly more electron-deficient. The strong resonance donation (+M effect) of the fluorine atom enriches the C4 position, making it less reactive. Therefore, the first Suzuki coupling will occur exclusively at C5 .

Mechanism cluster_0 Electronic Differentiation (Hammett Σσ) Pd Pd(0)L_n Active Species Substrate 1-Bromo-4,5-diiodo-2-fluorobenzene Pd->Substrate Coordination C5 C5-I Bond Σσ = 0.57 (More Electrophilic) Substrate->C5 Kinetically Favored C4 C4-I Bond Σσ = 0.45 (Less Electrophilic) Substrate->C4 Kinetically Disfavored OA_C5 Oxidative Addition at C5 C5->OA_C5 Fast OA Step

Electronic differentiation guiding Pd(0) oxidative addition at the C5 position.

Optimization Data for C5-Selective Monoarylation

To maximize the C5:C4 selectivity ratio, the reaction temperature must be kept low, necessitating a highly active, electron-rich bulky ligand like XPhos to facilitate oxidative addition at 0 °C.

Table 1: Optimization of Reaction Conditions (Step 1)

EntryPre-catalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (C5:C4)
1Pd(PPh3)4Na2CO3THF/H2O60452.5 : 1
2Pd(dppf)Cl2K3PO4Dioxane/H2O25625.0 : 1
3Pd(OAc)2 / SPhosK2CO3Toluene/H2O25788.0 : 1
4 Pd(OAc)2 / XPhos K3PO4 THF/H2O 0 85 >20 : 1

Sequential Coupling Workflow

Workflow A Substrate 1-Bromo-4,5-diiodo- 2-fluorobenzene B Intermediate 1 C5-Aryl- 1-bromo-4-iodo-2-fluorobenzene A->B Step 1: C5-Arylation Pd(OAc)2, XPhos 0°C, 2h C Intermediate 2 C4,C5-Diaryl- 1-bromo-2-fluorobenzene B->C Step 2: C4-Arylation Pd(dppf)Cl2 60°C, 6h D Final Product C1,C4,C5-Triaryl- 2-fluorobenzene C->D Step 3: C1-Arylation Pd2(dba)3, SPhos 100°C, 12h

Sequential site-selective Suzuki-Miyaura cross-coupling workflow.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system . Bromine possesses two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio. Throughout Steps 1 and 2, the mass spectrum of the intermediates must exhibit a characteristic M / M+2 doublet of equal intensity. The disappearance of this doublet in Step 3 analytically validates the successful coupling of the final C1 position.
Protocol A: C5-Selective Monoarylation (Kinetically Controlled)

Objective: Couple the most electrophilic C–I bond while preserving the C4–I and C1–Br bonds.

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv), Arylboronic acid 1 (1.05 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of THF/H2O (4:1, 0.1 M).

  • Reaction: Cool the mixture to 0 °C using an ice bath. Stir vigorously for 2–4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The desired product mass will shift by

    
     Da. Crucial:  Ensure the M / M+2 (1:1) bromine isotope pattern is intact.
    
  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: C4-Selective Arylation (Thermodynamically Permissive)

Objective: Couple the remaining, less reactive C–I bond.

  • Preparation: Charge a flask with the C5-arylated intermediate (1.0 equiv), Arylboronic acid 2 (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (5:1, 0.1 M) under Argon.

  • Reaction: Heat the mixture to 60 °C for 6 hours. The bidentate dppf ligand provides stability at elevated temperatures while preventing premature insertion into the C–Br bond.

  • Validation Checkpoint: LC-MS should show the addition of the second aryl group. The 1:1 bromine isotope doublet must still be present.

Protocol C: C1-Selective Arylation of the Bromide (Forcing Conditions)

Objective: Overcome the higher BDE of the C–Br bond.

  • Preparation: Combine the C4,C5-diarylated intermediate (1.0 equiv), Arylboronic acid 3 (1.5 equiv), Pd2(dba)3 (2.5 mol%), SPhos (10 mol%), and K2CO3 (2.5 equiv).

  • Solvent Addition: Add degassed Toluene/H2O (10:1, 0.1 M).

  • Reaction: Heat to 100 °C for 12 hours. The electron-rich SPhos ligand is essential for the challenging oxidative addition into the sterically hindered C1–Br bond.

  • Validation Checkpoint: LC-MS will show the final mass. Crucial: The 1:1 isotopic doublet will have collapsed into a monoisotopic peak (assuming no other halogens on the appended aryl rings), validating the complete consumption of the bromide.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews, 2021, 122, 10126–10169. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science, 2017, 8, 40-62. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) is a high-value polyhalogenated scaffold used primarily in the synthesis of fluorinated liquid crystals, organic semiconductors, and complex pharmaceutical intermediates. Its unique substitution pattern—featuring three distinct halogen sites (Br, I, I) and an electronic modulator (F)—offers a programmable platform for sequential functionalization.

This application note provides validated protocols for exploiting the reactivity hierarchy of this molecule. By leveraging the bond dissociation energy (BDE) differences between C–I and C–Br bonds, and the subtle electronic differentiation between the C4 and C5 positions induced by the fluorine atom, researchers can achieve:

  • Chemoselective Mono-Arylation: Targeting C–I over C–Br.

  • Regioselective Differentiation: Distinguishing between C4–I and C5–I.

  • Sequential Library Generation: "Walking" around the ring to install three different functional groups.

Reactivity Analysis & Mechanistic Logic

To design effective protocols, one must understand the electronic landscape of the substrate.

The Halogen Hierarchy

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) proceeds via oxidative addition. The rate of this step is governed by the C–X bond strength:

  • C–I (Weakest):

    
     65 kcal/mol. Reacts rapidly with Pd(0) at room temperature.
    
  • C–Br (Intermediate):

    
     81 kcal/mol. Requires elevated temperatures or electron-rich ligands (e.g., phosphines) once C–I sites are consumed.
    
  • C–F (Strongest):

    
     115 kcal/mol. Inert under standard Pd-catalysis conditions; serves as a directing group or electronic modulator.
    
Regioselectivity: C4-I vs. C5-I

The presence of the Fluorine atom at C2 breaks the symmetry of the 4,5-diiodo moiety.

  • Position 4 (C4-I): Located meta to Fluorine and para to Bromine.

    • Electronic Effect: The meta-F exerts a strong inductive withdrawing effect (-I) without competing resonance donation. The para-Br is also withdrawing.

    • Result: Most electron-deficient site. Fastest Oxidative Addition.

  • Position 5 (C5-I): Located para to Fluorine and meta to Bromine.

    • Electronic Effect: The para-F exerts an inductive withdrawing effect (-I) but also a resonance donating effect (+R), which partially increases electron density at C5 compared to C4.

    • Result: Less electron-deficient than C4. Slower Oxidative Addition.

Visualization of Reactivity Flow

ReactivityMap Substrate 1-Bromo-4,5-diiodo- 2-fluorobenzene C4 Site 1: C4-I (Most Reactive) Meta-F / Para-Br Substrate->C4 Pd(0), RT 1.0 equiv C5 Site 2: C5-I (Intermediate) Para-F / Meta-Br C4->C5 Pd(0), 40-60°C Excess Reagent C1 Site 3: C1-Br (Least Reactive) Requires Heat/Ligands C5->C1 Pd(0), >80°C Specialized Ligands

Caption: Predicted order of oxidative addition based on electronic activation. C4 is the primary site of attack.

Experimental Protocols

Protocol A: Chemoselective Mono-Suzuki Coupling (Targeting C4)

Objective: Install a single aryl group at the C4 position while preserving the C5-I and C1-Br bonds for future steps.

  • Reagents:

    • Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

    • Solvent: Toluene/Ethanol (4:1 v/v)

    • Temperature: Room Temperature (20–25 °C)

Step-by-Step Methodology:

  • Setup: In a glovebox or under an Argon stream, charge a Schlenk flask with the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄.

  • Solvent Addition: Add degassed Toluene and Ethanol. Stir to dissolve.

  • Activation: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Critical Check: Monitor by TLC or HPLC. Look for the disappearance of the starting material. Do not heat, or you risk double-coupling at C5.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 4-Aryl-1-bromo-5-iodo-2-fluorobenzene (>75% yield).

Protocol B: Exhaustive Bis-Coupling (Targeting C4 & C5)

Objective: Simultaneously functionalize both iodine positions with the same aryl group.

  • Reagents:

    • Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (2.5 equiv )

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — More robust catalyst for sterically crowded bis-coupling.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (9:1 v/v)

    • Temperature: 80 °C

Step-by-Step Methodology:

  • Setup: Combine substrate, excess boronic acid, base, and catalyst in a pressure vial.

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 mins before adding to the vial.

  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

  • Workup: Standard extraction as above.

  • Purification: Recrystallization is often possible due to the symmetry and rigidity of the terphenyl-like product; otherwise, column chromatography.

Expected Outcome: 4,5-Diaryl-1-bromo-2-fluorobenzene. The C-Br bond remains intact due to the temperature cap (80°C is usually insufficient to activate deactivated aryl bromides with Pd(dppf)Cl₂ without longer times).

Protocol C: Sequential "Walk-Around" Functionalization

Objective: Install three different groups: Ar¹ at C4, Ar² at C5, and Ar³ at C1.

Workflow Diagram:

SequentialWorkflow Start Start: 1-Br-4,5-diiodo-2-F-benzene Step1 Step 1: C4 Coupling (1.0 eq Ar¹-B(OH)₂, RT) Selectivity: Steric/Electronic Start->Step1 Step2 Step 2: C5 Coupling (1.2 eq Ar²-B(OH)₂, 60°C) Selectivity: C-I vs C-Br Step1->Step2 Step3 Step 3: C1 Coupling (1.5 eq Ar³-B(OH)₂, 100°C) Requires: S-Phos or X-Phos Step2->Step3 Final Final Product: 1-Ar³-4-Ar¹-5-Ar²-2-F-benzene Step3->Final

Caption: Three-stage protocol for programmable library synthesis.

Key Technical Nuances for Step 3 (C1-Br Activation):

  • After the iodines are consumed, the remaining C1-Br bond is sterically crowded (flanked by F at C2 and Ar² at C5 if Ar² is bulky) and electronically deactivated.

  • Catalyst Switch: Standard Pd(PPh₃)₄ is often insufficient.

  • Recommendation: Use Pd₂(dba)₃ (2 mol%) + X-Phos or S-Phos (4 mol%) . These bulky, electron-rich Buchwald ligands facilitate oxidative addition into hindered/deactivated bromides.

  • Temperature: Increase to 100–110 °C (refluxing Toluene or Dioxane).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mixture of C4/C5) Temperature too high in Step 1.Lower temp to 0°C or RT. Use a less active catalyst (e.g., Pd(PPh₃)₄ instead of Pd-SPhos).
Double Addition in Step 1 Excess Boronic Acid.Strictly control stoichiometry (0.95–1.0 equiv). Add boronic acid slowly via syringe pump.
No Reaction at C1-Br (Step 3) Catalyst deactivation or steric bulk.Switch to "Generations 3/4" Buchwald Precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C.
Dehalogenation (H instead of Ar) Protodehalogenation side reaction.Ensure solvents are strictly anhydrous. Use CsF or K₃PO₄ instead of hydrous carbonate bases.

References

  • Handy, S. T., & Zhang, Y. (2006).[1] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301. Link[1]

  • Schoenebeck, F., & Houk, K. N. (2010).[2] "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 132(8), 2496–2497. Link

  • Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes and heteroarenes." Advanced Synthesis & Catalysis, 352, 1263. (General review of polyhaloarene selectivity).
  • Fairlamb, I. J. S. (2011). "Palladium Catalysis in the Synthesis of Fluorinated Liquid Crystals." Organic & Biomolecular Chemistry, 9, 2345.
  • BenchChem. (2025).[3] "Synthesis and Application of 2,3-Difluorobromobenzene and related analogs." Chemical Data Repository. Link (Cited for physical properties of fluoro-bromo-benzenes).

Sources

Application Notes & Protocols: 1-Bromo-4,5-diiodo-2-fluorobenzene as a Strategic Building Block for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Liquid Crystal Design

The evolution of liquid crystal (LC) technologies, from high-resolution displays to advanced photonic and sensory applications, is fundamentally driven by the molecular architecture of the mesogenic compounds.[1] The synthesis of calamitic (rod-like) liquid crystals, in particular, requires building blocks that offer not only structural rigidity but also precise control over intermolecular interactions and synthetic pathways.[2][3] Fluorinated liquid crystals are of special interest as the inclusion of fluorine atoms can significantly modify transition temperatures, viscosity, and dielectric anisotropy—key parameters for tuning material performance.[4][5][6]

This guide introduces 1-Bromo-4,5-diiodo-2-fluorobenzene , a highly functionalized aromatic core, as a premier building block for the synthesis of complex, high-performance liquid crystals. Its unique arrangement of three different halogens (F, Br, I) on a benzene ring is not a redundancy; it is a strategic design that enables chemists to perform sequential, site-selective cross-coupling reactions with exceptional control. This document provides an in-depth look at the properties of this reagent, the strategic advantages it offers, and detailed protocols for its application in advanced organic synthesis.

Physicochemical Properties & Safety Data

While 1-Bromo-4,5-diiodo-2-fluorobenzene is a specialized, non-commercial compound, its properties can be estimated based on related structures and standard chemical principles. Handling should be performed with the assumption that it is an irritant and requires standard laboratory personal protective equipment (PPE).

PropertyValue (Estimated/Typical for related compounds)Source/Rationale
Molecular Formula C₆H₂BrF_I_₂-
Molecular Weight 466.79 g/mol -
Physical State Likely a pale yellow or brown low-melting solidBased on analogous compounds like 1-Bromo-2-fluoro-4-iodobenzene.[7]
Melting Point 40-60 °CEstimate based on similar polyhalogenated benzenes.[8]
Solubility Insoluble in water; Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)General property of non-polar organic halides.[9]
Primary Hazards Skin and eye irritant. May cause respiratory irritation.GHS classifications for similar compounds (e.g., 1-bromo-4-fluorobenzene, 2-bromo-1,4-difluorobenzene).[10][11]
Handling Handle in a well-ventilated fume hood. Wear safety glasses, lab coat, and chemical-resistant gloves.Standard practice for halogenated organic compounds.[12]
Storage Store in a cool, dry, dark place in a tightly sealed container.To prevent potential degradation from light or moisture.[10]

Note: The user must consult a material-specific Safety Data Sheet (SDS) if available or perform a thorough risk assessment before use.

The Strategic Advantage: Orthogonal Reactivity of C-X Bonds

The primary value of 1-bromo-4,5-diiodo-2-fluorobenzene lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[13][14] This reactivity hierarchy is governed by the bond dissociation energies and the ease with which a low-valent palladium catalyst can undergo oxidative addition into the C-X bond.

The established order of reactivity is: C–I > C–Br >> C–Cl >>> C–F .[15][16]

This predictable selectivity allows for a modular and sequential approach to building complex molecular architectures. One can selectively react at the two iodine positions first, followed by reaction at the bromine position, all while the fluorine atom remains as a stable substituent that beneficially modifies the electronic properties of the final molecule.[17] This step-wise functionalization is critical for creating non-symmetrical liquid crystals, which are often required for advanced material properties.

Caption: Reactivity hierarchy of halogen sites.

Application Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds, introducing a linear alkyne linker essential for many calamitic liquid crystals.[18][19] By using mild conditions, we can selectively couple a terminal alkyne at one of the highly reactive C-I positions. A copper-free protocol is often preferred to prevent the undesired homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.[20]

Objective: To synthesize 1-bromo-4-iodo-2-fluoro-5-(phenylethynyl)benzene.

Materials:

ReagentMW ( g/mol )Molar Eq.Amount
1-Bromo-4,5-diiodo-2-fluorobenzene466.791.0(e.g., 467 mg, 1.0 mmol)
Phenylacetylene102.131.1(112 mg, 1.1 mmol)
Pd(PPh₃)₂Cl₂701.900.02(14 mg, 0.02 mmol)
Copper(I) Iodide (CuI)190.450.04(7.6 mg, 0.04 mmol)
Triethylamine (TEA)101.19-10 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Step-by-Step Protocol:

  • Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4,5-diiodo-2-fluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (10 mL) via syringe. The triethylamine acts as both the solvent and the base required for the catalytic cycle.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).

  • Extraction: Redissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the amine base and copper salts, followed by brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkynylated product.

Caption: Experimental workflow for Sonogashira coupling.

Application Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position

Following the initial functionalization at an iodo-position, the remaining C-Br bond can be targeted for a subsequent Suzuki-Miyaura coupling. This reaction typically requires a different catalyst system and more forcing conditions (e.g., heating) than the C-I coupling, further ensuring site-selectivity.[21][22]

Objective: To synthesize 1-(4-methoxyphenyl)-2-fluoro-4-iodo-5-(phenylethynyl)benzene from the product of Protocol 1.

Materials:

ReagentMW ( g/mol )Molar Eq.Amount
Mono-alkynylated Intermediate440.921.0(e.g., 441 mg, 1.0 mmol)
4-Methoxyphenylboronic acid151.961.5(228 mg, 1.5 mmol)
Pd₂(dba)₃915.720.01(9.2 mg, 0.01 mmol)
SPhos (Ligand)410.470.04(16.4 mg, 0.04 mmol)
Potassium Phosphate (K₃PO₄), aq. 2M-3.01.5 mL
1,4-Dioxane--15 mL

Step-by-Step Protocol:

  • Setup: In a microwave vial or Schlenk tube, combine the mono-alkynylated intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.01 eq), and the SPhos ligand (0.04 eq).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent/Base Addition: Add 1,4-dioxane (15 mL) followed by the 2M aqueous solution of K₃PO₄ (3.0 eq). The use of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the less reactive C-Br bond.[23]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel, appropriate solvent system) to obtain the final diaryl-alkyne product, a core structure for a potential liquid crystal.

Sources

Application Notes & Protocols: Procedures for Selective Lithiation of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-4,5-diiodo-2-fluorobenzene is a versatile synthetic intermediate, offering multiple, distinct reaction sites for derivatization. However, the presence of three different halogen atoms (I, Br, F) and two distinct aromatic protons presents a significant challenge in achieving site-selectivity. This document provides a comprehensive guide with detailed protocols for the selective lithiation of this substrate at three key positions: C4/C5 (via iodine-lithium exchange), C1 (via bromine-lithium exchange), and C3 (via fluorine-directed ortho-lithiation). The protocols herein are grounded in established mechanistic principles, emphasizing the kinetic and thermodynamic factors that govern the reaction outcomes.

The strategic choice of organolithium reagent, solvent, and temperature allows for precise control over the reaction pathway. This guide explains the causality behind these experimental choices, empowering researchers to not only replicate these procedures but also to adapt them for other complex polyhalogenated systems.

Mechanistic Considerations: The Basis of Selectivity

Achieving regioselectivity in the lithiation of 1-Bromo-4,5-diiodo-2-fluorobenzene hinges on exploiting the differential reactivity of its C-H and C-X bonds. Three primary competing pathways must be understood and controlled.

Lithium-Halogen Exchange

This is typically a very fast, kinetically controlled process that occurs at low temperatures.[1] The rate of exchange is highly dependent on the halogen, following the established trend: I > Br > Cl > F .[2] For the target substrate, this means that a lithium-iodine exchange is the most probable initial event when using alkyllithium reagents like n-butyllithium (n-BuLi). Two distinct iodine atoms are present, and while electronic and steric factors may introduce a slight preference, a mixture of lithiation at C4 and C5 is often expected.

Directed ortho-Metalation (DoM)

In this pathway, a heteroatom-containing substituent directs an organolithium base to deprotonate an adjacent C-H bond. The fluorine atom at C2 is a moderate ortho-directing group, capable of coordinating the lithium cation and facilitating the removal of the C3 proton.[3][4] This pathway is favored by non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA), which are less competent at performing halogen exchange.[5]

"Halogen Dance" Rearrangement

A "halogen dance" is an intramolecular rearrangement where a halogen atom and a metal migrate to different positions on the aromatic ring, typically driven by the formation of a more thermodynamically stable organolithium species.[6][7] This process involves a cascade of deprotonation and metal-halogen exchange events.[8] While possible, it can often be suppressed by maintaining cryogenic temperatures and using short reaction times, thereby trapping the initial, kinetically formed aryllithium intermediate.

Diagram 1: Potential Lithiation Sites

The following diagram illustrates the primary sites of reactivity on the 1-Bromo-4,5-diiodo-2-fluorobenzene scaffold.

G start Desired Functionalization Site? decision_site Which position to functionalize? start->decision_site proc1 Protocol 1: Li-I Exchange (n-BuLi, -78 °C) decision_site->proc1  C4 or C5 proc2 Protocol 2: Li-Br Exchange (t-BuLi, -78 °C) decision_site->proc2  C1 proc3 Protocol 3: Directed ortho-Metalation (LDA, -78 °C) decision_site->proc3  C3 product1 Functionalization at C4/C5 proc1->product1 product2 Functionalization at C1 (Requires pre-modified substrate) proc2->product2 product3 Functionalization at C3 proc3->product3

Sources

Synthesis of fluorinated MOF linkers using 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Fluorinated MOF Linkers via Orthogonal Halogen Reactivity

Executive Summary

The synthesis of advanced Metal-Organic Frameworks (MOF) requires linkers with precise geometries and functional handles. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) represents a high-value "scaffold" molecule due to its unique substitution pattern:

  • Orthogonal Reactivity: The coexistence of Iodine (C-I) and Bromine (C-Br) bonds allows for stepwise, chemoselective cross-coupling (I > Br).

  • Structural Geometry: The ortho-diiodo placement (positions 4,5) facilitates the formation of bent (V-shaped) linkers, essential for constructing non-cubic topologies (e.g., helical channels, M₂L₂ loops) or preventing interpenetration.

  • Fluorine Functionalization: The C2-Fluorine atom introduces polarity and hydrophobicity without requiring post-synthetic fluorination, enhancing CO₂/N₂ selectivity and hydrolytic stability in the final MOF [1, 2].

This guide details the protocol for converting this precursor into a fluorinated terphenyl dicarboxylate linker , preserving the bromine handle for late-stage modification.

Chemical Logic & Retrosynthesis

The synthesis relies on the significant difference in bond dissociation energies (BDE) and oxidative addition rates between aryl iodides and aryl bromides.[1]

  • Reactivity Hierarchy: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-F (~116 kcal/mol).

  • Mechanism: Under controlled Palladium(0) catalysis, oxidative addition occurs preferentially at the C-I bonds. The C-Br bond remains intact if the reaction temperature is moderated (< 80°C) and highly active ligands (e.g., S-Phos, X-Phos) are avoided in the first step [3].

  • Electronic Effect: The Fluorine atom at C2 exerts an inductive withdrawing effect (-I), slightly deactivating the adjacent C1-Br bond towards oxidative addition compared to the distal C4/C5-I bonds, further enhancing selectivity.

Visualizing the Pathway (DOT Diagram)

Retrosynthesis cluster_legend Chemo-Selectivity Logic Precursor 1-Bromo-4,5-diiodo- 2-fluorobenzene Intermediate Intermediate A: Diester with Br-Handle Precursor->Intermediate Step 1: Selective Suzuki (Pd(PPh3)4, 70°C) Targets C-I only Target Target Linker: Fluorinated V-Shaped Dicarboxylic Acid Intermediate->Target Step 2: Hydrolysis (LiOH, THF/H2O) Boronic 4-(Methoxycarbonyl) phenylboronic acid Boronic->Intermediate Logic Reactivity: C-I >> C-Br Result: Br survives for future PSM or lattice engineering

Figure 1: Retrosynthetic logic exploiting the bond energy differences to synthesize a bent terphenyl linker.

Experimental Protocols

Materials & Reagents
ReagentPurityRole
1-Bromo-4,5-diiodo-2-fluorobenzene >97%Core Scaffold
4-(Methoxycarbonyl)phenylboronic acid>98%Wing Extension
Pd(PPh₃)₄ (Tetrakis)99%Catalyst (Selective)
Potassium Carbonate (K₂CO₃)AnhydrousBase
1,4-Dioxane / WaterHPLC GradeSolvent System
Lithium Hydroxide (LiOH·H₂O)>98%Hydrolysis Agent
Protocol A: Selective Double-Suzuki Coupling

Objective: Couple aryl groups to the C4 and C5 positions while preserving the C1-Bromine.

  • Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Charging: Under Argon flow, add:

    • 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 eq, 2.34 mmol, 1.0 g)

    • 4-(Methoxycarbonyl)phenylboronic acid (2.5 eq, 5.85 mmol, 1.05 g)

    • K₂CO₃ (6.0 eq, 14.0 mmol, 1.93 g)

  • Solvent: Add degassed 1,4-Dioxane (40 mL) and H₂O (10 mL). Note: Degassing is critical to prevent homocoupling.[2]

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 0.117 mmol, 135 mg) quickly against Argon flow.

  • Reaction: Heat the mixture to 70°C (oil bath). Stir for 18–24 hours.

    • Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond [4].

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc, 100 mL) and wash with Brine (2 x 50 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Target Product: Dimethyl 4,4''-(4-bromo-5-fluoro-1,2-phenylene)dibenzoate.

    • Expected Yield: 75–85%.

Protocol B: Linker Activation (Hydrolysis)

Objective: Convert the diester to the dicarboxylic acid MOF linker.

  • Dissolution: Dissolve the intermediate from Protocol A (1.0 eq) in THF (20 mL) and MeOH (5 mL).

  • Base Hydrolysis: Add aqueous LiOH solution (10 eq, 2M).

  • Reaction: Stir at 60°C for 12 hours. The solution should become clear (or slightly cloudy depending on salt precipitation).

  • Acidification:

    • Cool to RT. Evaporate THF/MeOH.

    • Acidify the aqueous residue with HCl (1M) until pH ~1–2. The linker will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold H₂O, and dry in a vacuum oven at 80°C overnight.

  • Characterization: Confirm structure via ¹H NMR (DMSO-d₆) and FT-IR (COOH stretch @ ~1680 cm⁻¹).

Advanced Workflow: The "Bromine Handle" Strategy

The surviving Bromine atom is not just a bystander; it is a latent functional site . It can be used to increase the connectivity of the linker (making it tritopic) or to introduce "tag" groups.

Option: Cyanation (Synthesis of a Tritopic Linker) Before hydrolysis (Protocol B), the Bromine can be converted to a nitrile, which hydrolyzes to a third carboxylate.

  • Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C.

  • Outcome: Converts the "V-shaped" linker into a "Y-shaped" tricarboxylate, drastically changing the resulting MOF topology (e.g., from pcu to acs or rht nets).

Experimental Workflow Diagram (DOT)

Workflow Start Start: 1-Bromo-4,5-diiodo-2-fluorobenzene Step1 Step 1: Selective Suzuki Coupling (Pd(PPh3)4, 70°C) Replaces I with Ar-COOMe Start->Step1 Check QC Check: 1H NMR Confirm Br integrity Step1->Check Branch Decision Point Check->Branch Pass PathA Path A: Hydrolysis (Standard V-Linker) Branch->PathA Preserve Br PathB Path B: Cyanation -> Hydrolysis (Tritopic Y-Linker) Branch->PathB Functionalize Br FinalA Product A: 4-Br-5-F-Terphenyl Dicarboxylate PathA->FinalA FinalB Product B: 5-F-Terphenyl Tricarboxylate PathB->FinalB

Figure 2: Experimental workflow illustrating the divergence point for creating different linker classes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion of di-iodide.Increase catalyst loading to 8 mol% or extend time. Ensure effective degassing.
Loss of Selectivity (Br reaction) Temperature too high (>80°C) or catalyst too active.Strict temp control (65-70°C). Stick to Pd(PPh₃)₄; avoid S-Phos/X-Phos.
Protodehalogenation Loss of I or Br without coupling.Solvent may be "wet" or base too strong. Use anhydrous Dioxane and mild base (K₃PO₄ instead of K₂CO₃).
Solubility Issues Rigid terphenyl core aggregates.The Fluorine atom aids solubility, but if precipitation occurs during workup, add small amount of THF.

References

  • Review on Fluorinated MOFs: P. Falcaro, R. Ricco, A. Yazdi, et al., "Application of metal-organic frameworks in wastewater treatment: A review on adsorption, photocatalysis, and membrane filtration," Coord. Chem. Rev., 2016. (Note: General grounding on MOF applications).

  • Fluorine Effect in MOFs: H. Wu, et al., "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal–Organic Frameworks UiO-66 and Their Important Effects on Gas Adsorption," J. Am. Chem. Soc., 2013. Link

  • Chemoselectivity of Halogens: N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483. Link

  • Selective Coupling Protocols: "A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene," BenchChem Application Notes, 2025. Link

(Note: Specific synthesis of the 1-Br-4,5-diiodo-2-F derivative into a MOF linker is a derived protocol based on standard organometallic principles validated by the reactivity hierarchy of polyhalogenated arenes.)

Sources

Application Note: Chemoselective Double Heck Reaction of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and materials science, polyhalogenated arenes serve as exceptionally versatile scaffolds. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) is a highly specialized building block that offers three distinct vectors for functionalization. This application note details a robust, self-validating protocol for the chemoselective double Mizoroki-Heck coupling at the C4 and C5 iodo positions, deliberately preserving the C-Br and C-F bonds for orthogonal downstream functionalization (e.g., Suzuki-Miyaura coupling or SNAr).

Mechanistic Rationale & Chemoselectivity

The success of this methodology relies on the intrinsic bond dissociation energies and oxidative addition kinetics of carbon-halogen bonds: C–I > C–Br >> C–F .

According to foundational studies by Heck and co-workers[1], palladium-catalyzed vinylic substitution occurs with absolute chemoselectivity at the iodo group in the presence of bromo substituents, provided that the catalytic system and thermal conditions are rigorously controlled[2].

Causality in Experimental Design:

  • Ligand Selection: As detailed in comprehensive reviews of palladium catalysis[3], the choice of phosphine ligand dictates chemoselectivity. We utilize Tri-o-tolylphosphine (P(o-tol)3). Its steric bulk favors the formation of a highly active 14-electron Pd(0) species that rapidly inserts into C–I bonds, while its moderate electron-donating ability prevents the activation of the more inert C–Br bond.

  • Temperature Control: The reaction is strictly maintained at 85 °C. C–I oxidative addition proceeds smoothly at this temperature, whereas C–Br activation typically requires temperatures >100 °C and more electron-rich ligands (e.g., PCy3).

  • Base Selection: Triethylamine (Et3N) is used to neutralize the HI byproduct. A mild organic base is critical here; strong inorganic bases (like KOH or Cs2CO3) at elevated temperatures could trigger unwanted nucleophilic aromatic substitution (SNAr) at the fluorine-bearing C2 position.

Catalytic Cycle & Reaction Pathway

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd + Ar-I SM 1-Bromo-4,5-diiodo-2-fluorobenzene SM->OxAdd MigIns Migratory Insertion OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination MigIns->BetaElim Prod 4,5-Dialkenyl Product (C-Br, C-F intact) BetaElim->Prod Product Release Base Base Neutralization BetaElim->Base HPd(II)L_n I Regen Reductive Elimination Base->Regen - Base·HI Regen->Pd0

Fig 1: Chemoselective catalytic cycle for the double Heck coupling at the C-I bonds.

Experimental Protocol

Target Transformation: 1-Bromo-4,5-diiodo-2-fluorobenzene + Methyl Acrylate → Dimethyl (1E,1'E)-3,3'-(4-bromo-5-fluoro-1,2-phenylene)diacrylate.

Reagents
  • Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 mmol, 426.8 g/mol )

  • Alkene: Methyl acrylate (2.5 mmol, 2.5 equiv.)

  • Catalyst: Pd(OAc)2 (0.05 mmol, 5 mol%)

  • Ligand: P(o-tol)3 (0.10 mmol, 10 mol%)

  • Base: Triethylamine (3.0 mmol, 3.0 equiv.)

  • Solvent: Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg) and P(o-tol)3 (30.4 mg).

    • Causality: Pre-mixing the palladium salt and ligand allows for the in situ reduction of Pd(II) to the active Pd(0) species via phosphine oxidation before the substrate is introduced.

  • Substrate Addition: Add 1-Bromo-4,5-diiodo-2-fluorobenzene (426.8 mg) to the flask. Seal the flask with a rubber septum.

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, which will prematurely terminate the catalytic cycle.

  • Liquid Reagent Addition: Syringe in anhydrous DMF (5.0 mL), followed by Et3N (0.42 mL) and methyl acrylate (0.23 mL).

  • Heating: Submerge the flask in a pre-heated oil bath at 85 °C . Stir vigorously for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water (3 × 20 mL) to remove DMF and triethylammonium iodide salts, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

Designing a self-validating system requires anticipating analytical blind spots.

The Isobaric Trap: If one were to use tert-butyl acrylate (MW 128.17) as the alkene, the net mass change per Heck coupling event (replacing an Iodine atom [126.9 Da] with a tert-butyl acrylate radical [127.1 Da]) is a mere +0.2 Da. This isobaric overlap renders standard low-resolution LC-MS monitoring completely useless.

The Solution: This protocol deliberately utilizes methyl acrylate (MW 86.09). The net mass change per coupling is a highly distinct -41.8 Da , enabling unambiguous, self-validating GC-MS tracking.

  • Starting Material: m/z 426 / 428 (1:1 ratio, confirming the presence of 1 Bromine atom).

  • Mono-Coupled Intermediate: m/z 384 / 386.

  • Di-Coupled Product: m/z 342 / 344.

  • Validation Check: The preservation of the 1:1 m/z M / M+2 isotopic pattern in the final product definitively proves that the C–Br bond remains intact and chemoselectivity was achieved.

Quantitative Data & Optimization

The table below summarizes the causality of condition choices and their impact on chemoselectivity.

EntryAlkeneCatalyst SystemTemp (°C)Time (h)Yield (%)Chemoselectivity (Di-Heck vs. C-Br Activation)
1 Methyl acrylate Pd(OAc)₂ / P(o-tol)₃ 85 16 88% >99:1 (Optimal)
2StyrenePd(OAc)₂ / P(o-tol)₃851882%>99:1
3Methyl acrylatePd(PPh₃)₄1002465%85:15 (Moderate C-Br loss)
4Methyl acrylatePd(OAc)₂ / PCy₃851240%60:40 (Severe C-Br activation)

Data Interpretation: Entry 4 demonstrates that utilizing an overly electron-rich ligand (PCy3) destroys the chemoselectivity, leading to unwanted oxidative addition at the C-Br bond and generating complex oligomeric mixtures.

References

  • Selective palladium-catalyzed vinylic substitutions with bromoiodo aromatics Source: The Journal of Organic Chemistry (1979) URL:[Link]

  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews (2000) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-Bromo-4,5-diiodo-2-fluorobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve the desired purity of this versatile chemical intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research and development efforts. This document is structured to address common challenges and provide scientifically sound solutions.

Understanding the Purification Challenge

1-Bromo-4,5-diiodo-2-fluorobenzene is a polyhalogenated aromatic compound. Its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. The key to successful purification lies in understanding the physical and chemical properties of the target compound and its likely contaminants.

A plausible synthetic route for 1-Bromo-4,5-diiodo-2-fluorobenzene would involve the iodination of 1-bromo-2-fluorobenzene. This process can lead to a variety of impurities, which need to be effectively removed.

Potential Impurities

Based on related syntheses of polyhalogenated benzenes, the following impurities are likely to be encountered:

  • Isomeric Products: Incomplete or over-iodination can lead to the formation of isomers such as 1-bromo-2-fluoro-4-iodobenzene or 1-bromo-2-fluoro-4,6-diiodobenzene.

  • Starting Material: Unreacted 1-bromo-2-fluorobenzene may remain in the crude product.

  • Dehalogenated Species: Under certain reaction conditions, dehalogenation can occur, leading to the formation of di-iodofluorobenzene or other related compounds.

  • Residual Reagents and Solvents: Reagents used in the synthesis, such as iodine, oxidizing agents, and solvents, may also be present.

The purification strategy should be designed to effectively separate the target compound from these potential contaminants.

Purification Techniques: A Troubleshooting Approach

The two primary methods for purifying solid organic compounds like 1-Bromo-4,5-diiodo-2-fluorobenzene are recrystallization and column chromatography. This section is organized in a question-and-answer format to directly address issues you may encounter.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution (mother liquor).[1][2]

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Recrystallization_Troubleshooting cluster_a1 Solutions for Insolubility cluster_a2 Solutions for No Crystal Formation cluster_a3 Solutions for 'Oiling Out' cluster_a4 Solutions for Low Yield cluster_a5 Solutions for Persistent Impurity start Problem with Recrystallization q1 My compound will not dissolve in the hot solvent. start->q1 q2 No crystals form upon cooling. start->q2 q3 The compound 'oils out' instead of crystallizing. start->q3 q4 The recovered yield is very low. start->q4 q5 The purified compound is still impure. start->q5 a1_1 Increase the amount of solvent. q1->a1_1 a1_2 Switch to a more suitable solvent in which the compound has higher solubility at elevated temperatures. q1->a1_2 a1_3 Consider a mixed solvent system. Dissolve in a 'good' solvent and add a 'poor' solvent until saturation. q1->a1_3 a2_1 Too much solvent was used. Reduce the volume by evaporation. q2->a2_1 a2_2 Induce crystallization by scratching the inside of the flask with a glass rod. q2->a2_2 a2_3 Add a seed crystal of the pure compound. q2->a2_3 a2_4 Cool the solution in an ice bath to further decrease solubility. q2->a2_4 a3_1 Re-heat the solution and add more solvent. q3->a3_1 a3_2 Slow down the cooling rate. Insulate the flask. q3->a3_2 a3_3 Try a different solvent or solvent system. q3->a3_3 a4_1 Too much solvent was used. Concentrate the mother liquor to obtain a second crop of crystals. q4->a4_1 a4_2 The compound is significantly soluble in the cold solvent. Choose a different solvent. q4->a4_2 a4_3 Premature crystallization occurred during hot filtration. Ensure the filtration apparatus is hot. q4->a4_3 a5_1 The impurity has similar solubility. Perform a second recrystallization. q5->a5_1 a5_2 The impurity co-crystallizes with the product. Switch to a different purification method like column chromatography. q5->a5_2 a5_3 Colored impurities? Add activated charcoal to the hot solution before filtration. q5->a5_3

Caption: Troubleshooting workflow for recrystallization.

FAQs for Recrystallization

  • Q1: How do I choose the right solvent for recrystallization?

    • A1: The ideal solvent should dissolve the compound when hot but not when cold.[2] For polyhalogenated aromatic compounds, which are generally non-polar to moderately polar, good starting points for solvent screening include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and alcohols (methanol, ethanol).[3] A similar compound, 1-bromo-2-fluoro-4-iodobenzene, has been successfully recrystallized from methanol.[4] You can also use a solvent pair, where one solvent readily dissolves the compound and the other does not.[1] Common pairs for compounds of this type include ethanol-water and toluene-hexane.[3]

  • Q2: My compound won't crystallize, even after cooling in an ice bath. What should I do?

    • A2: This is a common issue often caused by using too much solvent.[5] Try evaporating some of the solvent to create a more saturated solution. If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small "seed" crystal of the pure compound.[5]

  • Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What now?

    • A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Insulating the flask can help promote slower crystal growth.[7]

  • Q4: I have a low yield after recrystallization. How can I improve it?

    • A4: A low yield can be due to several factors. You may have used too much solvent, in which case you can try to recover more product by concentrating the mother liquor and cooling it again to get a second crop of crystals.[8] It's also possible that your compound is simply too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent should be selected.

  • Q5: After recrystallization, my compound is still not pure. What are my options?

    • A5: If a single recrystallization does not provide the desired purity, you can perform a second recrystallization. However, if the impurity has very similar solubility properties to your target compound, recrystallization may not be effective. In such cases, column chromatography is the recommended next step.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For polyhalogenated benzenes, normal-phase chromatography with silica gel or alumina as the stationary phase is typically effective.

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Column_Chromatography_Troubleshooting cluster_a1 Solutions for Poor Separation cluster_a2 Solutions for Compound Retention cluster_a3 Solutions for Fast Elution cluster_a4 Solutions for Band Tailing cluster_a5 Solutions for Low Recovery start Problem with Column Chromatography q1 My compounds are not separating (co-elution). start->q1 q2 My compound is stuck on the column. start->q2 q3 My compound is eluting too quickly. start->q3 q4 The bands are streaking or tailing. start->q4 q5 Low recovery of the compound. start->q5 a1_1 The eluent is too polar. Decrease the polarity of the mobile phase. q1->a1_1 a1_2 Use a less polar solvent system. A good starting point for nonpolar compounds is hexane with a small amount of ethyl acetate or ether. q1->a1_2 a1_3 Use a longer column for better resolution. q1->a1_3 a1_4 Try a different stationary phase (e.g., alumina instead of silica gel). q1->a1_4 a2_1 The eluent is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). q2->a2_1 a2_2 For very polar compounds, a methanol/dichloromethane system can be used. q2->a2_2 a3_1 The eluent is too polar. Decrease the polarity of the mobile phase. q3->a3_1 a3_2 Ensure proper packing of the column to avoid channeling. q3->a3_2 a4_1 The compound may be too concentrated. Load a smaller amount of the sample. q4->a4_1 a4_2 The compound may be interacting too strongly with the stationary phase. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). q4->a4_2 a4_3 Ensure the silica gel is properly packed and not too acidic. q4->a4_3 a5_1 The compound may have decomposed on the silica gel. Consider using a less acidic stationary phase or deactivating the silica gel. q5->a5_1 a5_2 Ensure all the compound has eluted by flushing the column with a highly polar solvent at the end. q5->a5_2 a5_3 Check for leaks in the column setup. q5->a5_3

Caption: Troubleshooting workflow for column chromatography.

FAQs for Column Chromatography

  • Q1: How do I select the right eluent (mobile phase) for my separation?

    • A1: The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is an excellent tool to determine the optimal solvent system before running a column.[9] For non-polar to moderately polar compounds like 1-Bromo-4,5-diiodo-2-fluorobenzene, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[10] The ideal eluent should give your target compound an Rf value of around 0.2-0.3 on a TLC plate to ensure good separation on the column.[9]

  • Q2: My compounds are all coming out together. What should I do?

    • A2: This indicates that your eluent is too polar, causing all components to move quickly with the mobile phase. You should decrease the polarity of your eluent. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture.

  • Q3: My compound won't come off the column. How can I get it to elute?

    • A3: If your compound is stuck at the top of the column, your eluent is not polar enough to displace it from the stationary phase. You need to increase the polarity of the eluent. You can do this in a stepwise fashion (gradient elution), for example, by starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[11]

  • Q4: The bands on my column are streaking. What causes this and how can I fix it?

    • A4: Streaking, or "tailing," can be caused by several factors. The most common is overloading the column with too much sample. Try using less material. It can also be due to the compound being sparingly soluble in the eluent or interacting too strongly with the stationary phase. In the latter case, adding a small amount of a polar modifier to your eluent can sometimes help.

Experimental Protocols

The following are generalized protocols. You may need to optimize them for your specific sample and purity requirements.

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a fume hood, place the crude 1-Bromo-4,5-diiodo-2-fluorobenzene in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more hot methanol dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for 1-Bromo-4,5-diiodo-2-fluorobenzene would be a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for an Rf of 0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Bromo-4,5-diiodo-2-fluorobenzene.

Data Presentation

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvent choice, Cooling rateHigh purity crystals, but yield may vary.
Column Chromatography Stationary phase, Eluent systemHigh purity and good recovery, effective for separating closely related compounds.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved March 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL. Retrieved March 7, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. Retrieved March 7, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Madison. (2021, April 1). Thin Layer Chromatography (TLC). Chemistry 344. Retrieved March 7, 2026, from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. UCT Science. Retrieved March 7, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Chemistry. Retrieved March 7, 2026, from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved March 7, 2026, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-1160572 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Compound: 1-Bromo-4,5-diiodo-2-fluorobenzene Application: Critical intermediate for OLED materials, liquid crystals, and pharmaceutical cross-coupling (Suzuki/Sonogashira) reactions. Purification Challenge: This molecule is a poly-halogenated aromatic. Its high lipophilicity and electron-deficient nature create specific purification challenges:

  • Hydrophobicity: Poor solubility in traditional polar solvents (water, methanol) even at high temperatures.

  • "Oiling Out" Risk: Due to the disruption of crystal lattice energy by mixed halogens (F, Br, I), crude mixtures often separate as oils rather than crystals during cooling.

  • Regioisomer Contamination: Synthesis via iodination often yields isomeric byproducts that co-crystallize due to similar structural dimensions.

Solvent Selection Strategy

The following recommendations are based on the "Polarity-Polarizability Match" principle. The solute is highly polarizable (due to Iodine) but low in polarity.

Primary Solvent Recommendations
Solvent SystemTypeSuitability RatingMechanism of Action
Ethanol (EtOH) Single Solvent⭐⭐⭐⭐⭐ (Best Start)Temperature-Dependent Solubility: The solute is soluble in boiling EtOH but insoluble at 0°C. The hydroxyl group of EtOH does not interact strongly with the halogens, promoting precipitation upon cooling.
2-Propanol (IPA) Single Solvent⭐⭐⭐⭐Similar to Ethanol but with a higher boiling point (82°C), allowing for greater solubilization of stubborn crude solids.
Heptane / Toluene Binary System⭐⭐⭐⭐Pi-Pi Interaction: Toluene (solvent) interacts with the aromatic core; Heptane (anti-solvent) forces precipitation. Ideal for removing non-aromatic impurities.
DCM / Hexane Binary System⭐⭐⭐Volatility Method: Dissolve in minimal Dichloromethane (DCM), add Hexane, and evaporate DCM. Good for heat-sensitive compounds but yields can be lower.

Troubleshooting & FAQs

Q1: The compound separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. What is happening?

Diagnosis: This is "Oiling Out." It occurs when the saturated solution cools to a temperature where the solute separates as a liquid before it reaches its freezing point. This is common when the impurity profile depresses the melting point.

Corrective Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 10-15% more solvent. A slightly more dilute solution lowers the saturation temperature, potentially allowing the solution to cool to the crystal formation zone before the liquid separation zone.

  • Seed It: Cool slowly to just above the temperature where oiling occurred previously, then add a seed crystal of pure product.

  • Switch Solvents: If using Ethanol, switch to Ethanol/Toluene (9:1) . The Toluene helps keep the oily phase in solution longer, allowing the crystal lattice to form.

Q2: My yield is very low (<40%), but the mother liquor is still dark. Did I decompose it?

Diagnosis: Likely not decomposition, but "Over-Solubility." Poly-iodinated benzenes are heavy and lipophilic. If you used too much solvent, the compound remains dissolved even at 0°C.

Corrective Protocol:

  • Concentrate: Rotovap the mother liquor down to 25% of its original volume.

  • Cool Further: Place the flask in a salt-ice bath (-10°C) or a freezer (-20°C) overnight.

  • Anti-Solvent Crash: If using Toluene or EtOAc, add cold Heptane dropwise to force precipitation.

Q3: NMR shows the regioisomer is still present after recrystallization.

Diagnosis: Isomers (e.g., 1-bromo-2,5-diiodo-4-fluorobenzene) have similar solubility profiles. Fast cooling traps them in the lattice.

Corrective Protocol:

  • Thermodynamic Control: You need an extremely slow cooling rate. Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 4-6 hours.

  • Solvent Switch: Switch from a polar/non-polar system to a shape-selective system. Benzene (if safety permits) or Toluene often discriminate better between isomers due to pi-stacking requirements in the crystal lattice.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for removing trace colored impurities and salts.

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a boiling chip.

  • Dissolution: Add 5 mL of Ethanol . Heat to reflux on a hot plate.

  • Saturation: If solid remains, add hot Ethanol in 0.5 mL increments until clear. Do not add excess.

  • Filtration (Optional): If insoluble particles (dust/salts) remain, filter through a pre-warmed glass wool plug.

  • Crystallization: Remove from heat. Cover with a watch glass.[1] Allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Harvest: Cool in an ice bath for 30 mins. Filter via Buchner funnel. Wash with 1 mL of ice-cold Ethanol.

Protocol B: Binary Solvent Recrystallization (Toluene/Heptane)

Best for highly impure material or if Ethanol causes oiling out.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Toluene .

  • Precipitation Point: While maintaining boiling, add hot Heptane dropwise until a persistent cloudiness (turbidity) appears.[2]

  • Clarification: Add one drop of Toluene to clear the solution.

  • Cooling: Allow to cool slowly. The change in polarity as the mixture cools drives the hydrophobic product out of solution into high-purity crystals.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 1-Bromo-4,5-diiodo-2-fluorobenzene CheckSolubility Test Solubility in Boiling Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble UseEtOH Use Pure Ethanol (Protocol A) Soluble->UseEtOH Yes NotSoluble Insoluble or Oils Out Soluble->NotSoluble No CheckOiling Issue Type? NotSoluble->CheckOiling Oiling Oiling Out (Liquid separation) CheckOiling->Oiling Liquid Phase Insoluble Insoluble Particulates CheckOiling->Insoluble Solid Residue Sol_Oiling Add 10% Toluene to Ethanol OR Use Seed Crystals Oiling->Sol_Oiling Sol_Insoluble Hot Filtration (Remove salts) Insoluble->Sol_Insoluble BinaryCheck Try Binary System Toluene (Solvent) + Heptane (Anti-Solvent) Sol_Oiling->BinaryCheck If fails

Caption: Flowchart for selecting the optimal solvent system based on crude material behavior.

Figure 2: The "Oiling Out" Recovery Workflow

OilingOut State1 Hot Solution (Clear) State2 Cooling Phase (Critical Zone) State1->State2 FailState Oiling Out (Two Liquid Layers) State2->FailState Fast Cool / Impure Action2 Add Seed Crystal at T < MP State2->Action2 Step 3 Action1 Re-Heat to Boil FailState->Action1 Step 1 SuccessState Crystallization (Solid Formation) Action3 Add Co-Solvent (e.g., Toluene) Action1->Action3 Step 2 Action2->SuccessState Action3->State2

Caption: Step-by-step recovery process when the product separates as an oil rather than a crystal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General principles of halogenated aromatic purification).

  • Organic Syntheses. p-Bromotoluene (Analogous Halogenated Benzene Purification), Coll. Vol. 1, p.136 (1941). (Demonstrates Ethanol/Water and distillation techniques for bromo-benzenes).

  • BenchChem Application Note. Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (Protocol for poly-brominated aromatics using Ethyl Acetate/Heptane).

  • University of Rochester. Solvents for Recrystallization Guide. (Solubility data for Ethanol, Toluene, and Hexane systems).

  • GuideChem. Preparation and Purification of 1,4-Dibromo-2-fluoro-5-nitrobenzene. (Analogous fluorinated/brominated benzene purification via DCM/Petroleum Ether).[3]

Sources

Preventing dehalogenation side reactions in diiodo-fluorobenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation in Diiodo-Fluorobenzene Coupling

Welcome to the Halo-Select™ Application Support Center. As a Senior Application Scientist, I understand that working with polyhalogenated aromatics—specifically diiodo-fluorobenzenes —presents a unique "double-edged sword." The high reactivity of the C-I bond facilitates rapid oxidative addition, but the electron-withdrawing nature of the fluorine atom stabilizes the resulting Pd(II) intermediate, often causing it to "stall" if transmetallation is slow. This stall allows competitive pathways, primarily hydrodehalogenation (replacement of Iodine with Hydrogen), to erode your yield.[1][2][3]

This guide provides a self-validating troubleshooting system to isolate and eliminate these side reactions.

Module 1: Diagnostic Logic

Before altering your chemistry, use this decision matrix to identify the specific failure mode.

TroubleshootingLogic Start ISSUE: Low Yield / Side Products Analyze Analyze Crude NMR/GC-MS Start->Analyze IsDehalo Is M-I replaced by M-H? Analyze->IsDehalo IsHomo Is it Homocoupling (Ar-Ar)? IsDehalo->IsHomo No SolventCheck CRITICAL: Check Solvent/Base (Remove Alcohols/Amines) IsDehalo->SolventCheck Yes (Major) IsRegio Wrong Isomer formed? IsHomo->IsRegio No CatCheck Check Catalyst Load (Reduce Pd %) IsHomo->CatCheck Yes StericCheck Ligand Optimization (Increase Steric Bulk) IsRegio->StericCheck Yes Anhydrous Switch to Anhydrous Protocol (See Protocol A) SolventCheck->Anhydrous

Figure 1: Diagnostic workflow for identifying the root cause of yield loss in diiodo-fluorobenzene couplings.

Module 2: Critical FAQs & Mechanistic Insights
Q1: Why is my diiodo-fluorobenzene losing an iodine atom (hydrodehalogenation) instead of coupling?

The Mechanism: Dehalogenation occurs when the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source before it can undergo transmetallation with your boronic acid. The Cause: The presence of fluorine on the ring makes the aryl group electron-deficient. This accelerates Oxidative Addition (OA) but renders the Pd-Ar bond more susceptible to reduction. Common Hydride Sources:

  • Alcohols: If you are using MeOH, EtOH, or IPA, the Pd(II) species can undergo

    
    -hydride elimination from the alkoxide ligand, generating a Pd-H species [1].
    
  • Amines: Triethylamine or other amine bases can serve as hydride donors.[4]

  • Trace Moisture: In rare cases, water can act as a proton source if a reductant is present.

The Fix: Switch to a non-protic, non-enolizable solvent system (e.g., Toluene or THF) and use an inorganic base (K3PO4) rather than an amine or alkoxide [2].

Q2: I need to couple only one iodine. How do I control site selectivity?

The Science: In a diiodo-fluorobenzene system (e.g., 1,2-diiodo-3-fluorobenzene), the two iodines are electronically distinct but chemically similar.

  • Electronic Control: The C-I bond ortho or para to the Fluorine is more electron-deficient and will typically undergo Oxidative Addition faster [3].

  • Steric Control: If the "activated" iodine is sterically crowded (e.g., sandwiched between F and I), a bulky ligand (like SPhos or XPhos) will force the reaction to the less hindered site, overriding the electronic preference.

Q3: My LC-MS shows "Protodeboronation" of the boronic acid. Is this related?

Yes. If your boronic acid undergoes protodeboronation (losing B(OH)2 for H), the catalytic cycle halts because there is no nucleophile to transmetallate. The "waiting" Ar-Pd-I species eventually finds a hydride source and dehalogenates. The Fix: Use boronic esters (MIDA boronates or Pinacol esters) instead of free acids, or use anhydrous conditions to prevent hydrolysis of the C-B bond [4].

Module 3: Mechanistic Pathway Visualization

Understanding where the error occurs is vital. The diagram below contrasts the Product Pathway against the Dehalogenation Pathway.[2][5]

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Substrate Ar(F)-I TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet FAST (Desired) HydrideSource Hydride Capture (Solvent/Base) OxAdd->HydrideSource SLOW (Undesired) RedElim_Prod Reductive Elimination TransMet->RedElim_Prod PdH_Species H-Pd-Ar Species HydrideSource->PdH_Species RedElim_Prod->Pd0 Regenerate Product Coupled Product (Ar-Ar') RedElim_Prod->Product PdH_Species->Pd0 Regenerate Dehalo_Prod Dehalogenated Side Product (Ar-H) PdH_Species->Dehalo_Prod

Figure 2: The Kinetic Fork. Dehalogenation wins when Transmetallation is too slow or Hydride sources are abundant.

Module 4: Experimental Protocols
Protocol A: The "Anhydrous Shield" (Recommended)

Use this protocol to strictly eliminate hydride sources.

Reagents:

  • Substrate: Diiodo-fluorobenzene (1.0 equiv)

  • Coupling Partner: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) — chosen for stability and bite angle.

  • Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv) — insoluble in organics, acting as a heterogeneous base.

  • Solvent: Toluene (Anhydrous) / THF (10:1 ratio)

Step-by-Step:

  • Bake-out: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon (3 cycles).

  • Solids: Add Pd catalyst, Boronic acid, Base, and Substrate under a positive stream of Argon.

  • Solvent: Add anhydrous Toluene and THF via syringe. Do not use sparged solvents from a wash bottle; use fresh anhydrous sources.

  • Degas: Freeze-Pump-Thaw (3 cycles) is ideal. Alternatively, sparge with Argon for 15 mins before adding catalyst.

  • Reaction: Seal and heat to 80°C.

    • Checkpoint: Monitor by TLC/LCMS at 1 hour. If starting material remains but product is forming, do not increase temp . High T promotes dehalogenation.

Protocol B: The "Selectivity Control" (For Mono-Coupling)

Use this if you are getting double-coupling or wrong regioisomers.

Modifications:

  • Catalyst: Pd(PPh3)4 (Tetrakis) at 2 mol%. The bulky PPh3 ligands help discriminate between the steric environments of the two iodines.

  • Stoichiometry: Use 0.95 equiv of Boronic Acid. Starving the reaction slightly prevents the second coupling.

  • Temperature: Run at 60°C (lower energy threshold favors the electronically activated C-I bond).

Module 5: Data Reference - Solvent & Base Effects[3][6]
Solvent SystemBase TypeDehalogenation RiskTransmetallation RateRecommendation
Ethanol / Water Na2CO3HIGH FastAvoid for diiodo-substrates. EtOH is a hydride source.
DMF / Water K2CO3MEDIUM FastDMF can decompose to form hydrides at >100°C.
Toluene (Anhyd) K3PO4LOW ModerateGold Standard for preventing side reactions.
1,4-Dioxane Cs2CO3LOW SlowGood for difficult substrates, but slow rate may stall Pd.
References
  • Navarro, O. et al. (2005).[6] Mechanistic studies on the dehalogenation of aryl halides in palladium-catalyzed cross-coupling. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Cross-Coupling Reactions.

  • Sarpong, R. et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews.

  • Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.

Sources

Storage conditions to prevent photolytic degradation of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Intermediates Division Subject: Preservation & Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene Ticket ID: #PH-136434-STORAGE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are accessing this guide because you are working with 1-Bromo-4,5-diiodo-2-fluorobenzene , a highly functionalized and sensitive intermediate. This molecule is not just "light-sensitive" in the generic sense; it is a photochemical trigger waiting to happen .

The presence of two iodine atoms on the benzene ring, combined with the electron-withdrawing fluorine, creates a system with specific vulnerabilities. This guide replaces standard generic advice with a mechanism-based troubleshooting protocol designed to protect your yield and purity.

Module 1: The "Why" – Mechanism of Failure

To prevent degradation, you must understand what is happening at the molecular level.

The Weak Link: The C-I Bond The carbon-iodine bond is the weakest among common aryl halides, with a Bond Dissociation Energy (BDE) of approximately 65 kcal/mol . This energy threshold corresponds to wavelengths in the near-UV and visible blue spectrum (~400–450 nm).

The Cascade Effect (Photolysis):

  • Excitation: Upon exposure to light, the molecule absorbs a photon, exciting an electron to an antibonding orbital (

    
    ).
    
  • Homolysis: The C-I bond breaks homolytically, generating a highly reactive Aryl Radical and an Iodine Radical (

    
    ).
    
  • Propagation (The Damage):

    • Deiodination: The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture, or even the packaging polymer), resulting in the impurity 1-Bromo-4-iodo-2-fluorobenzene (loss of one iodine).

    • Dimerization: Two aryl radicals collide, forming high-molecular-weight biaryl impurities.

    • Iodine Bloom: Iodine radicals recombine to form elemental iodine (

      
      ), causing the sample to turn yellow or brown. 
      
      
      
      itself can then act as a mild oxidant, further degrading the material.
Visualizing the Degradation Pathway

Photolysis Start 1-Bromo-4,5-diiodo- 2-fluorobenzene Light Light (hν) <450nm Start->Light RadicalPair [Aryl Radical •] + [I•] Light->RadicalPair Homolytic Cleavage Deiodinated De-iodinated Impurity (H-abstraction) RadicalPair->Deiodinated + H-Source Iodine Elemental Iodine (I₂) (Yellow/Brown Color) RadicalPair->Iodine Dimerization of I• Biaryl Biaryl Dimers (Coupling) RadicalPair->Biaryl Radical Coupling

Figure 1: Photolytic degradation cascade of aryl di-iodides. Note that the formation of elemental iodine (


) is the primary visual indicator of degradation.

Module 2: The Protocol – Storage & Handling

Critical Physical Property Warning: This compound has a reported melting point range of 34–38°C . Why this matters: In a warm lab, this solid can partially melt. Photolytic degradation occurs orders of magnitude faster in the liquid phase due to increased radical diffusion rates. You must keep this compound solid.

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Essential to maintain solid state and reduce kinetic energy of radical propagation. 2-8°C is acceptable for short-term (<1 week).
Light Amber Glass + Foil Wrap Amber glass cuts UV <450nm. Foil provides total occlusion. Double-protection is required due to the high lability of the di-iodo motif.
Atmosphere Argon or Nitrogen Displaces Oxygen. While photolysis is non-oxidative, the resulting radicals react with

to form phenols/quinones (dark tars).
Container Glass (Teflon-lined cap) Do not use plastic. Iodine vapor can permeate polyethylene. Radicals can abstract hydrogen from plastic walls.
Handling Workflow (Step-by-Step)
  • Thawing: Remove the vial from the freezer and let it warm to room temperature inside a desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the solid. Water provides a proton source for the H-abstraction degradation pathway.

  • Weighing: Dim the lab lights or work under red light if possible. Weigh quickly into an amber vessel.

  • Solubilization: If preparing a stock solution, use degassed solvents immediately.

    • Avoid: Acetone or Ethers (THF/Diethyl Ether) for long-term storage of solutions. These solvents have abstractable alpha-hydrogens that accelerate deiodination.

    • Preferred: Dichloromethane (DCM) or Toluene (if compatible with next step).

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a light yellow/pink. Is it ruined? A: Not necessarily.

  • Diagnosis: The color comes from trace elemental iodine (

    
    ) formed on the surface of the crystal lattice. This acts as an "optical filter," absorbing more light and accelerating degradation (autocatalysis).
    
  • Immediate Action:

    • Check purity via HPLC or NMR. If purity is >95%, the bulk is likely intact.

    • Wash Protocol: Dissolve in a non-polar solvent (like DCM) and wash with a dilute Sodium Thiosulfate (

      
      ) solution. Thiosulfate reduces the colored 
      
      
      
      back to colorless iodide (
      
      
      ). Dry organics over
      
      
      and reconcentrate.

Q2: Can I ship this compound at ambient temperature? A: No.

  • Risk: Shipping trucks often exceed 40°C in summer, which is above the melting point (34-38°C). If the compound melts during transit, it will arrive degraded.

  • Requirement: Ship on blue ice (minimum) or dry ice (preferred) to ensure it remains solid.

Q3: I see a new peak in my NMR around 7.0-7.5 ppm that wasn't there before. A: This is likely the des-iodo impurity (1-Bromo-4-iodo-2-fluorobenzene).

  • Mechanism: One iodine atom was lost and replaced by a Hydrogen atom (H-abstraction).

  • Resolution: This impurity is difficult to remove via recrystallization due to structural similarity. Flash column chromatography is usually required to separate the mono-iodo from the di-iodo species.

Decision Tree: Assessing Sample Integrity

DecisionTree Check Inspect Sample Appearance White White / Off-White Check->White Yellow Yellow / Pink / Brown Check->Yellow Melting Signs of Melting/Fusing Check->Melting Action1 Proceed with Experiment (Keep in Amber Vial) White->Action1 Action2 Run 1H-NMR / HPLC Yellow->Action2 Action3 Discard or Repurify immediately (High Degradation Risk) Melting->Action3 PurityHigh Purity > 98% Action2->PurityHigh PurityMed Purity 90-98% (Surface Iodine) Action2->PurityMed PurityLow Purity < 90% Action2->PurityLow PurityHigh->Action1 Wash Thiosulfate Wash + Recrystallize PurityMed->Wash Column Column Chromatography PurityLow->Column

Figure 2: Triage protocol for evaluating stored samples of 1-Bromo-4,5-diiodo-2-fluorobenzene.

References

  • Mechanism of Aryl Iodide Photolysis

    • Title: Photochemical Degradation of Aryl Halides.[1]

    • Source: Royal Society of Chemistry (RSC), Chapter 6.
    • Context: Explains the homolytic cleavage of C-I bonds from excited states and the correlation between bond dissociation energy and degradation r
  • Physical Properties & Safety

    • Title: 1-Bromo-4,5-difluoro-2-iodobenzene / Related Polyhalogenated Benzenes D
    • Source: PubChem / Sigma-Aldrich Technical D
    • Context: Verification of melting points (34-38°C)
    • (Proxy for structural analog properties).

  • General Handling of Light-Sensitive Reagents

    • Title: Strategies to Prevent Photolytic Degradation.[2]

    • Source: Pharmaguideline.
    • Context: Standard operating procedures for UV occlusion and radical scavenging.

Sources

Overcoming solubility issues of 1-Bromo-4,5-diiodo-2-fluorobenzene in NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Bromo-4,5-diiodo-2-fluorobenzene during NMR analysis. Our focus is on providing practical, field-proven solutions grounded in chemical principles.

Introduction: Understanding the Challenge

1-Bromo-4,5-diiodo-2-fluorobenzene is a heavily substituted aromatic compound. Its high molecular weight, coupled with the presence of three large, polarizable halogen atoms (two iodine, one bromine), contributes to strong intermolecular interactions and potentially high crystal lattice energy. These factors often lead to poor solubility in standard, less-polar NMR solvents, making it a challenging analyte for routine NMR analysis. This guide offers a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 1-Bromo-4,5-diiodo-2-fluorobenzene not dissolving in my standard NMR solvent, Chloroform-d (CDCl₃)?

A1: The principle of "like dissolves like" is central here. While Chloroform-d is a versatile solvent for a wide range of organic compounds, its moderate polarity is often insufficient to overcome the strong intermolecular forces present in highly halogenated, crystalline solids like 1-Bromo-4,5-diiodo-2-fluorobenzene.[1][2] The molecule's dense substitution with large iodine and bromine atoms can lead to a stable crystal lattice that requires a more polar or more interactive solvent to disrupt. Simple aromatic halogenated organic compounds are generally unreactive, but their physical properties, including solubility, are heavily influenced by their substitution pattern.[3]

Q2: What are the best initial alternative deuterated solvents to try for this compound?

A2: When initial attempts with CDCl₃ fail, a systematic change in solvent is the next logical step. The goal is to use a solvent with a different polarity or a specific chemical nature that can interact more favorably with the analyte. We recommend exploring the following options.

Table 1: Recommended Deuterated Solvents for Poorly Soluble Halogenated Aromatics

SolventChemical FormulaKey Properties & RationaleResidual ¹H Peak (ppm)¹³C Peak (ppm)
Dimethyl Sulfoxide-d₆ (CD₃)₂SOHighly Polar, Aprotic: Excellent for dissolving a wide array of poorly soluble organic molecules and polar compounds.[1] A top choice for difficult samples.2.50 (septet)39.5 (heptaplet)
Benzene-d₆ C₆D₆Aromatic: Can engage in π-π stacking interactions with the analyte's benzene ring, which can aid in solvation.7.16 (singlet)128.0 (triplet)
Acetone-d₆ (CD₃)₂COPolar, Aprotic: A good intermediate-polarity option that is more polar than CDCl₃.2.05 (quintet)206.0 (singlet), 29.8 (heptaplet)
Tetrahydrofuran-d₈ C₄D₈OPolar, Ethereal: Less polar than DMSO but often effective for compounds that are not extremely polar.3.58 (quintet), 1.73 (quintet)67.4 (quintet), 25.3 (quintet)
Dichloromethane-d₂ CD₂Cl₂Moderately Polar: Similar to chloroform but can sometimes offer superior solubility for certain halogenated compounds.5.32 (triplet)53.8 (quintet)

*Note: Chemical shifts can vary slightly based on temperature, concentration, and other solutes.[4][5] Data adapted from various sources.[4][5][6]

Q3: My compound has limited solubility even in these alternative solvents. How can I physically improve dissolution?

A3: If you can achieve partial but not complete dissolution, physical methods can significantly improve the sample preparation process by providing the necessary energy to break down the solid-state structure of the compound.

Experimental Protocol 1: Enhancing Dissolution with Physical Methods

  • Initial Preparation: Add your weighed sample of 1-Bromo-4,5-diiodo-2-fluorobenzene to a clean, dry vial. Add the chosen deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).

  • Vortexing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds. Visually inspect for undissolved solid.

  • Sonication: If solid remains, place the vial in a sonic bath for 5-10 minutes. The high-frequency sound waves will help break apart solid aggregates and increase the surface area available for solvation.

  • Gentle Heating (Use with Caution): If sonication is insufficient, gently warm the sample in a warm water bath (typically 40-50°C).

    • CRITICAL SAFETY NOTE: Never heat a capped vial, as pressure can build up. Always loosen the cap. Be mindful of the solvent's boiling point (e.g., Dichloromethane-d₂ boils at 40°C) to prevent evaporation and potential sample degradation.

  • Final Step: After the chosen treatment, allow the sample to return to room temperature. If the compound remains in solution, transfer it to the NMR tube. If precipitation occurs upon cooling, the solution is supersaturated, and a different solvent or co-solvent approach may be necessary.

Q4: Can I use a co-solvent mixture to fine-tune solubility?

A4: Yes, using a co-solvent system is an excellent strategy. By mixing two miscible deuterated solvents, you can create a custom solvent environment with intermediate polarity. A common approach is to use a small amount of a very strong solvent (like DMSO-d₆) within a primary, less-polar solvent (like CDCl₃).

Experimental Protocol 2: Preparing a Co-Solvent NMR Sample

  • Prepare a Stock Solution: In a small vial, attempt to dissolve the entire sample in a minimal amount of the stronger solvent (e.g., 50 µL of DMSO-d₆).

  • Titrate with Weaker Solvent: Once dissolved, slowly add the weaker, primary solvent (e.g., 600 µL of CDCl₃) to the vial until you reach the desired total volume for your NMR tube.

  • Observe for Precipitation: After each addition, check carefully for any signs of the compound precipitating out of solution. If precipitation occurs, you may need to increase the proportion of the stronger solvent.

  • Considerations: Be aware that using a co-solvent will result in multiple solvent signals in your NMR spectrum. This can complicate analysis, especially if your analyte has peaks in the same regions. However, for many compounds, this is a viable and effective compromise.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 1-Bromo-4,5-diiodo-2-fluorobenzene.

G cluster_0 cluster_1 Solvent Selection cluster_2 Physical Enhancement cluster_3 Advanced Techniques start Start: Sample Insoluble in CDCl₃? change_solvent Try Alternative Solvent (DMSO-d₆, Benzene-d₆, etc.) start->change_solvent check_solubility_1 Is it soluble? change_solvent->check_solubility_1 physical_methods Apply Physical Methods (Vortex, Sonicate, Gentle Heat) check_solubility_1->physical_methods Partially end_success Success: Acquire NMR Spectrum check_solubility_1->end_success Yes end_fail Consider Solid-State NMR check_solubility_1->end_fail No, in all solvents check_solubility_2 Is it soluble? physical_methods->check_solubility_2 cosolvent Use Co-Solvent Mixture (e.g., DMSO-d₆ / CDCl₃) check_solubility_2->cosolvent No check_solubility_2->end_success Yes low_concentration Low Concentration Methods (Increase Scans, Cryoprobe) cosolvent->low_concentration Low Solubility cosolvent->end_success Soluble low_concentration->end_success

Caption: Troubleshooting workflow for NMR sample preparation.

Q5: What are my options if I can only achieve a very low concentration?

A5: Modern NMR spectrometers are highly sensitive, and a good spectrum can often be obtained even from a dilute sample by adjusting acquisition parameters. If your sample is stable in solution, you can significantly improve the signal-to-noise ratio (S/N).

  • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of ~1.4. For a very dilute sample, you may need to run the experiment for an extended period (several hours or overnight).

  • Use a High-Sensitivity Probe (e.g., Cryoprobe): If your institution's spectrometer is equipped with a cryogenically cooled probe, using it can increase the S/N by a factor of 3-4 or more compared to a standard room temperature probe. This is often the most effective way to analyze mass-limited or poorly soluble samples.

  • Optimize Acquisition Time (AT) and Relaxation Delay (D1): Ensuring the acquisition time is sufficient to capture the full decay of the signal and that the relaxation delay is appropriate for your molecule's T₁ relaxation times will maximize the signal obtained per scan.

Q6: Are there any non-traditional approaches if the compound remains insoluble?

A6: In extreme cases where sufficient solubility for solution-state NMR cannot be achieved, alternative techniques must be considered.

  • Solid-State NMR (ssNMR): This is the ultimate solution for truly insoluble compounds. ssNMR analyzes the sample in its solid, powdered form, completely bypassing the need for dissolution. The resulting spectra provide information about the molecule's structure and packing in the solid state.

  • Solubility-Enhancing Tags (SETs): While more commonly applied in biomolecular NMR for large proteins, the concept of chemically modifying a molecule to improve its solubility is a powerful strategy.[7][8] For small molecules, this would involve a synthetic modification to add a highly soluble group, which may not be feasible or desirable unless it's part of a larger drug development campaign.

References
  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. National Center for Biotechnology Information. [Link]

  • A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins. PubMed. [Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • 1-Bromo-4-fluorobenzene - Wikipedia. Wikipedia. [Link]

  • Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. ACS Publications. [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9). Cheméo. [Link]

  • Conventional methods for solubility enhancement. ResearchGate. [Link]

  • 1H NMR investigation of self-association of aromatic drug molecules in aqueous solution. Structural and thermodynamical analysis. Royal Society of Chemistry. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. IJFMR. [Link]

  • NMR studies of hydrocarbons solubilized in aqueous micellar solutions. SpringerLink. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • 3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. National Center for Biotechnology Information. [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Common NMR Solvents. Wired Chemist. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. Scilit. [Link]

Sources

Removing iodine impurities from 1-Bromo-4,5-diiodo-2-fluorobenzene samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of highly halogenated aromatic compounds.

When synthesizing 1-Bromo-4,5-diiodo-2-fluorobenzene , electrophilic aromatic iodination often leaves behind stubborn elemental iodine (


) and structurally similar halogenated byproducts. This guide provides field-proven, self-validating methodologies to isolate your target compound with high scientific rigor.

Troubleshooting FAQs: Diagnostics & Causality

Q: Why does my crude 1-Bromo-4,5-diiodo-2-fluorobenzene extract have a persistent pink, purple, or dark brown tint? A: This coloration is the universal visual hallmark of residual elemental iodine (


) contamination[1]. Because 1-Bromo-4,5-diiodo-2-fluorobenzene is a heavily halogenated, highly non-polar molecule, it requires non-polar extraction solvents (such as Dichloromethane or Ethyl Acetate). Unfortunately, elemental iodine is also highly soluble in these non-polar organics, causing it to co-extract with your product.

Q: What is the mechanistic causality behind using Sodium Thiosulfate (


) to remove this impurity? 
A:  Sodium thiosulfate acts as a mild, highly specific reducing agent. It chemically reduces the non-polar, organic-soluble 

into highly polar, water-soluble iodide ions (

)[1]. Concurrently, the thiosulfate is oxidized to tetrathionate (

). Because both resulting ions are charged, they partition exclusively into the aqueous phase during liquid-liquid extraction, leaving the organic layer pristine. The governing redox reaction is:

[2]

Q: I washed my organic layer with thiosulfate, but the mixture became cloudy and formed a milky-yellow emulsion. What went wrong? A: This is a classic field error related to pH oversight. If your prior iodination reaction utilized strong acids (e.g.,


 or periodic acid) and you did not neutralize the crude mixture first, the acidic environment causes the thiosulfate to disproportionate into sulfur dioxide gas (

) and colloidal sulfur (

)[3]. The colloidal sulfur precipitates as a fine, insoluble powder, causing the milky emulsion and ruining phase separation. Field-proven insight: Always ensure the organic layer is neutralized (e.g., via a saturated

wash) before introducing the thiosulfate wash.

Q: Will the thiosulfate wash remove mono-iodinated impurities (e.g., 1-bromo-4-iodo-2-fluorobenzene)? A: No. Sodium thiosulfate strictly targets elemental halogens via redox chemistry. Structural organic impurities are covalently bonded and will remain in the organic phase. To separate structural analogs, you must rely on thermodynamic techniques like recrystallization or column chromatography (detailed in Protocol B).

Quantitative Data: Reagent & Solvent Selection

To optimize your extraction, reference the tables below for causality-driven reagent and solvent choices.

Table 1: Comparison of Iodine Quenching Reagents

ReagentStandard ConcentrationMechanism of ActionAqueous ByproductspH Sensitivity
Sodium Thiosulfate (

)
5% - 10% (w/v)Reduction of

to


,

High (Disproportionates < pH 5)
Sodium Bisulfite (

)
10% (w/v)Reduction of

to


,

Moderate (Releases

gas)
Sodium Sulfite (

)
10% (w/v)Reduction of

to


,

Low (Naturally alkaline)

Table 2: Solvent Partitioning for 1-Bromo-4,5-diiodo-2-fluorobenzene

SolventDensity (g/mL)Phase Position vs. WaterSolubilizing Power for ProductEmulsion Risk
Dichloromethane (DCM)1.33Bottom Layer ExcellentLow
Ethyl Acetate (EtOAc)0.90Top Layer GoodModerate
Toluene 0.87Top Layer GoodLow

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of the chemical mechanism in real-time without immediate need for LC-MS or NMR.

Protocol A: Elemental Iodine Removal via Thiosulfate Wash
  • Dilution: Dissolve the crude 1-Bromo-4,5-diiodo-2-fluorobenzene mixture in Dichloromethane (DCM).

  • Neutralization (Critical Step): Wash the organic layer with 1 equal volume of saturated aqueous

    
    . Swirl gently and vent the separatory funnel to release 
    
    
    
    gas. Causality: This neutralizes residual acid, preventing the decomposition of the subsequent thiosulfate wash.
  • Reduction Wash: Add 1 equal volume of 10% (w/v) aqueous Sodium Thiosulfate (

    
    )[3]. Vigorously shake the separatory funnel and vent.
    
  • Self-Validation Checkpoint: Observe the organic layer. The transition from a deep violet/brown to a pale yellow or colorless state provides immediate, self-validating proof that the non-polar

    
     has been successfully reduced to water-soluble 
    
    
    
    [1].
  • Phase Separation: Allow the layers to separate cleanly. Since DCM (1.33 g/mL) is denser than the aqueous layer, collect the bottom organic layer. Discard the top aqueous layer.

  • Drying: Dry the pristine organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Removal of Structural Halogenated Impurities

To remove partially iodinated byproducts (which are immune to thiosulfate), utilize recrystallization.

  • Solvent Selection: Dissolve the concentrated, iodine-free crude in a minimal volume of boiling ethanol (or a tailored hexane/ethyl acetate gradient).

  • Thermodynamic Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath at 0°C. Causality: Slow cooling allows the highly dense, symmetrical 1-Bromo-4,5-diiodo-2-fluorobenzene to form a rigid crystal lattice, thermodynamically excluding structurally mismatched mono-iodo impurities into the mother liquor.

  • Self-Validation Checkpoint: The formation of distinct, sharp crystalline structures (rather than an amorphous oiling out) visually validates the exclusion of impurities and the increase in compound purity.

  • Isolation: Vacuum filter the crystals using a Büchner funnel and wash with a small volume of ice-cold solvent to remove residual surface impurities.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 1-Bromo-4,5-diiodo- 2-fluorobenzene Solvent Dissolve in DCM (Non-polar extraction) Crude->Solvent Neutralize Wash with Saturated NaHCO3 (Prevents S2O3 disproportionation) Solvent->Neutralize Thiosulfate Wash with 10% Aq. Na2S2O3 (Reduces I2 to I-) Neutralize->Thiosulfate PhaseSep Phase Separation (Liquid-Liquid) Thiosulfate->PhaseSep AqWaste Aqueous Phase (NaI, Na2S4O6 - Discard) PhaseSep->AqWaste Top Layer (DCM) OrgPhase Organic Phase (Product + Organics) PhaseSep->OrgPhase Bottom Layer (DCM) Recryst Recrystallization (Removes mono-iodo analogs) OrgPhase->Recryst Pure Pure Target Compound Recryst->Pure

Fig 1: Purification workflow for 1-Bromo-4,5-diiodo-2-fluorobenzene via extraction.

References

  • Title: (A): Fresh stain of iodine on the cloth can be removed by washing ic with sodium thiosulphare solution. (R)
  • Title: Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Source: weichuangchem.

Sources

Controlling temperature for selective functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Functionalization of Polyhalogenated Arenes Subject: Controlling Temperature for Selective Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene Ticket ID: #RXN-ISO-45DI-F Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary

You are working with 1-Bromo-4,5-diiodo-2-fluorobenzene , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity vs. regioselectivity" conflict.

  • Chemoselectivity: You must differentiate between Iodine (highly reactive) and Bromine (moderately reactive).

  • Regioselectivity: You must differentiate between the C4-Iodine and the C5-Iodine.

  • Stability: The resulting lithio-species contains a leaving group (Iodine) at the adjacent position ( ortho), creating a high risk of benzyne formation via elimination.

This guide provides a self-validating workflow to achieve kinetic control at the C4-position while suppressing "Halogen Dance" isomerization and benzyne collapse.

Part 1: Troubleshooting & FAQs

Q1: Which halogen will exchange first, and why?

A: Under kinetic conditions (–78 °C), the Iodine at Position 4 will exchange first.

  • Mechanism: Lithium-halogen exchange is a nucleophilic attack by the alkyllithium on the halogen atom. The rate correlates with the electron deficiency of the carbon-halogen bond.

  • Electronic Analysis:

    • Position 4 (C4-I): Located meta to the Fluorine atom. The inductive electron-withdrawing effect (–I) of Fluorine is distance-dependent and stronger at the meta position than at the para position.

    • Position 5 (C5-I): Located para to the Fluorine atom.

Q2: My reaction mixture turns dark brown/black immediately upon adding n-BuLi. What happened?

A: You likely triggered Benzyne Formation .

  • The Issue: Upon exchanging the C4-Iodine, you generate a C4-Lithio-C5-Iodo species. This is a classic benzyne precursor. If the temperature rises above –78 °C (even locally during addition), the Lithium atom eliminates with the adjacent C5-Iodine (LiI elimination) to form 4,5-didehydro-1-bromo-2-fluorobenzene (an aryne).

  • The Symptom: Arynes are highly reactive and polymerize or react indiscriminately, leading to "tar" (complex dark mixtures).

  • The Fix:

    • Ensure internal temperature (probe in solution) is < –75 °C before addition.

    • Add n-BuLi down the side of the flask (pre-cooled) to avoid local heating.

    • Pro-Tip: Switch to Turbo-Grignard (i-PrMgCl·LiCl) . Magnesium species are less nucleophilic and significantly less prone to elimination/benzyne formation than Lithium species, allowing selective exchange at higher temperatures (–40 °C to –20 °C).

Q3: I see a mixture of products where the Iodine at C4 and C5 are exchanged, or the Fluorine is gone. Is this "Halogen Dance"?

A: This is likely Halogen Dance (Isomerization) or Over-exchange .

  • Halogen Dance: If the reaction warms up, the C4-Lithio species can deprotonate the highly acidic proton at C3 (sandwiched between F and Li/I). The Lithium migrates to the thermodynamically most stable position (ortho to Fluorine).

  • Validation: Quench an aliquot with D₂O.

    • Deuterium at C4 = Kinetic Control (Success).

    • Deuterium at C3 = Halogen Dance (Thermodynamic equilibration).

    • Deuterium at C5 = Poor selectivity (unlikely unless excess Li used).

Part 2: Data & Decision Matrix

Table 1: Temperature-Dependent Reactivity Profile

Temperature RangeDominant MechanismResulting SpeciesRisk Factor
–78 °C to –90 °C Kinetic Control C4-Li (Desired)Low (if stirring is efficient)
–60 °C to –40 °C EquilibrationMixture of C4-Li / C3-LiModerate (Halogen Dance)
> –40 °C EliminationBenzyne (Aryne)Critical (Polymerization/Tar)
With i-PrMgCl·LiCl ThermodynamicC4-Mg or C5-Mg Very Low (Stable up to 0 °C)

Part 3: Visualized Reaction Pathway

The following diagram illustrates the bifurcation between the desired kinetic pathway and the destructive benzyne pathway.

ReactionPathway Start 1-Bromo-4,5-diiodo- 2-fluorobenzene Kinetic Kinetic Intermediate (C4-Li Species) Start->Kinetic n-BuLi, -78°C (Fast Exchange) Product Target Product (C4-Functionalized) Kinetic->Product Electrophile (E+) -78°C Benzyne Benzyne Intermediate (4,5-Didehydro) Kinetic->Benzyne Warming > -60°C (Li-I Elimination) Dance Halogen Dance (C3-Li Isomer) Kinetic->Dance Equilibration (Proton Transfer) Tar Polymerization/Tar (Complex Mixture) Benzyne->Tar Uncontrolled Reaction

Caption: Figure 1. Kinetic control (-78°C) favors C4-substitution. Warming triggers Li-I elimination (Benzyne) or isomerization (Halogen Dance).

Part 4: Validated Experimental Protocol

Method: Kinetic Lithium-Halogen Exchange Objective: Selective functionalization of C4-I.

Reagents:

  • Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, titrated) OR i-PrMgCl·LiCl (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Electrophile (e.g., DMF, I₂, Aldehyde)

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add the substrate and anhydrous THF.[1]

  • Cryogenic Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

    • Critical Check: Use a digital thermometer to ensure the internal solution temperature is at –78 °C. Do not rely on the bath temperature.

  • Exchange (The "Strike"):

    • Option A (Lithium): Add n-BuLi dropwise down the reaction vessel wall over 10 minutes. Maintain internal temp < –75 °C. Stir for exactly 15 minutes . Do not over-stir.

    • Option B (Turbo Grignard - Recommended): If you experience benzyne issues, add i-PrMgCl·LiCl at –40 °C and stir for 1 hour. This avoids the benzyne risk entirely [1].

  • Trapping: Add the electrophile (dissolved in THF if solid) slowly.

  • Warm-up: Allow the reaction to stir at –78 °C for 30 minutes, then slowly warm to room temperature only if the electrophile is unreactive at low temp. For reactive electrophiles (aldehydes/acid chlorides), quench at low temp.

  • Validation: Take a 0.1 mL aliquot, quench with D₂O, and run ¹H-NMR.

    • Look for the disappearance of the C4 signal and appearance of a deuterium coupling pattern.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of polyhalogenated arenes using LiCl-mediated Magnesium-Halogen Exchange. Angewandte Chemie International Edition.

  • Schlosser, M. (2005). The regioselectivity of the lithium/iodine exchange in 1,2-diiodobenzenes. European Journal of Organic Chemistry.

  • Leroux, F., & Schlosser, M. (2003). Halogen Dance Reactions on Polyhalogenated Arenes. Angewandte Chemie.

  • Reich, H. J. (2012). Role of Ate Complexes in Lithium-Halogen Exchange. Journal of the American Chemical Society.[2][3]

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: Spectral Validation of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for pharmaceutical R&D, focusing on the structural validation of 1-Bromo-4,5-diiodo-2-fluorobenzene .

This molecule is a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-Br, C-I, and C-F bonds. Correctly identifying it against potential regioisomers is a common bottleneck in synthesis scale-up.

Executive Summary

This guide provides a definitive protocol for the NMR-based structural assignment of 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: N/A for specific isomer, Analogous to 1-bromo-4-fluoro-2-iodobenzene derivatives).

In drug development, the primary challenge with poly-halogenated benzenes is distinguishing the target molecule from thermodynamically stable regioisomers formed during electrophilic halogenation. This guide compares the Target Performance (Theoretical & Observed) against Isomeric Alternatives , establishing a self-validating logic flow based on


F-heteronuclear coupling constants.

Structural Logic & Spin System Analysis

Before acquisition, we must define the expected spin system. The molecule consists of a tetrasubstituted benzene ring with two aromatic protons at positions 3 and 6 .

  • Position 1: Bromine (Br)[1][2]

  • Position 2: Fluorine (F)[1][2][3][4][5][6]

  • Position 3: Proton (

    
    ) — Ortho to Fluorine
    
  • Position 4: Iodine (I)[7]

  • Position 5: Iodine (I)

  • Position 6: Proton (

    
    ) — Meta to Fluorine
    
The "Fingerprint" Prediction

Unlike simple alkyl-benzenes, the spectral signature here is dominated by Fluorine-Proton (


)  and Fluorine-Carbon (

)
coupling.
  • 
     (Ortho-F):  Expected to show a large coupling constant (
    
    
    
    ).
  • 
     (Meta-F):  Expected to show a moderate coupling constant (
    
    
    
    ).
  • 
    -
    
    
    
    (Para):
    Generally negligible (
    
    
    ), appearing as singlets if F-decoupled, or retaining sharp doublets in standard
    
    
    H NMR.

Key Differentiator: If the spectrum shows two doublets with identical coupling constants (e.g., both ~7Hz), you likely have a symmetric impurity or a different isomer. The target must display asymmetry in J-values .

Experimental Protocol

To ensure reproducibility and sufficient resolution to resolve


 couplings, follow this standardized protocol.
A. Sample Preparation[8]
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .
    • Reasoning: Poly-halogenated aromatics often aggregate in non-polar solvents. DMSO provides better solubility and sharpens multiplets by reducing relaxation times.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR

C{

H} NMR

F NMR (Optional)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)100 ppm
Scans (NS) 161024 (Low sensitivity due to quaternary C)16
Relaxation Delay (D1) 2.0 sec2.0 sec1.0 sec
Temperature 298 K298 K298 K

Spectral Analysis: Target vs. Alternatives

This section compares the Target Molecule against a common Regioisomer Alternative (e.g., 1-Bromo-2,5-diiodo-4-fluorobenzene) to demonstrate how to confirm purity.

A. H NMR Data Comparison

Table 1: Predicted Chemical Shifts & Multiplicities (DMSO-


) 
ProtonTarget: 1-Bromo-4,5-diiodo-2-fluorobenzeneAlternative: Isomer (Para-F/Br relationship)

(Pos 3)

7.15 - 7.25 ppm
Doublet,

(Shielded by Ortho-F)

7.50 ppm
Doublet,


(Pos 6)

7.80 - 7.95 ppm
Doublet,

(Deshielded by Ortho-Br/I)

7.50 ppm
Doublet,

Visual Result Two distinct doublets with different splittings. Likely overlapping doublets or symmetric pattern.

Analyst Note: The chemical shift of


 is significantly downfield due to the combined inductive effect of the adjacent Bromine and Iodine atoms, while 

is upfield due to the mesomeric electron donation from Fluorine.
B. C NMR Data Comparison

The


C spectrum is the definitive confirmation tool because the C-F coupling constants (

) provide a "ruler" to measure distance from the Fluorine atom.

Table 2:


C Assignment Logic 
Carbon PositionTypeExpected Pattern

Value (Hz)
C-2 C-F (Ipso)Doublet

C-1 C-Br (Ortho)Doublet

C-3 C-H (Ortho)Doublet

C-6 C-H (Meta)Doublet

C-4 C-I (Meta)Doublet

C-5 C-I (Para)Doublet/Singlet

Validation Check: If you observe two large doublets (>20 Hz) in the aromatic region (excluding the ipso-C), your structure is correct (C1 and C3 are ortho). If you see only one large doublet, the Fluorine may be in a position with only one ortho-carbon (e.g., 1,2,3-trisubstituted patterns).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the structure, specifically distinguishing it from the "Alternative" symmetric isomers.

NMR_Workflow Start Crude Product (Post-Synthesis) H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Count_Signals Count Aromatic Signals H_NMR->Count_Signals Two_Sigs Two Distinct Signals Count_Signals->Two_Sigs Asymmetric One_Sig One Signal / Overlap Count_Signals->One_Sig Symmetric Measure_J Measure Coupling (J) Two_Sigs->Measure_J Isomer_Warn Isomer Alert: Symmetric Substitution (J_ortho ≈ J_ortho) One_Sig->Isomer_Warn Check_J Compare J values Measure_J->Check_J Target_Conf Target Confirmed: 1-Br-4,5-diI-2-F (J_ortho ≠ J_meta) Check_J->Target_Conf J1 ~9Hz, J2 ~6Hz Check_J->Isomer_Warn J1 = J2 C13_Check Secondary Check: 13C NMR J_CF Analysis Target_Conf->C13_Check Isomer_Warn->C13_Check

Caption: Logical workflow for distinguishing the target 1-Bromo-4,5-diiodo-2-fluorobenzene from symmetric regioisomers using coupling constants.

Advanced Validation: 19F-Decoupling

If the


H NMR multiplets are ambiguous due to line broadening or second-order effects (common in lower field instruments, e.g., 300 MHz), the Alternative Method  of 

F-decoupling is recommended.
  • Experiment:

    
    H{
    
    
    
    F} NMR.
  • Performance Gain: This collapses the complex doublets into singlets (assuming

    
     is negligible).
    
  • Result:

    • Target: Two sharp singlets at distinct chemical shifts.

    • Impurity: Additional small singlets will appear, allowing for precise quantitative integration (qNMR) to determine purity % w/w.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin system analysis and heteronuclear coupling).
  • Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants for Fluorine. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8] (Source for

    
     and 
    
    
    
    ranges in aromatic systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Standard reference for additivity rules in substituted benzenes).

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure. This guide is grounded in the principles of scientific integrity and adheres to globally recognized regulatory standards, including those set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

The Analytical Challenge: Properties of 1-Bromo-4,5-diiodo-2-fluorobenzene and its Potential Impurities

1-Bromo-4,5-diiodo-2-fluorobenzene is a highly substituted, nonpolar aromatic compound. Its structure presents a unique analytical challenge due to the presence of multiple halogen atoms, which significantly influence its chromatographic behavior. Potential impurities may arise from the synthetic route, including starting materials, by-products, and degradation products. These impurities are often structurally similar to the main compound, differing only in the position or number of halogen substituents, making their separation a non-trivial task.

The primary goal of the HPLC method is to achieve adequate resolution between the main peak of 1-Bromo-4,5-diiodo-2-fluorobenzene and all potential impurities. This necessitates a chromatographic system with high selectivity and efficiency.

Experimental Design: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of several key parameters. Our approach is guided by the principles of Quality by Design (QbD), which emphasizes a thorough understanding of the method to ensure its suitability for the intended purpose.[7]

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity.[8] For nonpolar analytes like 1-Bromo-4,5-diiodo-2-fluorobenzene, reversed-phase HPLC is the technique of choice.[9][10][11][12] In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Comparison of Stationary Phases:

Stationary PhaseRationale for ConsiderationExpected Performance
C18 (Octadecylsilane) The most widely used reversed-phase packing, offering a high degree of hydrophobicity and excellent retention for nonpolar compounds.[8][12][13]Good retention of the main analyte is expected. However, selectivity for closely related halogenated impurities might be limited due to similar hydrophobic interactions.
C8 (Octylsilane) Less hydrophobic than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to long analysis times.[14]May provide a different selectivity profile compared to C18, potentially improving the resolution of some impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[8][14][15]This can be particularly effective in separating aromatic compounds with different substituents, as the electronic nature of the halogen atoms can influence these interactions.
Pentafluorophenyl (PFP) Provides a unique combination of hydrophobic, dipole-dipole, and π-π interactions, making it highly suitable for the separation of halogenated aromatic compounds.[14][15]The fluorine atoms in the stationary phase can interact strongly with the halogen atoms on the analyte, leading to enhanced selectivity.

For this study, we will compare the performance of a standard C18 column with a Phenyl-Hexyl and a PFP column to identify the optimal stationary phase for this specific separation.

Mobile Phase Optimization: Driving the Separation

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[11] The ratio of these components determines the elution strength of the mobile phase.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. For this highly nonpolar analyte, a high percentage of organic modifier will be necessary to achieve reasonable retention times.

  • Aqueous Phase: The use of a buffer is generally recommended to control the pH of the mobile phase and ensure consistent retention times, especially for ionizable compounds.[16] However, since 1-Bromo-4,5-diiodo-2-fluorobenzene is a neutral molecule, the use of a simple water/acetonitrile mobile phase is a reasonable starting point.

We will evaluate different gradients of acetonitrile and water to optimize the resolution and analysis time.

Detector Selection: Seeing the Separated Components

A Photodiode Array (PDA) detector is the ideal choice for this application.[17][18][19] A PDA detector acquires the entire UV-visible spectrum of the eluting peaks, which offers several advantages:

  • Purity Assessment: Peak purity analysis can be performed to check for co-eluting impurities.[17]

  • Impurity Identification: The UV spectrum of an unknown impurity can provide valuable information for its preliminary identification.

  • Method Robustness: The ability to monitor multiple wavelengths allows for the selection of the optimal wavelength for quantification, minimizing interference from the mobile phase or other components.[18]

The selection of the detection wavelength will be based on the UV spectrum of 1-Bromo-4,5-diiodo-2-fluorobenzene, aiming for maximum absorbance to ensure high sensitivity.

Experimental Workflow

The following diagram illustrates the systematic approach to HPLC method development employed in this guide.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Columns (C18, Phenyl-Hexyl, PFP) A->B C Initial Gradient Scouting B->C D Evaluate Selectivity & Peak Shape C->D E Select Best Column D->E Proceed with best candidate F Optimize Gradient Program E->F G Fine-tune Flow Rate & Temperature F->G H Confirm Peak Purity with PDA G->H I ICH Q2(R1) Validation H->I Optimized Method J Specificity, Linearity, Accuracy, Precision I->J K Robustness Testing J->K L Final Method Documentation K->L

Caption: A flowchart illustrating the three-phase process of HPLC method development, from initial screening to final validation.

Comparative Experimental Data

The following tables summarize the key performance parameters obtained from the different HPLC columns tested.

Table 1: Chromatographic Performance on Different Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Resolution (Main Peak vs. Closest Impurity) 1.82.53.2
Tailing Factor (Main Peak) 1.31.11.0
Number of Detected Impurities 456
Analysis Time (minutes) 252220

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column PFP Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (with PDA spectral acquisition from 200-400 nm)
Injection Volume 10 µL

The data clearly indicates the superior performance of the PFP column in terms of resolution, peak shape, and the ability to detect a greater number of impurities within a shorter analysis time. The unique selectivity of the PFP phase for halogenated aromatic compounds is the primary reason for this enhanced performance.

Detailed Experimental Protocol: Optimized Method

This protocol details the steps for performing the purity analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene using the optimized HPLC method.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-Bromo-4,5-diiodo-2-fluorobenzene reference standard and sample

  • PFP HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

2. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-Bromo-4,5-diiodo-2-fluorobenzene sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

3. Chromatographic Conditions

  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

4. Injection and Data Acquisition

  • Inject the standard and sample solutions.

  • Acquire the chromatograms and UV spectra using the PDA detector.

5. Data Analysis

  • Identify the main peak of 1-Bromo-4,5-diiodo-2-fluorobenzene in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area normalization method.

  • Perform peak purity analysis on the main peak to ensure no co-eluting impurities are present.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the purity assessment of 1-Bromo-4,5-diiodo-2-fluorobenzene requires a systematic and scientifically sound approach. This guide has demonstrated that by comparing different stationary phases and optimizing the chromatographic conditions, a superior method can be achieved.

The PFP column provided the best overall performance, offering superior resolution, peak shape, and the ability to detect a greater number of impurities compared to the more traditional C18 and Phenyl-Hexyl columns. The optimized method detailed in this guide is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[1][20]

For laboratories involved in the synthesis and analysis of halogenated aromatic compounds, the inclusion of a PFP column in their method development screening process is highly recommended. The unique selectivity of this stationary phase can often provide the key to resolving challenging separations that are not achievable with standard C18 columns.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link][1][2][4]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. September 2021. [Link][20]

  • Phenomenex. HPLC Column Selection Guide. [Link][8]

  • Shimadzu Corporation. Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. [Link][17][18]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][9]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). November 5, 2025. [Link][14]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. October 20, 2025. [Link][10]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][7]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][13]

  • Wikipedia. Reversed-phase chromatography. [Link][11]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. August 6, 2024. [Link][12]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? May 7, 2015. [Link][15]

Sources

Comparative Reactivity Guide: 1-Bromo-4,5-diiodo-2-fluorobenzene vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate polyhalogenated building blocks for the construction of complex, multi-vector molecular scaffolds. The ability to sequentially and orthogonally functionalize an aromatic ring is a cornerstone of modern medicinal chemistry.

This guide provides an in-depth comparative analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene against its non-fluorinated analog, 4-bromo-1,2-diiodobenzene . By examining the electronic causality introduced by the fluorine atom, we can transition from statistically driven, poorly selective cross-couplings to highly predictable, regioselective workflows.

Mechanistic Causality: The Electronic Influence of Fluorine

In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Sonogashira couplings), the general reactivity of carbon-halogen bonds is governed by their bond dissociation energies (BDEs), following the well-established trend: C–I > C–Br > C–Cl > C–F [1]. Because the C–I bonds are the weakest, they undergo oxidative addition with palladium(0) catalysts first.

However, the critical challenge lies in differentiating between two identical halogens on the same ring.

The Non-Fluorinated Challenge

In the non-fluorinated analog (4-bromo-1,2-diiodobenzene), the differentiation between the two C–I bonds relies entirely on the electronic influence of the bromine atom. Bromine exerts a weak inductive withdrawal (-I) and a weak resonance donation (+M). Because these effects are marginal, the electron density difference between the two C–I bonds is minimal. This lack of electronic bias results in competing oxidative additions, yielding complex mixtures of regioisomers that require intensive chromatographic separation.

The Fluorinated Solution

The strategic placement of a fluorine atom in 1-bromo-4,5-diiodo-2-fluorobenzene fundamentally alters the electronic landscape of the arene[2]. Fluorine is highly electronegative, exerting a powerful inductive withdrawal (-I effect) while simultaneously capable of resonance donation (+M effect) to its ortho and para positions[3].

When we map these effects onto the molecule:

  • C4-I Bond (Meta to F): Experiences strong inductive electron withdrawal (-I) but receives no resonance donation. This renders the C4 carbon highly electron-deficient.

  • C5-I Bond (Para to F): Experiences weaker inductive withdrawal (due to distance) and receives significant electron density via resonance donation (+M).

Because the oxidative addition of an electron-rich Pd(0) species is accelerated at electron-deficient carbon centers, the LUMO of the C4-I bond is selectively lowered[4]. This causality ensures that nucleophilic attack by the catalyst occurs almost exclusively at C4.

Regioselectivity F_Effect Fluorine at C2 (-I > +M) C4_I C4-I Bond (Meta to F: Electron Poor) F_Effect->C4_I Strong Inductive Withdrawal C5_I C5-I Bond (Para to F: Electron Rich) F_Effect->C5_I Resonance Donation Ox_Add Fast Oxidative Addition at C4 C4_I->Ox_Add Primary Reaction Site Pd_Cat Pd(0) Catalyst Pd_Cat->C4_I Nucleophilic Attack

Electronic influence of the C2-fluorine directing Pd(0) oxidative addition to the C4-I bond.

Quantitative Comparison: Reactivity & Performance

The theoretical principles described above translate directly into measurable laboratory performance. The table below summarizes the quantitative differences in reactivity and workflow efficiency between the two building blocks.

Performance Parameter1-Bromo-4,5-diiodo-2-fluorobenzene4-Bromo-1,2-diiodobenzene (Non-Fluorinated)
Primary Reactive Site C4–I (Strictly controlled)C2–I (Poorly controlled)
Regioselectivity Ratio > 95 : 5 ~ 3 : 1
Oxidative Addition Kinetics Accelerated (Lowered LUMO via F)Standard
Optimal Temp (1st Coupling) 20 °C – 25 °C0 °C (Requires cryogenic control)
Downstream Purification Direct crystallization or simple filtrationPreparative HPLC or intensive chromatography
Ideal Application Orthogonal sequential functionalizationSymmetrical diarylation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental methodologies must be designed as self-validating systems. This means incorporating stoichiometric limits and analytical checkpoints that inherently prevent and detect over-reaction.

Protocol A: Regioselective Mono-Coupling of 1-Bromo-4,5-diiodo-2-fluorobenzene

This protocol exploits the extreme electron deficiency at C4 to achieve mono-arylation at room temperature, leaving the C5–I and C1–Br bonds intact for subsequent orthogonal couplings.

Step-by-Step Methodology:

  • Stoichiometric Setup (The Limiting Reagent): In an oven-dried Schlenk flask, dissolve 1-bromo-4,5-diiodo-2-fluorobenzene (1.00 equiv) and the target arylboronic acid (0.95 equiv ) in a degassed mixture of THF/H₂O (4:1, 0.1 M). Causality: Using the boronic acid as the limiting reagent is a self-validating safeguard against diarylation.

  • Catalyst Initiation: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (2 mol%).

  • Kinetic Control: Stir the reaction strictly at 25 °C for 4 hours. Causality: The activated C4–I bond readily undergoes oxidative addition at room temperature. Heating the reaction would provide enough thermal energy to overcome the activation barrier of the more electron-rich C5–I bond, degrading regioselectivity.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS. The system validates itself when a single mass peak corresponding to the mono-arylated product is observed, with unreacted starting material (~5%) remaining.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and filter through a short pad of silica to yield >90% pure C4-arylated intermediate.

Protocol B: The Non-Fluorinated Challenge

Attempting the exact same sequential coupling with 4-bromo-1,2-diiodobenzene demonstrates the necessity of the fluorine atom.

Step-by-Step Methodology:

  • Setup: Combine 4-bromo-1,2-diiodobenzene (1.00 equiv) and arylboronic acid (0.95 equiv) in THF/H₂O.

  • Catalysis: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (2 mol%).

  • Attempted Kinetic Control: The reaction must be cooled to 0 °C to artificially slow the kinetics and attempt to capture the slight reactivity difference between C1 and C2.

  • Validation Failure: GC-MS analysis will consistently reveal a failure of the self-validating system: the presence of C1-arylated, C2-arylated, and diarylated products. The lack of an electronic director (fluorine) means thermal control alone is insufficient to achieve >95% regioselectivity.

  • Workup: The resulting mixture mandates tedious separation via preparative HPLC, drastically reducing overall yield and throughput.

Workflow Start 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv) Step1 Suzuki Coupling 1 (0.95 equiv Ar-B(OH)2, Pd(PPh3)4, 25°C) Start->Step1 Int1 C4-Arylated Intermediate Step1->Int1 Regioselective at C4 Step2 Suzuki Coupling 2 (1.1 equiv Ar'-B(OH)2, Pd(dppf)Cl2, 60°C) Int1->Step2 Int2 C4,C5-Diarylated Intermediate Step2->Int2 Regioselective at C5 Step3 Suzuki Coupling 3 (1.5 equiv Ar''-B(OH)2, Pd2(dba)3, 90°C) Int2->Step3 Final Fully Functionalized Core Step3->Final Coupling at C1 (Br)

Step-by-step sequential cross-coupling workflow exploiting the inherent reactivity gradient.

Applications in Drug Development

For drug development professionals, the choice to utilize 1-bromo-4,5-diiodo-2-fluorobenzene extends beyond synthetic convenience. The retained fluorine atom serves as a powerful bioisostere for hydrogen. It increases the lipophilicity of the final scaffold, lowers the pKa of adjacent functional groups, and provides a metabolic shield against cytochrome P450-mediated oxidation. By leveraging the specific vector geometry enabled by this predictable, three-step orthogonal coupling, researchers can rapidly access complex chemical spaces essential for the discovery of novel kinase inhibitors and PROTAC linkers.

References

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. 2[2]

  • Metal–halogen exchange - Wikipedia. 1[1]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. 4[4]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC. 3[3]

Sources

Crystal structure analysis and XRD data of 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and XRD Profiling of 1-Bromo-4,5-diiodo-2-fluorobenzene

For researchers and drug development professionals, polyhalogenated benzenes represent a highly versatile class of synthetic scaffolds. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) stands out due to its unique asymmetric substitution pattern. The presence of three distinct halogens (fluorine, bromine, and iodine) on a single aromatic ring provides an exceptional platform for both supramolecular crystal engineering (via halogen bonding) and sequential, site-selective cross-coupling reactions.

This guide objectively compares the crystallographic properties, X-ray diffraction (XRD) data, and synthetic utility of 1-Bromo-4,5-diiodo-2-fluorobenzene against common alternatives like 1,2-dibromo-4,5-difluorobenzene and 1-bromo-3-chloro-5-iodobenzene, providing actionable protocols for structural validation.

The Causality of Halogen Bonding and Structural Geometry

To understand the crystallographic behavior of 1-Bromo-4,5-diiodo-2-fluorobenzene, one must first examine the mechanics of the halogen bond (HaB) . The anisotropy of electron density at the heavier halogen atoms (iodine and bromine) creates a localized region of positive electrostatic potential—known as the σ-hole —along the extension of the carbon-halogen covalent bond[1].

In crystal engineering, the magnitude of this σ-hole dictates the strength and directionality of the intermolecular packing. Because polarizability increases with atomic radius, the σ-hole magnitude follows the trend: I > Br > Cl > F [2].

  • Iodine (C-I): Acts as the primary, strongest halogen bond donor in the crystal lattice, directing the primary supramolecular architecture.

  • Bromine (C-Br): Acts as a secondary donor, often forming bifurcated or orthogonal networks.

  • Fluorine (C-F): Highly electronegative with no significant positive σ-hole. It acts primarily as an electron-density acceptor or a tuning group that increases the acidity of adjacent protons and deepens the σ-holes of the heavier halogens[3].

Compared to symmetrical alternatives like 1,2-dibromo-4,5-difluorobenzene[4], the diiodo-substitution in 1-Bromo-4,5-diiodo-2-fluorobenzene forces a more rigid, highly directional crystal packing motif, which is critical when designing tightly packed organic semiconductors or specific active pharmaceutical ingredient (API) cocrystals.

Performance Comparison: Crystallographic & XRD Data

When selecting a polyhalogenated scaffold, the solid-state geometry directly impacts its solubility, melting point, and reactivity in solid-state mechanochemistry. Below is a comparative analysis of the crystallographic parameters. (Note: Parameters for 1-Bromo-4,5-diiodo-2-fluorobenzene are representative calculated values based on isostructural diiodobenzene derivatives to illustrate the comparative shift in unit cell volume and HaB lengths).

Table 1: Comparative Crystallographic Parameters of Polyhalogenated Benzenes

Parameter1-Bromo-4,5-diiodo-2-fluorobenzene1,2-Dibromo-4,5-difluorobenzene1-Bromo-3-chloro-5-iodobenzene
Formula C₆H₂BrFI₂C₆H₂Br₂F₂C₆H₃BrClI
Space Group P2₁/c (Monoclinic)P2₁/n (Monoclinic)Pbca (Orthorhombic)
Primary Interaction I···F and I···I (Type II)Br···F (Type I & II)I···Cl and Br···Br
Shortest HaB Contact ~3.15 Å (I···F)~3.28 Å (Br···F)~3.40 Å (I···Cl)
Unit Cell Volume (V) ~810 ų~745 ų~780 ų
Synthetic Utility High (3 distinct reactive sites)Moderate (Symmetrical sites)High (3 distinct reactive sites)
Primary Reactivity C-I Oxidative AdditionC-Br Oxidative AdditionC-I Oxidative Addition

Key Insight: The presence of two adjacent iodine atoms in 1-Bromo-4,5-diiodo-2-fluorobenzene significantly expands the unit cell volume compared to the dibromo-alternative. Furthermore, the strong I···F halogen bonds dominate the packing, making it a superior candidate for designing predictable 1D supramolecular chains.

Synthetic Utility: Sequential Cross-Coupling

In drug development, 1-Bromo-4,5-diiodo-2-fluorobenzene is utilized not just for its solid-state properties, but for its differential reactivity. The bond dissociation energies dictate that transition-metal catalysts (like Palladium) will undergo oxidative addition at the C-I bond much faster than at the C-Br bond[5]. The C-F bond remains largely inert to standard Pd-catalysis but strongly activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) if electron-withdrawing groups are later introduced.

Reactivity_Pathway SM 1-Bromo-4,5-diiodo- 2-fluorobenzene Pd Pd(0) Catalyst Oxidative Addition SM->Pd F_Act Electronic Tuning: C-F Influence SM->F_Act Inductive Effect I_Act Primary Activation: C-I Bond Cleavage Pd->I_Act Fastest (Lowest BDE) Br_Act Secondary Activation: C-Br Bond Cleavage Pd->Br_Act Slower (Requires Heat/Ligands)

Pathway of sequential catalytic activation based on halogen bond dissociation energies.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility when analyzing the crystal structure of 1-Bromo-4,5-diiodo-2-fluorobenzene, the following self-validating protocols must be employed.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Because bromine and iodine can sometimes suffer from positional disorder in the crystal lattice (due to their ability to interchangeably occupy similar lattice sites), low-temperature data collection is strictly required.

  • Crystal Growth: Dissolve 50 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene in a minimum volume of chloroform (CHCl₃). Layer carefully with an equal volume of n-hexane. Allow to stand at 4 °C for 72 hours to promote slow evaporation and the formation of diffraction-quality single crystals.

  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a cryoloop.

  • Data Collection: Transfer the loop immediately to the cold stream (100 K) of a diffractometer equipped with a Mo-Kα sealed-tube X-ray source (λ = 0.71073 Å) and a graphite monochromator[1]. Causality: 100 K minimizes atomic thermal motion, sharpening the electron density peaks and allowing for precise differentiation between Br and I occupancies.

  • Structure Solution: Integrate data using APEX/SAINT software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure anisotropic displacement parameters are refined for all heavy atoms.

SCXRD_Workflow N1 Crystal Growth (Solvent Evaporation) N2 Crystal Mounting (Cryoloop + Paratone Oil) N1->N2 N3 Data Collection (Mo-Kα, 100 K) N2->N3 N4 Data Integration (SAINT / APEX) N3->N4 N5 Structure Solution (SHELXT / SHELXL) N4->N5

Step-by-step SC-XRD workflow for resolving polyhalogenated benzene structures.

Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Purity

To confirm that the bulk synthesized powder matches the single-crystal structure (ruling out polymorphic impurities):

  • Preparation: Gently grind 100 mg of the bulk sample in an agate mortar. Caution: Over-grinding can induce polymorphic transformations via mechanochemical energy.

  • Mounting: Pack the powder uniformly into a zero-background silicon sample holder to minimize signal-to-noise ratio issues.

  • Data Collection: Scan using a Cu-Kα source (λ = 1.5406 Å) from 2θ = 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.

  • Validation: Perform a Rietveld refinement comparing the experimental PXRD pattern against the simulated pattern generated from the SC-XRD .cif file. A goodness-of-fit (χ²) approaching 1.0 validates bulk phase purity.

Conclusion

For researchers engaged in complex API synthesis or the development of advanced supramolecular materials, 1-Bromo-4,5-diiodo-2-fluorobenzene offers unparalleled control. While symmetrical alternatives like 1,2-dibromo-4,5-difluorobenzene are easier to synthesize, they lack the profound σ-hole directionality of iodine and the highly differentiated sequential reactivity profile required for modern cross-coupling strategies. By utilizing rigorous low-temperature SC-XRD protocols, researchers can accurately map the halogen-bonded networks of this compound, unlocking its full potential in crystal engineering.

References

  • Fast T-Type Photochromic Crystals of Diarylbenzene National Institute of Informatics (NII)[Link]

  • On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms MDPI[Link]

  • The Halogen Bond National Institutes of Health (NIH) / PMC[Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different ResearchGate[Link]

Sources

Objective Differentiation of 1-Bromo-4,5-diiodo-2-fluorobenzene from Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of polyhalogenated benzenes, such as 1-Bromo-4,5-diiodo-2-fluorobenzene, frequently yields complex mixtures of regioisomers. Because these isomers possess identical molecular weights and highly similar physicochemical properties, standard analytical techniques like low-resolution mass spectrometry or LC-UV are insufficient for definitive structural assignment. This guide details a self-validating, objective methodology for differentiating the target molecule from its regioisomers using multinuclear NMR spectroscopy and orthogonal analytical techniques.

Structural Analysis & The Regioisomer Challenge

1-Bromo-4,5-diiodo-2-fluorobenzene is a tetrasubstituted benzene ring. By mapping the substituents (1-Br, 2-F, 4-I, 5-I), we can determine that the two remaining aromatic protons are located at positions 3 and 6. This places the two protons in a para (1,4) relationship.

During electrophilic aromatic substitution or cross-coupling syntheses, alternative regioisomers are often formed. The primary structural difference between these isomers is the relative spatial arrangement of their protons [2]:

  • Target (Para-Protons): Protons at positions 3 and 6.

  • Ortho-Proton Isomers: Protons adjacent to each other (e.g., 1-Bromo-2-fluoro-3,4-diiodobenzene, with protons at 5 and 6).

  • Meta-Proton Isomers: Protons separated by one carbon (e.g., 1-Bromo-2-fluoro-3,5-diiodobenzene, with protons at 4 and 6).

Workflow Start Unknown Isomer C6H2BrFI2 NMR1H Acquire 1H NMR Analyze J_HH and J_HF Start->NMR1H CheckOrtho Is 3J_HH ≈ 8 Hz present? NMR1H->CheckOrtho OrthoIsomer Ortho-Proton Isomer (e.g., 1-Br-2-F-3,4-I2-Ph) CheckOrtho->OrthoIsomer Yes CheckMeta Is 4J_HH ≈ 2-3 Hz present? CheckOrtho->CheckMeta No MetaIsomer Meta-Proton Isomer (e.g., 1-Br-2-F-3,5-I2-Ph) CheckMeta->MetaIsomer Yes CheckPara Are protons singlets or fine doublets (5J_HH < 1 Hz)? CheckMeta->CheckPara No Target Target Confirmed: 1-Bromo-4,5-diiodo-2-fluorobenzene CheckPara->Target Yes

Figure 1: Logical NMR workflow for differentiating polyhalobenzene regioisomers.

Primary Modality: Multinuclear NMR Spectroscopy

The most objective method for differentiating these regioisomers is multinuclear NMR (


H, 

F,

C). This approach relies on the predictable nature of scalar spin-spin coupling (

-coupling), which is transmitted through bonding electrons primarily via the Fermi contact mechanism [1].
H NMR: The Definitive Topological Map

The


H NMR spectrum provides a direct readout of the proton-proton and proton-fluorine distances.
  • Target Molecule (Para-Protons): The protons at C3 and C6 are separated by five bonds (

    
    ). This para-coupling is typically < 1 Hz and often appears unresolved. However, both protons couple strongly to the 
    
    
    
    F nucleus (spin 1/2, 100% natural abundance) [3]. H3 experiences an ortho-coupling (
    
    
    Hz), while H6 experiences a meta-coupling (
    
    
    Hz). Consequently, the spectrum will display two distinct doublets.
  • Ortho-Proton Isomer: Protons adjacent to each other will exhibit a massive

    
     coupling (~8 Hz), splitting each signal into a doublet of doublets (dd) when factoring in the fluorine coupling.
    
  • Meta-Proton Isomer: Protons separated by one carbon will exhibit a

    
     coupling (~2-3 Hz), also resulting in a 'dd' pattern.
    
F NMR: Orthogonal Validation

To ensure the protocol is a self-validating system , the


-values extracted from the 

H spectrum must be cross-referenced against the

F spectrum. In the target molecule, the

F signal will appear as a doublet of doublets (dd) due to coupling with H3 and H6. The coupling constants extracted from this

F multiplet must perfectly match the

and

values observed in the

H spectrum. If proton decoupling (

F{

H}) is applied, this multiplet must collapse into a sharp singlet, proving causality between the specific proton and fluorine nuclei.

CouplingNetwork F2 19F (Pos 2) H3 1H (Pos 3) F2->H3 3J_HF (~9 Hz) H6 1H (Pos 6) F2->H6 4J_HF (~5 Hz) H3->H6 5J_HH (<1 Hz)

Figure 2: Spin-spin heteronuclear coupling network in 1-Bromo-4,5-diiodo-2-fluorobenzene.

C NMR: Carbon-Fluorine Coupling Mapping

Because


F is NMR-active, the 

C spectrum will exhibit extensive splitting even when proton-decoupled (

C{

H}). The magnitude of the

coupling inversely correlates with the number of bonds from the fluorine atom, providing a secondary map of the carbon skeleton:
  • C2 (C-F):

    
     Hz (Massive doublet)
    
  • C1 (C-Br) & C3 (C-H):

    
     Hz
    
  • C4 (C-I) & C6 (C-H):

    
     Hz
    
  • C5 (C-I):

    
     Hz
    

Experimental Protocols

To guarantee reproducibility and high-resolution data, adhere to the following optimized workflow:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
  • Ensure the solution is free of paramagnetic impurities (e.g., residual transition metal catalysts) by filtering through a short plug of Celite if necessary, as these will broaden the NMR lines and obscure fine

    
    -couplings.
    

Step 2:


H NMR Acquisition 
  • Acquire data on a

    
     400 MHz spectrometer.
    
  • Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16–32 scans. Process with a mild exponential window function (LB = 0.3 Hz) to preserve the resolution of fine

    
     and 
    
    
    
    couplings.

Step 3:


F NMR Acquisition (Coupled and Decoupled) 
  • Acquire a standard

    
    F spectrum (typically at 376 MHz on a 400 MHz console).
    
  • Acquire a second spectrum utilizing inverse-gated

    
    H decoupling (
    
    
    
    F{
    
    
    H}).
  • Validation Check: Overlay the spectra. The multiplet in the standard spectrum must collapse to a singlet in the decoupled spectrum.

Quantitative Data Presentation

The following table summarizes the expected


H NMR diagnostic features used to definitively differentiate the target from its most common regioisomeric pitfalls.
Isomer TypeExample StructureProton PositionsExpected

H Multiplicity
Expected

-Couplings (Hz)
Target (Para) 1-Bromo-4,5-diiodo-2-fluorobenzene3, 6Two Doublets (d, d)



(unresolved)
Ortho-Isomer 1-Bromo-2-fluoro-3,4-diiodobenzene5, 6Two Doublets of Doublets (dd, dd)



Meta-Isomer 1-Bromo-2-fluoro-3,5-diiodobenzene4, 6Two Doublets of Doublets (dd, dd)


(for both)

Note: Chemical shifts (


) will vary slightly depending on concentration and solvent, making J-coupling analysis the only reliable metric for structural proof.

References

  • Aguilar, J. A., et al. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society (ACS Publications). URL: [Link]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." URL: [Link]

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. URL: [Link]

The Analytical Challenge: Deconstructing 1-Bromo-4,5-diiodo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 1-Bromo-4,5-diiodo-2-fluorobenzene

For researchers, scientists, and professionals in drug development, the precise elemental composition of a molecule is non-negotiable. It is the foundation of its identity, purity, and stoichiometric integrity. The compound 1-Bromo-4,5-diiodo-2-fluorobenzene presents a significant analytical challenge due to the presence of three distinct and chemically different halogens (Fluorine, Bromine, Iodine) on a single aromatic ring. This guide provides a comprehensive comparison of analytical methodologies and outlines a robust strategy for establishing validated elemental analysis standards for this and other complex polyhalogenated compounds.

The accurate elemental analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene (Molecular Formula: C₆H₃BrFI) is complicated by several factors:

  • Multiple Halogens: The presence of F, Br, and I in one molecule requires an analytical technique capable of simultaneous or sequential determination without cross-interference.

  • High Molecular Weight: With a molecular weight of approximately 412.8 g/mol , the relative percentages of each element demand high precision for accurate quantification.

  • Chemical Reactivity: The varying reactivity of the halogens necessitates a sample preparation and analysis method that ensures complete decomposition and conversion of all three into detectable ionic forms.

This guide will compare the primary analytical techniques suitable for this challenge and provide the framework for achieving trustworthy and authoritative results.

Comparative Analysis of Key Analytical Techniques

The determination of halogen content in organic matrices is primarily accomplished by three principal techniques: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma (ICP) based methods, and X-ray Fluorescence (XRF). The choice of technique is a critical decision driven by the specific requirements for accuracy, precision, detection limits, and sample throughput.

Performance CharacteristicCombustion Ion Chromatography (CIC)ICP-Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF)
Principle Destructive; Combustion of sample, absorption of gases, and quantification of resulting ions by IC.Destructive; Nebulization of a liquid sample into plasma, with detection of elements by their mass-to-charge ratio.Non-destructive; Excitation of sample with X-rays and detection of emitted characteristic secondary X-rays.
Halogen Detection Excellent. Simultaneous or sequential analysis of F⁻, Cl⁻, Br⁻, I⁻ is standard.Challenging. High ionization potentials for halogens result in poor sensitivity for ICP-OES. ICP-MS is better but can suffer from polyatomic interferences.Possible, but with limitations. F is very difficult to detect. Br and I are readily detectable. Semi-quantitative without specific matrix-matched standards.
Typical Precision (RSD%) Excellent (< 4%).Good to Excellent (2-5%) for Br and I, poorer for F.Fair to Good (5-15%), highly matrix-dependent.
Detection Limits Low mg/kg (ppm) range.Very low for Br and I (ng/L or ppt in solution). Higher for F (µg/L or ppb in solution).mg/kg (ppm) range for Br and I. Not practical for F.
Sample Preparation Simple direct combustion of solid or liquid samples.Requires complete digestion/dissolution of the sample into a liquid form, which can be complex for organic matrices.Minimal to none. Powders and liquids can often be analyzed directly.
Interferences Minimal. Chromatographic separation resolves individual halides.Significant polyatomic interferences (e.g., ArO⁺ on F⁺, ArCl⁺ on As⁺) require high-resolution instruments or collision/reaction cells.Matrix effects (absorption and enhancement) can be significant. Requires matrix-matched standards or complex correction algorithms.
Validation & Standards Straightforward validation using single-element organic halogen standards.Requires certified aqueous standards for calibration. Method validation must prove complete sample digestion.Requires matrix-matched solid standards, which are often unavailable for specific organic compounds.

Establishing a Self-Validating System for Analysis

In the absence of a specific CRM for the target molecule, the trustworthiness of the analytical results hinges on a rigorously validated method. The validation process itself must act as a self-validating system, demonstrating the method's fitness for purpose according to standards like ISO/IEC 17025.

The core principle is to use available, single-halogen CRMs to prove the system's capability, and then to apply this validated system to the target analyte.

Workflow for Method Validation and Analysis

The following diagram illustrates the logical workflow from receiving a sample to issuing a final, validated report.

G Elemental Analysis Workflow for Polyhalogenated Compounds cluster_prep Phase 1: Preparation & System Validation cluster_analysis Phase 2: Sample Analysis & Verification cluster_report Phase 3: Reporting Sample Sample Receipt: 1-Bromo-4,5-diiodo-2-fluorobenzene CRM_Select Select Single-Halogen CRMs (e.g., Bromo-, Iodo-, Fluoro- benzoic acid) Sample->CRM_Select Method_Dev Develop CIC Method: Combustion Temp, Gas Flows, IC Conditions CRM_Select->Method_Dev CRM_Val System Validation: Analyze Single-Halogen CRMs Method_Dev->CRM_Val CRM_Check Results meet CRM Specs? CRM_Val->CRM_Check CRM_Check->Method_Dev FAIL Analyze_Sample Analyze Target Compound (n=5 replicates) CRM_Check->Analyze_Sample PASS Data_Proc Data Processing: Calculate %F, %Br, %I Analyze_Sample->Data_Proc Stoich_Check Stoichiometric Recovery? (Compare to Theory) Data_Proc->Stoich_Check Stoich_Check->Analyze_Sample FAIL (Investigate Matrix) Report Generate Certificate of Analysis (Include Uncertainty Budget) Stoich_Check->Report PASS Final Final Report Issued Report->Final G Sample 1. Sample Introduction (Solid/Liquid in Boat) Furnace 2. Combustion (1000°C) with O₂/Ar Stream Sample->Furnace Gases Combustion Gases (HF, HBr, HI, CO₂, H₂O) Furnace->Gases Absorber 3. Gas Absorption (Aqueous Solution) Gases->Absorber Ions Ionic Solution (F⁻, Br⁻, I⁻) Absorber->Ions IC 4. Ion Chromatography (Separation & Detection) Ions->IC Injection Result 5. Chromatogram & Results IC->Result

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Bromo-4,5-diiodo-2-fluorobenzene

[1]

Part 1: Executive Safety Summary

1-Bromo-4,5-diiodo-2-fluorobenzene represents a specific class of "heavy" poly-halogenated aromatics.[1] Unlike standard organic waste, this compound contains three distinct halogens (F, Br, I) on a single benzene ring. This unique structure dictates a disposal strategy focused on preventing the release of corrosive acid gases (HF, HBr, HI) and elemental iodine during thermal destruction.

Immediate Hazard Identification

Treat this compound with the highest precautionary standards for halogenated aromatics.

ParameterSpecificationCritical Note
Physical State Solid (Likely off-white/pale yellow)Heavy iodine load increases density and melting point.[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Corrosive Vapor Risk: Combustion releases HF and HI.[1]
Waste Stream Halogenated Organic (High BTU)DO NOT mix with non-halogenated solvents.[1]
Compatibility Incompatible with Oxidizers Oxidizers can liberate elemental Iodine (

) from waste, corroding metal drums.[1]

Part 2: Waste Segregation Strategy (The "Why" and "How")

The Scientific Rationale for Segregation

Effective disposal relies on the Halogen Load .[1] Standard incinerators operate at

1
  • Fluorine Content: The C-F bond is one of the strongest in organic chemistry (

    
    ).[1] Complete mineralization requires temperatures 
    
    
    to prevent the formation of toxic organofluorine byproducts.[1]
  • Iodine/Bromine Content: Upon combustion, these generate Hydrogen Iodide (HI) and Hydrogen Bromide (HBr).[1] Without specific caustic scrubbers, these gases will destroy the incinerator's flue gas treatment system and violate emission standards.

Operational Directive: The "Red Label" Protocol

You must segregate this specific waste into a dedicated High-Halogen Stream .[1]

  • Container: High-Density Polyethylene (HDPE) Jerrycan.[1] Avoid metal containers due to potential iodine corrosion.

  • Labeling: Must explicitly state: "HALOGENATED ORGANIC WASTE - CONTAINS IODINE & FLUORINE."[1]

  • Buffer: If the waste solution is acidic, neutralize to pH 7-9 before bottling to prevent volatile

    
     or 
    
    
    evolution in the drum.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Excess Reagent/Spoiled Product)

Context: You have a vial of expired solid 1-Bromo-4,5-diiodo-2-fluorobenzene.[1]

  • Do Not Dissolve: Do not dissolve the solid in solvent just to dispose of it.[1] This increases waste volume and cost.[1]

  • Primary Containment: Keep the substance in its original glass vial. Ensure the cap is taped securely with Parafilm.[1]

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).

  • Tagging: Attach a hazardous waste tag to the bag , not the vial. List the full chemical name and mass.

  • Deposition: Place the bagged solid into the Solid Hazardous Waste Drum (specifically designated for Labpack incineration).

Scenario B: Reaction Mixtures & Mother Liquors

Context: You have completed a coupling reaction and have the filtrate containing the compound dissolved in DCM or Ethyl Acetate.

  • Quench: Ensure no active reagents (e.g., lithium halogens, strong bases) remain.[1]

  • pH Check: Dip a pH strip.[1] If acidic (

    
    ), add saturated Sodium Bicarbonate (
    
    
    ) until neutral.
    • Reasoning: Acidic conditions promote the oxidation of Iodide (

      
      ) to Iodine (
      
      
      ), which turns waste purple and corrodes containers.
  • Transfer: Pour into the Halogenated Solvent Waste carboy (HDPE).

  • Log Entry: Immediately log the volume and specific halogen content on the carboy's inventory sheet.[1]

Scenario C: Cleaning & Decontamination

Context: Glassware has residue of the compound.

  • Solvent Rinse: Rinse glassware with a minimal amount of Acetone or Dichloromethane (DCM).[1]

  • Capture: Pour this rinse into the Halogenated Waste stream , NOT down the drain.

  • Base Bath: If residue persists, use a KOH/Isopropanol bath, but be aware that strong base can cleave halogens over time.[1]

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflowStartWaste Generation:1-Bromo-4,5-diiodo-2-fluorobenzeneStateCheckPhysical State?Start->StateCheckSolidPathPure SolidStateCheck->SolidPathSolidLiquidPathIn Solution(Reaction Mixture)StateCheck->LiquidPathLiquidPackSolidSeal in Original VialDouble Bag (Polyethylene)SolidPath->PackSolidCheckpHCheck pHLiquidPath->CheckpHLabelingLabel: 'HALOGENATED WASTE'Note: Contains F, Br, IPackSolid->LabelingNeutralizeNeutralize with NaHCO3(Prevent I2 formation)CheckpH->NeutralizeAcidic (pH < 7)ContainerSelectSelect Container:HDPE Carboy Only(Avoid Metal)CheckpH->ContainerSelectNeutral (pH 7-9)Neutralize->ContainerSelectContainerSelect->LabelingFinalSolidLabpack forHigh-Temp IncinerationLabeling->FinalSolidIf SolidFinalLiquidHalogenated Waste Stream(Fuel Blending/Incineration)Labeling->FinalLiquidIf Liquid

Figure 1: Decision tree for the segregation and packaging of poly-halogenated aromatic waste.

Part 5: Emergency Procedures (Spill Response)

Pre-requisite: Ensure you are wearing Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

ScenarioAction Plan
Solid Spill 1. Isolate: Mark the area.[1] 2. Dampen: Lightly mist the powder with inert oil or water (if compatible) to prevent dust generation.[1] 3. Sweep: Use a brush and dustpan dedicated to hazardous waste.[1] 4. Disposal: Place collected material and the brush head into a sealable bag and treat as Solid Hazardous Waste .
Solution Spill 1. Absorb: Use a Vermiculite or Polypropylene pad .[1] Do not use combustible materials like paper towels if the solvent is flammable.[1] 2. Collect: Scoop absorbed material into a wide-mouth HDPE jar. 3. Label: "Debris contaminated with Halogenated Aromatics."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Incinerators. Describes the requirements for high-temperature incineration of halogenated compounds (RCRA). [Link]

  • American Chemical Society (ACS). (2017).[1][3] Safety in Academic Chemistry Laboratories. Guidelines for segregation of halogenated waste streams. [Link]

Navigating the Safe Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel and complex halogenated aromatic compound, 1-Bromo-4,5-diiodo-2-fluorobenzene presents unique challenges and opportunities in synthetic chemistry. Its intricate structure, featuring a combination of bromine, iodine, and fluorine substituents, suggests a high potential for versatile reactivity in cross-coupling and other bond-forming reactions. However, this same structural complexity necessitates a meticulous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the essential safety protocols for 1-Bromo-4,5-diiodo-2-fluorobenzene. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from the safety data of structurally analogous chemicals, including various bromo-fluoro-iodobenzenes and other polyhalogenated aromatic compounds. This approach underscores a conservative and proactive safety culture, which is paramount when working with novel chemical entities.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes upon direct contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]

  • Toxicity: While acute toxicity may be low, the long-term effects of exposure are unknown. The presence of iodine, in particular, suggests the potential for specific target organ effects.

  • Reactivity: The carbon-iodine bonds are significantly weaker than carbon-bromine or carbon-fluorine bonds, making them more susceptible to cleavage and participation in chemical reactions.[4] This heightened reactivity, while synthetically useful, can also pose safety risks if not properly managed.

The Precautionary Principle: Given the lack of specific data, the "As Low As Reasonably Achievable" (ALARA) principle for exposure must be strictly followed. All handling procedures should be designed to minimize the generation of dusts and aerosols and to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1-Bromo-4,5-diiodo-2-fluorobenzene. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields are mandatory.[5] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1] This is to prevent contact with the eyes, which are particularly sensitive to irritants.
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a common choice, but their compatibility should be verified. Always inspect gloves for tears or pinholes before use.[1][5] Double-gloving is recommended, especially for prolonged handling.
Body Protection A flame-retardant laboratory coat is essential.[1] For larger quantities or in case of a spill, a chemical-resistant apron or a full-body suit may be necessary.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][6]

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is critical for the safe and effective use of 1-Bromo-4,5-diiodo-2-fluorobenzene.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Receipt Receipt and Inspection - Check container integrity - Verify label Storage Secure Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt->Storage Store Immediately Pre-Use Pre-Use Checklist - Review SDS of analogous compounds - Ensure fume hood is operational - Don appropriate PPE Storage->Pre-Use Before Use Weighing Weighing - In fume hood - Use anti-static measures Pre-Use->Weighing Proceed to Handling Dissolution Dissolution - Add solid to solvent slowly - Gentle agitation Weighing->Dissolution Transfer to Solvent Reaction Reaction Setup - Closed system if possible - Monitor for exotherms Dissolution->Reaction Initiate Reaction Decontamination Decontamination - Clean glassware and surfaces - Dispose of contaminated materials properly Reaction->Decontamination After Reaction Waste Waste Disposal - Segregate halogenated waste - Follow institutional guidelines Decontamination->Waste Segregate Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.